Bergapten
Descripción
Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992)
5-methoxypsoralen is a 5-methoxyfurocoumarin that is psoralen substituted by a methoxy group at position 5. It has a role as a hepatoprotective agent and a plant metabolite. It is a member of psoralens, a 5-methoxyfurocoumarin and an organic heterotricyclic compound. It is functionally related to a psoralen.
Bergapten is under investigation in clinical trial NCT00533195 (Comparison of UVA1 Phototherapy Versus Photochemotherapy for Patients With Severe Generalized Atopic Dermatitis).
This compound has been reported in Caragana frutex, Angelica gigas, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psoriasis and has 1 investigational indication.
A linear furanocoumarin that has phototoxic and anti-inflammatory properties, with effects similar to METHOXSALEN. It is used in PUVA THERAPY for the treatment of PSORIASIS.
Propiedades
IUPAC Name |
4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBZHIAGXMEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Record name | 5-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025560 | |
| Record name | 5-Methoxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid | |
| Record name | 5-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methoxypsoralen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bergapten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60 | |
| Record name | 5-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer. | |
| Record name | 5-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol | |
CAS No. |
484-20-8 | |
| Record name | 5-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bergapten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxypsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergapten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bergapten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bergapten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAPTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FVK84C92X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bergapten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C | |
| Record name | 5-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bergapten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bergapten: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin, a class of organic compounds produced by a variety of plants.[1][2] It is of significant interest to the pharmaceutical and scientific communities due to its potent photosensitizing properties and a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and the experimental protocols used for its study.
Natural Sources of this compound
This compound is widely distributed in the plant kingdom, with the highest concentrations typically found in the families Apiaceae (carrot family) and Rutaceae (citrus family).[1][5] It is also present in species within the Moraceae (fig family) and Fabaceae (legume family).[5] The biosynthesis and accumulation of this compound can be influenced by developmental stage, seasonality, and exposure to elicitors like UV radiation or pathogens, as it often functions as a phytoalexin in plant defense.[6]
The compound is a major constituent of bergamot essential oil, extracted from the peel of the bergamot orange (Citrus bergamia).[1][7] this compound has also been isolated from numerous other plants, including figs (Ficus carica), parsnips (Pastinaca sativa), celery (Apium graveolens), and various Heracleum species.[1][3][7]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | This compound Concentration | Reference |
| Heracleum sosnowskyi | Leaves | 3.14 mg/g | [8] |
| Heracleum sosnowskyi | Fruit Coats | 5.0 - 7.1 mg/g | [8] |
| Heracleum sosnowskyi | Seeds | 0.8 - 2.7 mg/g | [8] |
| Zanthoxylum schinifolium | Seeds | 1.70 - 2.85 mg/g | [9] |
| Glehnia littoralis (Chungnam Province) | - | 44.44 µmoL/g | [10] |
| Glehnia littoralis (Jeonnam Province) | - | 13.42 µmoL/g | [10] |
| Angelica pubescentis (unprocessed) | - | 91.05 mg/kg | [3] |
| Angelica pubescentis (processed) | - | 80.66 mg/kg | [3] |
| Grapefruit Essential Oil | 263 mg/L | [11] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves intermediates from both the phenylpropanoid and mevalonate (B85504) pathways.[5] The core structure is derived from the amino acid L-phenylalanine.
The key steps in the biosynthesis of this compound are:
-
Formation of Umbelliferone: The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent reactions lead to the formation of 7-hydroxycoumarin, also known as umbelliferone.[12] Umbelliferone is the central precursor for both linear and angular furanocoumarins.[6]
-
Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C6 position, a reaction that utilizes dimethylallyl pyrophosphate (DMAPP) derived from the mevalonate pathway. This step is crucial for the formation of linear furanocoumarins.
-
Formation of the Furan (B31954) Ring: The prenylated intermediate undergoes a series of cyclization and dehydrogenation reactions to form the furan ring, resulting in the parent linear furanocoumarin, psoralen.[13] The dihydrofuranocoumarin, marmesin, is a key intermediate in this transformation.[13][14]
-
Hydroxylation and Methylation: Psoralen is then hydroxylated at the 5-position, and this hydroxyl group is subsequently methylated by an O-methyltransferase to yield this compound (5-methoxypsoralen).[13]
Biosynthesis Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Bergapten chemical structure and physicochemical properties
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Bergapten
Introduction
This compound, also known as 5-methoxypsoralen, is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is particularly abundant in the essential oils of citrus fruits, such as bergamot orange, and in various plants from the Apiaceae (carrot) and Rutaceae (citrus) families.[1] This document provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] It is also utilized in photochemotherapy for skin disorders like psoriasis and vitiligo due to its photosensitizing effects when combined with UVA radiation.[4][5]
Chemical Structure and Identification
This compound is structurally a derivative of psoralen (B192213), characterized by a linear fusion of a furan (B31954) ring with a coumarin (B35378) moiety.[6][7] Specifically, it is psoralen substituted with a methoxy (B1213986) group at the 5th position.[6] The molecule is nearly planar, which facilitates its intercalation into DNA.[7]
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 4-methoxyfuro[3,2-g]chromen-7-one[6] |
| SMILES | COC1=C2C=CC(=O)OC2=CC3=C1C=CO3[6] |
| InChI | InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3[6] |
| InChIKey | BGEBZHIAGXMEMV-UHFFFAOYSA-N[6] |
| CAS Number | 484-20-8[6] |
| Molecular Formula | C₁₂H₈O₄[6] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 216.19 g/mol | [6][8] |
| Appearance | Grayish-white to pale yellow crystalline solid or powder | [6][9] |
| Melting Point | 188 - 193 °C (sublimes) | [4][6][8] |
| Boiling Point | ~412-413 °C (estimated) | [10] |
| Water Solubility | 5 µg/mL; practically insoluble in boiling water | [6][11] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL); slightly soluble in chloroform, benzene, and glacial acetic acid | [6][12] |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.3 | [6][11] |
| pKa (Strongest Basic) | -2.8 (predicted) | [13] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not always published in detail. However, standard methodologies are typically employed.
Determination of Melting Point
A standard capillary melting point apparatus is commonly used.
Melting Point Determination Workflow
Determination of Solubility
The shake-flask method is a conventional technique for determining the solubility of a compound in various solvents.
-
Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration : The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The UV absorbance maxima for this compound are at 222, 250, 260, 268, and 310 nm.[12][14]
-
Calculation : The solubility is expressed in units such as mg/mL or g/L.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is also the standard for experimental LogP determination.
LogP Determination Workflow
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.[2] These interactions are central to its anti-inflammatory and anti-cancer activities.
PI3K/AKT/GSK-3β Signaling Pathway
This compound has been shown to attenuate the PI3K/AKT/GSK-3β signaling pathway, which is often dysregulated in cancer.[15] By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis in cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 484-20-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of this compound: a photomutagenic and photobiologically active furanocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound CAS#: 484-20-8 [m.chemicalbook.com]
- 10. bergaptene, 484-20-8 [thegoodscentscompany.com]
- 11. scent.vn [scent.vn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. hmdb.ca [hmdb.ca]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten (5-Methoxypsoralen): An In-depth Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergapten, a naturally occurring furanocoumarin also known as 5-methoxypsoralen (5-MOP), has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5][6] Found predominantly in citrus essential oils, particularly bergamot oil, this compound has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.
Anticancer Activity
This compound exhibits significant anticancer properties across a range of cancer cell lines.[1][7] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]
Molecular Mechanisms
This compound's anticancer effects are mediated through the modulation of several critical signaling pathways:
-
PI3K/Akt Pathway Inhibition: A central mechanism of this compound's pro-apoptotic activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][8] By downregulating the phosphorylation of PI3K and Akt, this compound disrupts downstream signaling that promotes cell survival, leading to the induction of apoptosis.[1][2][8]
-
p53 Activation and Bax/Bcl-2 Regulation: this compound has been shown to activate the p53 tumor suppressor protein.[1] This activation can, in turn, modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance to favor apoptosis.
-
Induction of the Intrinsic Apoptotic Pathway: The inhibition of survival signals and the altered Bax/Bcl-2 ratio trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G2/M phase arrest in some cancer cells, thereby inhibiting their proliferation.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 40.05 | [5] |
| HOS | Osteosarcoma | 257.5 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | [5] |
| SW620 | Colorectal Adenocarcinoma | 354.5 | [5] |
| RPMI8226 | Multiple Myeloma | 1272 | [5] |
| U266 | Multiple Myeloma | 1190 | [5] |
| MK-1 | Gastric Cancer | 193.0 | [5] |
| HeLa | Cervical Cancer | 43.5 | [5] |
| B16F10 | Murine Melanoma | >462.0 | [5] |
Signaling Pathway Visualization
Caption: this compound's anticancer signaling pathway.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2][9][10][11][12]
Molecular Mechanisms
-
Inhibition of NF-κB and JAK/STAT Pathways: this compound suppresses the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1][13] This inhibition leads to a downstream reduction in the expression of inflammatory genes.
-
Reduction of Pro-inflammatory Mediators: It has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9][11][12]
-
Antioxidant Effects: this compound's antioxidant properties, including the scavenging of reactive oxygen species (ROS), contribute to its anti-inflammatory function by mitigating oxidative stress, a key component of the inflammatory response.[1][12]
Quantitative Data: In Vivo Anti-inflammatory Effects
| Model | Species | This compound Dose | Effect | Reference |
| Carrageenan-induced paw edema | Mice | 10 mg/kg (i.p.) | Significant reversal of inflammation | [11] |
| Acetic acid-induced writhing | Mice | ED50 = 2.96 mg/kg | Amelioration of inflammatory hyperalgesia | [9] |
| Acetic acid-induced colitis | Rats | 10 and 30 mg/kg (p.o.) | Significant reduction in macroscopic and microscopic damage | [10][12] |
| Lipopolysaccharide challenge | Mice | - | Decreased plasma levels of TNF-α and IL-6 | [9] |
Signaling Pathway Visualization
Caption: this compound's anti-inflammatory signaling.
Neuroprotective Activity
This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases.[4][13][14]
Molecular Mechanisms
-
Cholinergic System Modulation: this compound improves cognitive function by inhibiting acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, leading to increased levels of acetylcholine.[14]
-
Antioxidant Effects in the Brain: It exerts significant antioxidant effects in the brain, which is crucial for protecting against the oxidative stress implicated in neurodegenerative disorders.[14]
-
Anti-neuroinflammatory Action: this compound can mitigate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines in the brain.[13]
Quantitative Data: Neuroprotective Effects
| Model | Species | This compound Dose | Effect | Reference |
| Scopolamine-induced memory impairment | Mice | 12.5 and 25 mg/kg | Prevention of memory impairment | [14] |
| Alzheimer's Disease (5xFAD mice) | Mice | 30 mg/kg/day for 30 days | Reduced microglial activation and decreased Il-6, Tnf-α, and Il-1β mRNA levels | [13] |
Experimental Workflow Visualization
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of this compound in acetic acid-induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer’s Disease [mdpi.com]
- 14. scispace.com [scispace.com]
Bergapten as a Photosensitizing Agent in PUVA Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring linear furanocoumarin found in various plants, most notably in bergamot essential oil.[1][2] It is a potent photosensitizing agent utilized in PUVA (Psoralen + Ultraviolet A) therapy, a photochemotherapy used for various skin disorders.[3][4] This guide provides a comprehensive technical overview of this compound's role in PUVA therapy, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental protocols used in its evaluation. This compound serves as a valuable alternative to the more commonly used 8-methoxypsoralen (8-MOP), often exhibiting a comparable therapeutic effect with a more favorable side-effect profile, particularly concerning phototoxicity and gastrointestinal intolerance.[5][6]
Mechanism of Action
The therapeutic effects of this compound in PUVA therapy are primarily mediated by its interaction with DNA upon activation by UVA radiation.[3] The process can be delineated as follows:
-
Intercalation: Following administration, this compound intercalates into the DNA double helix between base pairs.[7]
-
Photoactivation: Subsequent exposure to UVA light (320-400 nm) excites the this compound molecule.[7]
-
DNA Adduct Formation: The photoactivated this compound forms covalent bonds with pyrimidine (B1678525) bases in the DNA, creating monoadducts and interstrand cross-links.[3]
-
Inhibition of DNA Replication and Transcription: The formation of these DNA adducts disrupts DNA replication and transcription, thereby inhibiting the rapid cell proliferation characteristic of hyperproliferative skin disorders like psoriasis.[3][8]
-
Induction of Apoptosis: This disruption of cellular processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death) of pathogenic cells.[7][9]
Beyond its direct interaction with DNA, this compound-mediated PUVA therapy also influences various cellular signaling pathways, contributing to its therapeutic effects.
Signaling Pathways Modulated by this compound in PUVA Therapy
This compound, particularly in conjunction with UVA irradiation, modulates several key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways affected include the PI3K/Akt and p53 signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound + UVA.
p53-Mediated Apoptosis
This compound, both independently and more potently with UVA, can upregulate the expression of the tumor suppressor protein p53.[11][12] This leads to cell cycle arrest and the induction of apoptosis.
Caption: p53-mediated apoptosis induced by this compound + UVA.
Quantitative Data
Pharmacokinetics of Oral this compound
The bioavailability of this compound is influenced by its formulation, with micronized forms showing improved absorption.[1]
| Formulation | Dosage | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Reference |
| Unmicronized | 1.2 mg/kg | 45 ± 15 | 3.04 ± 0.78 | 185 ± 65 | [1] |
| Micronized | 1.2 mg/kg | 164 ± 54 | 2.7 ± 1.2 | 432 ± 158 | [1] |
| Liquid Suspension | 1.2 mg/kg | 81 ± 23 | 0.86 ± 0.3 | 210 ± 56 | [1] |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Clinical Efficacy in Psoriasis
This compound has demonstrated efficacy in clearing psoriatic lesions, comparable to 8-MOP, especially at higher doses.[5]
| Treatment | Dosage | Outcome | Number of Exposures (Mean) | Cumulative UVA Dose (J/cm²) | Reference |
| 5-MOP (this compound) | 1.2 mg/kg | Comparable clearing to 8-MOP | Not Specified | Not Specified | [5] |
| 8-MOP | 0.6 mg/kg | Standard Efficacy | 20 | 96 | [13] |
| PUVA + Tacalcitol (B196726) | Standard PUVA + Tacalcitol ointment | Significantly lower UVA dose and exposures for clearing | 14 | 30.6 | [14] |
| PUVA + Tazarotene (B1682939) | Standard PUVA + 0.1% Tazarotene gel | Significantly lower UVA dose and exposures for clearing | 14 | 32.3 | [14] |
| PUVA Monotherapy | Standard PUVA | - | 16 | 37.0 | [14] |
Clinical Efficacy in Vitiligo
PUVA therapy with psoralens is a well-established treatment for vitiligo, inducing repigmentation over a prolonged course.
| Treatment | Duration | Response Rate (≥ Mild Repigmentation) | Response Rate (Marked Repigmentation) | Reference |
| PUVA | 6 months | 51.4% | Not Specified | [15] |
| PUVA | 12 months | 61.6% | Not Specified | [15] |
| Narrowband UVB | 6 months | 74.2% | 19.2% | [15] |
| Narrowband UVB | 12 months | 75.0% | 35.7% | [15] |
Experimental Protocols
Oral PUVA Therapy for Psoriasis
This protocol is a generalized representation based on common clinical practice.[16][17]
Caption: Generalized workflow for oral PUVA therapy in psoriasis.
Methodology Details:
-
Patient Selection: Patients with severe, recalcitrant plaque psoriasis are candidates for PUVA therapy.[11]
-
Psoralen (B192213) Administration: this compound (5-MOP) is administered orally at a dose of 1.0-1.2 mg/kg.[18] It is recommended to be taken with food to maximize absorption.[19]
-
UVA Irradiation: Two to three hours after this compound ingestion, the patient is exposed to a controlled dose of UVA radiation. The initial UVA dose is determined by the patient's skin type or by determining the minimal phototoxic dose (MPD).[18]
-
Treatment Schedule: Treatments are typically administered 2 to 3 times per week, with at least a 48-hour interval between sessions.[17]
-
Dose Adjustment: The UVA dose is gradually increased in subsequent treatments based on the patient's erythemal response and therapeutic progress.[18]
-
Outcome Assessment: The Psoriasis Area and Severity Index (PASI) is a commonly used tool to assess the severity of psoriasis and monitor treatment efficacy.[20] A PASI 75, indicating a 75% reduction in the baseline PASI score, is a common benchmark for successful treatment.[21]
Topical PUVA Therapy for Localized Psoriasis/Vitiligo
Topical PUVA is an option for localized disease, such as palmoplantar psoriasis.[22]
Methodology Details:
-
Psoralen Application: A solution or gel containing a psoralen, such as 8-MOP, is applied directly to the affected skin. For hand and foot soaks, the affected areas are immersed in a dilute psoralen solution for approximately 15 minutes.[22]
-
Waiting Period: Following topical application, there is a waiting period of 15-30 minutes before UVA exposure.[22]
-
UVA Irradiation: The treated area is then exposed to a controlled dose of UVA radiation.
-
Treatment Schedule: Similar to oral PUVA, treatments are typically given 2-3 times per week.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol outlines the key steps for assessing the effect of this compound on the PI3K/Akt pathway.[8][23]
Methodology Details:
-
Cell Culture and Treatment: Human keratinocytes or other relevant cell lines are cultured and treated with this compound, with or without subsequent UVA irradiation.
-
Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, phosphorylated PI3K (p-PI3K)).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence or fluorescence.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in protein expression and phosphorylation levels in response to treatment.
Conclusion
This compound is an effective photosensitizing agent in PUVA therapy for a range of dermatological conditions, most notably psoriasis and vitiligo. Its mechanism of action involves the formation of DNA adducts upon UVA activation, leading to the inhibition of cell proliferation and induction of apoptosis. Furthermore, this compound modulates key signaling pathways, including the PI3K/Akt and p53 pathways, which contributes to its therapeutic efficacy. While generally associated with a better safety profile than 8-MOP, the bioavailability of this compound is formulation-dependent. The provided quantitative data and experimental protocols offer a valuable resource for researchers and clinicians working with or developing therapies involving this potent furanocoumarin. Further research is warranted to fully elucidate its complex mechanisms and optimize its therapeutic application.
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxypsoralen (this compound) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells [iris.unical.it]
- 13. Oral 8-methoxypsoralen photochemotherapy of psoriasis. The European PUVA study: a cooperative study among 18 European centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of psoralen plus ultraviolet A (PUVA) monotherapy, tacalcitol plus PUVA and tazarotene plus PUVA in patients with chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phototherapy for Vitiligo: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.bad.org.uk [cdn.bad.org.uk]
- 17. gpnotebook.com [gpnotebook.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 21. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdng.org.uk [bdng.org.uk]
- 23. researchgate.net [researchgate.net]
Bergapten: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergapten, a naturally occurring furanocoumarin found in citrus oils and various medicinal plants, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. Through the inhibition of key signaling pathways including JAK/STAT, NF-κB, and MAPK, this compound effectively downregulates the production of pro-inflammatory mediators and modulates immune responses.[2][3] This document consolidates preclinical data to serve as a foundational resource for researchers and professionals in pharmacology and drug development.
Core Mechanisms of Action
This compound exerts its anti-inflammatory and immunomodulatory effects through the modulation of several critical signaling cascades.
Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade in immunity and inflammation.[4][5][6] Upon stimulation by cytokines, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to activate the transcription of inflammatory genes.[4] this compound has been shown to suppress the activation of the JAK/STAT pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[2] This inhibitory action disrupts the downstream signaling events that lead to the production of inflammatory mediators.[2]
Modulation of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and initiate transcription.[7] this compound has been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory genes.[3][8] In some models, this is achieved by preventing the degradation of IκBα.[9]
Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are key regulators of cellular responses to external stressors and are critically involved in inflammation.[10] this compound has been shown to downregulate the phosphorylation of both p38 MAPK and JNK, leading to the suppression of downstream inflammatory gene expression.[3][8]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key data from published studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Model System | Endpoint | IC50 / Effect | Reference |
| Protein Denaturation | Heat-induced egg albumin denaturation | Inhibition of denaturation | IC50: 5.34 ± 0.30 µg/ml | [11] |
| Heat-induced bovine serum albumin denaturation | Inhibition of denaturation | IC50: 12.18 ± 0.20 µg/ml | [11] | |
| Membrane Stabilization | Hypotonicity-induced human erythrocyte hemolysis | Inhibition of hemolysis | IC50: 7.71 ± 0.27 µg/ml | [11] |
| Heat-induced human erythrocyte hemolysis | Inhibition of hemolysis | IC50: 4.23 ± 0.42 µg/ml | [11] | |
| Cytokine Production | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |
| LPS-stimulated human PBMCs | Inhibition of TNF-α, IL-6 | Concentration-dependent inhibition | [12] | |
| Enzyme Expression | LPS-stimulated RAW264.7 cells | Inhibition of iNOS and COX-2 | Dose-dependent inhibition | [2] |
| NO Production | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide | Significant inhibition at 100 µM | [1] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Model | Species | Endpoint | ED50 / Dose and Effect | Reference |
| Inflammatory Pain | Mice | Carrageenan-induced paw inflammation | ED50: 2.96 mg/kg | [13][[“]] |
| Mice | Acetic acid-induced writhing | ED50: 2.96 mg/kg | [13][[“]] | |
| Inflammatory Response | Mice | LPS-induced cytokine production | Significantly decreased TNF-α and IL-6 | [13][15] |
| Mice | Spinal expression of inflammatory enzymes | Decreased expression of PARP, COX-2, and iNOS | [13][15] | |
| Colitis | Rats | Acetic acid-induced colitis | 10 and 30 mg/kg significantly reduced macroscopic and microscopic damage | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline common protocols used to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
3.1.1. Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[2][12]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Protocol: Cells are seeded into multi-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.[2][16]
3.1.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[16] Absorbance is read at approximately 540-570 nm.[16]
-
Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
3.1.3. Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protocol: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of STAT, p65, p38, JNK, as well as iNOS and COX-2). After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[8]
In Vivo Anti-inflammatory Models
3.2.1. Carrageenan-Induced Paw Edema
-
Animal Model: Typically performed in mice or rats.
-
Protocol: Animals are pre-treated with this compound (e.g., 2.96 mg/kg) or a vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.[1][13] After a set time (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw to induce localized inflammation. Paw volume or thickness is measured at various time points post-injection using a plethysmometer.[17]
3.2.2. Acetic Acid-Induced Writhing Test
-
Animal Model: Mice.
-
Protocol: this compound is administered to the animals prior to an intraperitoneal injection of acetic acid (e.g., 0.6% solution).[[“]] The number of abdominal constrictions (writhes) is then counted for a defined period (e.g., 20-30 minutes) as an indicator of visceral pain and inflammation.[17]
3.2.3. LPS-Induced Systemic Inflammation
-
Animal Model: Mice.
-
Protocol: Animals are treated with this compound before or after a systemic challenge with LPS.[15] At a specified time point, blood samples are collected to measure plasma cytokine levels (TNF-α, IL-6) via ELISA.[13] Tissues, such as the spinal cord or lungs, can also be harvested for analysis of inflammatory protein expression (e.g., COX-2, iNOS) by immunofluorescence or Western blot.[13][15]
Conclusion and Future Perspectives
This compound has consistently demonstrated robust anti-inflammatory and immunomodulatory activities in a variety of preclinical models. Its ability to target multiple key signaling pathways, including JAK/STAT, NF-κB, and MAPK, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data presented provide a strong basis for its efficacy, while the detailed experimental protocols offer a framework for future investigation.
Further research should focus on elucidating the precise molecular targets of this compound within these pathways, exploring its pharmacokinetic and safety profiles in more detail, and transitioning these promising preclinical findings into clinical trials to validate its therapeutic utility in human inflammatory conditions.[18] The combined anti-inflammatory and pro-resolution activities suggest that this compound may be particularly valuable for the treatment of chronic inflammatory diseases.[1]
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts inhibitory effects on diabetes-related osteoporosis via the regulation of the PI3K/AKT, JNK/MAPK and NF-κB signaling pathways in osteoprotegerin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protective Effect of this compound against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound from Heracleum nepalense root on production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines. (2019) | Gurjit Singh | 22 Citations [scispace.com]
- 16. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten: A Technical Guide to its Anticancer and Antiproliferative Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin, has demonstrated significant anticancer and antiproliferative properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to this compound's effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and p53-mediated cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
This compound is a psoralen (B192213) derivative found in various plants, including citrus species.[1] While traditionally used in combination with UVA radiation for treating skin disorders, recent research has highlighted its potential as an anticancer agent, independent of photoactivation.[2][3] Its multifaceted pharmacological activities include anti-inflammatory, antioxidant, and potent antitumor effects.[2] This guide focuses on the direct anticancer and antiproliferative properties of this compound, elucidating its molecular mechanisms and providing practical information for researchers in oncology and drug discovery.
Quantitative Data on Anticancer Activity
The antiproliferative activity of this compound has been evaluated against a variety of cancer cell lines. The following tables summarize the key quantitative findings from published studies, including IC50 values, effects on apoptosis, and cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| DLD-1 | Colorectal Cancer | 30 and 50 (effective concentrations) | 24 hours | [4] |
| LoVo | Colorectal Cancer | 30 and 50 (effective concentrations) | Not Specified | [4] |
| Saos-2 | Osteosarcoma | 40.05 | 96 hours | [5] |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | 96 hours | [5] |
| SW620 | Colorectal Adenocarcinoma | 354.5 | 96 hours | [5] |
| HOS | Osteosarcoma | 257.5 | 96 hours | [5] |
| RPMI8226 | Multiple Myeloma | 1272 | 96 hours | [5] |
| U266 | Multiple Myeloma | 1190 | 96 hours | [5] |
| MK-1 | Gastric Cancer | 193.0 | Not Specified | [5] |
| HeLa | Cervical Cancer | 43.5 | Not Specified | [5] |
| B16F10 | Murine Melanoma | >462.0 | Not Specified | [5] |
| BCPAP | Papillary Thyroid Cancer | 10 and 15 (effective concentrations) | Not Specified | [6] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |
| Saos-2 | 50 | 32.30 | Flow Cytometry (Annexin V/PI) | [5][7] |
| Saos-2 | 100 | 44.50 | Flow Cytometry (Annexin V/PI) | [5][7] |
| Saos-2 (Control) | 0 | 3.56 | Flow Cytometry (Annexin V/PI) | [5][7] |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Concentration (µM) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % in Sub-G1 Phase | Reference |
| DLD-1 | 30, 50 | Increased | Not Specified | Not Specified | Increased | [4] |
| LoVo | 30, 50 | Increased | Not Specified | Not Specified | Increased | [4] |
| Saos-2 | 50 | Decreased | Weak Decrease | Increased | Increased | [2][5] |
| Saos-2 | 100, 200 | Decreased | Weak Decrease | Increased | Increased | [2][5] |
| A549 | Not Specified | ~58-75 | Not Specified | Not Specified | ~9 | [8] |
| NCI-H460 | Not Specified | ~58-75 | Not Specified | Not Specified | ~9 | [8] |
| MCF-7 | Not Specified | Increased | Not Specified | Not Specified | Not Specified | [9] |
| SKBR-3 | Not Specified | Increased | Not Specified | Not Specified | Not Specified | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt pathway and the p53-mediated apoptotic pathway.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[6][7][10]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
The p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. This compound has been observed to increase the expression and phosphorylation of p53, leading to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[3][4][8]
Caption: this compound induces p53-mediated apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
Methodology:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising natural compound with well-documented anticancer and antiproliferative properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and p53 signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore the full therapeutic potential of this compound in oncology. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical cancer models.
References
- 1. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action [mdpi.com]
- 8. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Bergapten: A Technical Guide to its Neuroprotective Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten, a naturally occurring furanocoumarin found in various plants, including citrus species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Notably, emerging evidence strongly suggests its potential as a neuroprotective agent, capable of crossing the blood-brain barrier and offering therapeutic promise for a range of neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, delving into its underlying molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Inflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to potently suppress neuroinflammatory processes.[3][4][5] In cellular and animal models, this compound significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response in microglia, the brain's resident immune cells.[3][8]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound demonstrates significant antioxidant properties by mitigating oxidative stress.[1][9] Studies have shown that this compound can reduce markers of lipid peroxidation and enhance the cellular antioxidant capacity.[1][9] While the precise mechanisms are still under investigation, evidence suggests a potential role in modulating endogenous antioxidant pathways, such as the Nrf2-antioxidant response element (ARE) signaling pathway, a critical regulator of cellular defense against oxidative stress.[10][11][12][13][14]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound has been observed to exhibit anti-apoptotic effects, thereby protecting neurons from cell death.[15] This is achieved, in part, by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[16][17][18] this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[15][19]
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[20][21][22][23][24] In the context of neuroinflammation, its activation in microglia leads to the production of inflammatory mediators that can be toxic to neurons. This compound has been shown to inhibit the activation of the NF-κB pathway in microglia.[3][5] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation.[25] In the brain, the overactivation of MAPK pathways, such as ERK, JNK, and p38, is associated with neuroinflammation and neuronal apoptosis. This compound has been demonstrated to attenuate neuroinflammatory responses by inhibiting the MAPK signaling pathway, particularly by reducing the phosphorylation of ERK.[3][8]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| BV2 microglia | Aβ stimulation | 30, 50, 100 μM | Dose-dependent decrease in pro-inflammatory cytokines | [26] |
| Saos-2 | This compound | 40.05 μM | IC50 for anti-proliferative activity | [27] |
| HT-29 | This compound | 332.4 μM | IC50 for anti-proliferative activity | [27] |
| RAW264.7 | LPS stimulation | 100 μM | Significant inhibition of NO production | [6] |
Table 2: In Vivo Neuroprotective Effects
| Animal Model | Condition | This compound Dose | Effect | Reference |
| Male Swiss mice | Scopolamine-induced memory impairment | 12.5, 25, 50, 100 mg/kg (i.p.) | Improved memory acquisition and consolidation | [1][9] |
| 5xFAD mice | Alzheimer's Disease | 30 mg/kg (intragastric) | Ameliorated cognitive impairment, reduced Aβ deposition, attenuated neuroinflammation | [8][26] |
| Mice | LPS-induced acute depression | Not specified | Alleviated depression-like behavior | [3] |
| Mice | Formalin, acetic acid, or carrageenan-induced inflammation | 10 mg/kg (i.p.) | Significantly reversed inflammation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Anti-Neuroinflammatory Assay in BV2 Microglial Cells
-
Cell Culture: Murine microglial BV2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 50, 100 μM) for a specified duration (e.g., 6 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as amyloid-beta (Aβ) (e.g., 100 nM), for a designated time (e.g., 24 hours).
-
Analysis of Inflammatory Markers: The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using techniques such as quantitative real-time PCR (qRT-PCR) for mRNA levels and ELISA for protein levels in the cell culture supernatant.
-
Signaling Pathway Analysis: The activation of signaling pathways like NF-κB and MAPK is assessed by Western blotting to measure the phosphorylation status of key proteins (e.g., p-p65, p-ERK).
In Vivo Assessment of Neuroprotection in the 5xFAD Mouse Model of Alzheimer's Disease
-
Animal Model: Six-month-old female 5xFAD transgenic mice, which exhibit significant amyloid pathology, are used.[28][29][30][31][32]
-
Treatment: this compound is administered daily via intragastric gavage (e.g., 30 mg/kg) for a period of 30 consecutive days. A vehicle control group receives the same volume of the vehicle solution.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test to evaluate learning and memory.[8][33]
-
Immunohistochemical Analysis: After the treatment period, brain tissues are collected and processed for immunohistochemical staining to visualize and quantify amyloid-beta (Aβ) plaque deposition and microglial activation (e.g., using antibodies against Aβ and Iba1).
-
Biochemical Analysis: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qRT-PCR. Western blotting is employed to analyze the phosphorylation of key proteins in signaling pathways like MAPK.
Workflow for Investigating this compound's Neuroprotective Effects
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting preclinical studies in a wider range of neurodegenerative disease models to fully assess its therapeutic efficacy and safety profile. These efforts will be crucial in translating the promising preclinical findings into tangible clinical applications for the treatment of debilitating neurological disorders.
References
- 1. This compound Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms [frontiersin.org]
- 3. This compound alleviates depression-like behavior by inhibiting cyclooxygenase 2 activity and NF-κB/MAPK signaling pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting Kv1.3 and Carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 15. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 26. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer’s Disease | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 30. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cyagen.com [cyagen.com]
- 32. inotiv.com [inotiv.com]
- 33. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten: A Technical Guide to its Antimicrobial and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergapten, a naturally occurring furanocoumarin found predominantly in citrus essential oils, has demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial and antiviral properties. This technical guide provides an in-depth analysis of this compound's potential as a therapeutic agent against various pathogens. It consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its molecular mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (5-methoxypsoralen) is a psoralen (B192213) derivative recognized for its photosensitizing capabilities.[1][2][3][4][5] Beyond its established use in photochemotherapy for skin disorders like psoriasis and vitiligo, a growing body of evidence highlights its intrinsic antimicrobial and antiviral effects.[2][3][5] These properties are attributed to both photoactivated and non-photoactivated mechanisms, making this compound a versatile candidate for further investigation in the context of infectious diseases. This guide synthesizes the current understanding of this compound's bioactivity against a range of bacterial, fungal, and viral pathogens.
Antimicrobial and Antiviral Efficacy: Quantitative Data
The antimicrobial and antiviral activity of this compound has been quantified against various microorganisms. The following tables summarize the available data, including Minimum Inhibitory Concentrations (MIC) for bacteria and fungi, and 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50) for viruses.
Table 1: Antimicrobial Activity of this compound (MIC)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 65 | [1] |
| Bacillus subtilis | ATCC 6633 | 135 | [1] |
| Escherichia coli | ATCC 25922 | 160 | [1] |
| Candida albicans | ATCC 20032 | 200 | [1] |
Table 2: Antiviral Activity of this compound
| Virus | Strain | Cell Line | Value | Unit | Reference |
| Human Immunodeficiency Virus 1 (HIV-1) | IIIB | H9 lymphocytes | 0.35 | EC50 (µg/mL) | [3] |
Mechanisms of Action
This compound exerts its antimicrobial and antiviral effects through multiple mechanisms, which can be broadly categorized into photoactivated and non-photoactivated pathways.
Photoactivated Mechanism: DNA Intercalation and Cross-linking
Upon activation by ultraviolet A (UVA) radiation, this compound intercalates into the DNA of microbial and viral genomes. It forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine, leading to the formation of monoadducts and interstrand cross-links. This process disrupts DNA replication and transcription, ultimately inhibiting microbial proliferation and viral replication.
Non-Photoactivated Mechanisms: Modulation of Host Signaling Pathways
Even in the absence of UVA light, this compound exhibits biological activity by modulating key intracellular signaling pathways. These include the NF-κB, JNK, and PI3K/Akt pathways, which are crucial for inflammatory responses and cell survival, and are often hijacked by pathogens.[2][3]
This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[2][3] By doing so, it can suppress the expression of pro-inflammatory cytokines and other factors that are essential for the replication of certain viruses and the pathogenesis of bacterial infections.
The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often manipulated by viruses to ensure their replication within the host cell. This compound has been reported to modulate this pathway, which may contribute to its antiviral effects by interfering with the virus's ability to maintain a favorable environment for its propagation.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial and antiviral potential.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against bacterial and fungal isolates.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of Bergenia ligulata on influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten: A Technical Guide to its Discovery and Historical Context
Introduction
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Its discovery marks a significant milestone in the history of photochemotherapy and the study of natural products. This compound was the first furanocoumarin to be isolated and identified, a discovery made in 1834 by Kalbrunner, who extracted it from the essential oil of bergamot.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and historical context of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context: From Ancient Remedies to Scientific Inquiry
The therapeutic use of plants containing furanocoumarins predates the scientific identification of these compounds by centuries. Ancient Egyptian and Indian civilizations utilized extracts from plants such as Ammi majus and Psoralea corylifolia in combination with sunlight to treat skin conditions like vitiligo.[1] This early form of photochemotherapy was based on empirical observation. The scientific investigation into the active principles of these plants began in the 19th and 20th centuries, leading to the isolation and characterization of this compound and other related compounds. This compound is found in numerous plant species, particularly within the carrot family (Apiaceae) and the citrus family (Rutaceae).[1] Significant amounts have been extracted from various Citrus species, including bergamot orange, certain limes, and bitter oranges, as well as from plants like celery and the common fig.[1][2]
Early Isolation and Characterization
Experimental Protocols: A Reconstructed Historical Isolation of this compound
This protocol is a hypothetical reconstruction of early methods for isolating this compound from bergamot essential oil.
Objective: To isolate crystalline this compound from cold-pressed bergamot essential oil.
Materials:
-
Cold-pressed bergamot essential oil
-
Activated charcoal
-
Distilled water
-
Filter paper
-
Glassware (flasks, beakers, distillation apparatus)
-
Heating mantle or water bath
-
Ice bath
Methodology:
-
Initial Extraction:
-
A known volume of cold-pressed bergamot essential oil is subjected to steam distillation to separate the more volatile components from the less volatile fraction containing the furanocoumarins. The essential oil is placed in a flask with water, and steam is passed through the mixture. The volatile components co-distill with the water and are collected after condensation. The non-volatile residue, rich in this compound, remains in the distillation flask.
-
-
Solvent Extraction of the Residue:
-
The cooled, non-volatile residue from the steam distillation is repeatedly extracted with hot ethanol. This compound has a higher solubility in hot ethanol.
-
The ethanolic extracts are combined and filtered while hot to remove any insoluble impurities.
-
-
Decolorization:
-
The warm ethanolic extract is treated with a small amount of activated charcoal to adsorb colored impurities. The mixture is gently heated and stirred for a short period.
-
The charcoal is removed by hot filtration.
-
-
Crystallization:
-
The clear, hot ethanolic filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
The flask is then placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Purification of Crystals:
-
The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
The collected crystals are then subjected to recrystallization from a minimal amount of hot ethanol to further enhance their purity. This process of dissolving the crystals in a hot solvent and allowing them to re-form upon cooling helps to eliminate trapped impurities.
-
-
Drying and Characterization:
-
The purified crystals of this compound are dried in a desiccator.
-
Early characterization would have involved determining the melting point of the crystals and observing their crystalline form.
-
Structural Elucidation and Synthesis
While this compound was isolated in 1834, its chemical structure was not determined until much later with the advent of modern analytical techniques. The correct structure of this compound was established in the 1930s through spectrometric and spectroscopic analysis, with a key synthesis being reported by Howell and Robertson in 1937.[3][4][5] This marked a significant step in understanding the chemistry of furanocoumarins.
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈O₄ |
| Molecular Weight | 216.19 g/mol |
| Appearance | Grayish-white or yellow crystalline solid |
| Melting Point | 188-193 °C |
| Boiling Point | 412-413 °C (estimated) |
| Solubility | - In water: Very slightly soluble (approx. 5 µg/mL) - In ethanol: Soluble (approx. 1 mg/mL) - In DMSO and DMF: Soluble (approx. 30 mg/mL) - Slightly soluble in chloroform, benzene, and glacial acetic acid |
Data compiled from multiple sources.[6][7][8]
Spectroscopic Data of this compound
The following table presents key spectroscopic data for this compound.
| Spectroscopic Data | Values |
| UV/Vis (λmax) | 222, 250, 260, 268, 310 nm |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.06-8.10 (d, 1H), 7.56 (d, 1H), 6.97-6.99 (d, 1H), 6.18-6.22 (d, 1H), 4.23 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.8, 139.2, 112.6, 112.5, 106.4, 105.0, 93.8, 60.1 |
Data compiled from multiple sources.[6][7][8]
Early Biological Investigations and Mechanism of Action
The most prominent biological effect of this compound is its phototoxicity.[9] When exposed to ultraviolet A (UVA) radiation (320-400 nm), this compound becomes a potent photosensitizer.[10] This property is the basis for its historical and continued use in photochemotherapy for skin disorders like psoriasis and vitiligo.[1]
The early understanding of this compound's mechanism of action centered on its interaction with DNA. Upon photoactivation, this compound intercalates between the base pairs of DNA and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[3] This can result in the formation of monoadducts and, in some cases, interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription, leading to cell death.[1]
Quantitative Data on Phototoxicity
Quantifying the phototoxic potential of furanocoumarins has been a subject of study for many years. Early studies laid the groundwork for understanding the structure-activity relationships of these compounds. The following table provides some comparative data on the phototoxicity of this compound.
| Compound | Assay | Endpoint | Result |
| This compound (5-MOP) | V79 HPRT Mutagenicity Assay with UVA | Photomutagenic Potency | Highly potent |
| This compound (5-MOP) | V79 Micronucleus Assay with UVA | Photogenotoxicity | Potent |
| This compound (5-MOP) | Human skin photopatch testing with UVA | Erythema | Phototoxic potency nearly the same as 8-methoxypsoralen (xanthotoxin) |
| 8-Methoxypsoralen (8-MOP) | Human therapeutic dose with UVA for phototoxicity | Lowest phototoxic dose | Approximately 0.23 mg/kg body weight |
Data compiled from multiple sources.[11][12][13]
Biosynthesis of this compound
The biosynthesis of furanocoumarins in plants is a complex process that begins with the phenylpropanoid pathway. The key precursor for both linear and angular furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin). A series of enzymatic reactions, including prenylation and cyclization, leads to the formation of the psoralen (B192213) backbone, which is then further modified to yield this compound.
The discovery of this compound in 1834 was a landmark event that opened the door to the scientific study of furanocoumarins and their potent biological activities. From its origins in traditional medicine to its isolation and characterization, the story of this compound is a compelling example of how natural products have driven advances in chemistry and medicine. The historical context of its discovery and the early investigations into its phototoxicity laid the foundation for the development of modern photochemotherapy, a field that continues to be of significant clinical importance. The detailed understanding of its physicochemical properties, synthesis, and biological mechanisms of action remains a subject of interest for researchers in drug development and natural product chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bergaptene, 484-20-8 [thegoodscentscompany.com]
- 3. Crystal structure of this compound: a photomutagenic and photobiologically active furanocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 59. Furano-compounds. Part I. A synthesis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Phototoxicity and skin damage: A review of adverse effects of some furocoumarins found in natural extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dfg.de [dfg.de]
Bergapten's Engagement with MAPK and PI3K/Akt Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular interactions between bergapten, a naturally occurring furanocoumarin, and the pivotal MAPK and PI3K/Akt signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings to elucidate the mechanisms by which this compound exerts its anti-cancer and anti-inflammatory effects. Through a comprehensive review of in vitro studies, this guide offers a detailed overview of this compound's therapeutic potential, supported by quantitative data, explicit experimental protocols, and visual representations of the involved signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound has been identified as a significant modulator of two key signaling pathways that are often dysregulated in cancer and inflammatory diseases: the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cells.[1][2] This inhibition leads to decreased phosphorylation of Akt, a key downstream effector, which in turn promotes apoptosis and induces cell cycle arrest.[1][2]
MAPK Signaling Pathway: The MAPK pathway is a complex network that includes the ERK, JNK, and p38 kinases, which are involved in cellular responses to a wide range of stimuli, including stress and growth factors. This compound's interaction with the MAPK pathway is multifaceted. In some contexts, it has been observed to inhibit the phosphorylation of key MAPK proteins, contributing to its anti-inflammatory and anti-cancer effects.[3] However, in other cellular environments, it can promote the phosphorylation of certain MAPKs, such as p38 and JNK, which can lead to the induction of apoptosis.[4]
Quantitative Analysis of this compound's Bioactivity
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified, effective at 10-50 µM | [4] |
| BCPAP | Papillary Thyroid Cancer | Effective at 10 and 15 µM | [5] |
| DLD-1 | Colorectal Cancer | Effective at 30 and 50 µM | [6] |
| LoVo | Colorectal Cancer | Effective at 30 and 50 µM | [6] |
| Saos-2 | Osteosarcoma | 40.05 | [1] |
| HOS | Osteosarcoma | 257.5 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | [1] |
| SW620 | Colorectal Adenocarcinoma | 354.5 | [1] |
| RPMI8226 | Multiple Myeloma | 1272 | [1] |
| U266 | Multiple Myeloma | 1190 | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | This compound Concentration (µM) | Parameter | Observation | Reference |
| Saos-2 | 50 | Total Apoptosis | 32.30% | [1] |
| Saos-2 | 100 | Total Apoptosis | 44.50% | [1] |
| Saos-2 | 100 | Mitochondrial Depolarization | ~52% of cells | [1] |
| Saos-2 | 50 | G2 Phase Arrest | Peak arrest observed | [1] |
| Saos-2 | 100, 200 | Sub-G1 Phase | Significant increase | [1] |
| MDA-MB-231 | Not specified | Apoptosis | Dose-dependent increase | [4] |
| MDA-MB-231 | Not specified | G2/M Phase Arrest | From 9.7% to 46.4% | [4] |
Table 3: Modulation of PI3K/Akt and MAPK Signaling Proteins by this compound (Western Blot Quantification)
| Cell Line | This compound Concentration (µM) | Protein | Fold Change/Observation | Reference |
| Saos-2 | 100 | p-AKT | Reduced by 54.07% | [1] |
| B16F10 Melanoma | 6.25, 12.5, 25 | p-AKT | Dose-dependent decrease | [4] |
| B16F10 Melanoma | 6.25, 12.5, 25 | p-JNK | Dose-dependent increase | [4] |
| B16F10 Melanoma | 6.25, 12.5, 25 | p-p38 | Dose-dependent increase | [4] |
| OPG-KO mice | Not specified | p-AKT, p-JNK, p-p38 | Significantly suppressed | [3] |
| MCF-7, ZR-75 | 20, 50 | p-AKT | Reduced | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Proliferation Assays
a) MTT Assay:
-
Cell Seeding: Seed cells (e.g., A2058, A375, or B16 melanoma cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[7]
b) Trypan Blue Exclusion Assay:
-
Cell Preparation: After treatment, harvest cells and resuspend them in phosphate-buffered saline (PBS).
-
Staining: Prepare a 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count both stained (non-viable) and unstained (viable) cells under a microscope.
-
Viability Calculation: Calculate the percent viability as: (Number of viable cells / Total number of cells) x 100.[7]
Apoptosis Assay
Annexin V-FITC/PI Staining:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
Cell Cycle Analysis
Propidium Iodide (PI) Staining:
-
Cell Fixation: Following treatment, harvest melanoma cells and fix them in cold 70% ethanol.
-
RNA Digestion: Treat the fixed cells with RNase A to prevent PI from binding to RNA.
-
DNA Staining: Stain cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[7]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:500 to 1:2000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[2][3][4]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
This compound's Impact on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound variably modulates MAPK pathways, affecting proliferation and apoptosis.
Experimental Workflow for Investigating this compound's Effects
References
- 1. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Bergapten pharmacology and toxicology profile
An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Bergapten
Introduction
This compound (5-methoxypsoralen, 5-MOP) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is predominantly found in the essential oils of citrus fruits, particularly bergamot orange, as well as in plants from the carrot family (Apiaceae).[1] As the first furanocoumarin to be isolated and identified in 1834, this compound has been the subject of extensive research.[1]
Therapeutically, this compound is most recognized for its potent photosensitizing properties, which are utilized in photochemotherapy (PUVA - Psoralen + UVA) for treating skin disorders like psoriasis and vitiligo.[2][3][4][5] Beyond its dermatological applications, this compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic effects.[2][6][7] These diverse biological actions are attributed to its ability to modulate a variety of cellular signaling pathways.[2][4]
However, the therapeutic potential of this compound is accompanied by significant toxicological concerns, primarily its phototoxicity, genotoxicity, and potential carcinogenicity.[1][7] It is also a notable inhibitor of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[1][8] This guide provides a comprehensive technical overview of the pharmacology, pharmacokinetics, toxicology, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacology
This compound's pharmacological effects are multifaceted, stemming from its interaction with numerous molecular targets and signaling cascades. Its activity can be both dependent and independent of photoactivation.
Mechanisms of Action
2.1.1 Photochemotherapy and DNA Interaction When combined with Ultraviolet A (UVA) radiation, this compound's primary mechanism involves the inhibition of DNA synthesis and cell proliferation.[9] The process unfolds as follows:
-
Intercalation: this compound intercalates between the base pairs of DNA.
-
Photoactivation: Upon absorption of UVA photons (action spectrum peak at 335-350 nm), the this compound molecule becomes excited.[9][10]
-
Adduct Formation: The activated molecule forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine, creating monoadducts.
-
Cross-linking: With further UVA exposure, some monoadducts can react with a second pyrimidine base on the opposite DNA strand, forming interstrand cross-links.[9]
-
Cellular Consequences: These DNA lesions inhibit replication and transcription, disrupt RNA synthesis, and ultimately induce cell cycle arrest and apoptosis (programmed cell death), which is beneficial in hyperproliferative disorders like psoriasis.[1][9]
2.1.2 Anti-inflammatory Activity this compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[4][6]
-
NF-κB and JAK/STAT Pathway Inhibition: It suppresses the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical for transcribing pro-inflammatory genes.[4][6][11]
-
Cytokine and Mediator Suppression: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][6][12] It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[6][12]
2.1.3 Anticancer Activity this compound exhibits anticancer properties, both with and without photoactivation, through the modulation of pathways controlling cell survival, proliferation, and death.[2][4]
-
PI3K/Akt Pathway Inhibition: It inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival.[4][13][14][15] This inhibition promotes apoptosis.
-
Induction of Apoptosis: this compound stimulates apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][13][14] This shifts the Bax/Bcl-2 ratio to favor cell death.
-
Induction of Autophagy: In breast cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process, by up-regulating the PTEN gene.[1][13]
-
Modulation of Other Pathways: It also interacts with other pathways, such as activating Liver X Receptors (LXRs) to inhibit liver carcinogenesis and attenuating GSK-3β signaling in thyroid cancer cells.[13][14][15]
2.1.4 Cytochrome P450 Inhibition this compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of drugs.[8][16][17][18] This inhibition is a primary cause of the "grapefruit effect," where the consumption of grapefruit juice can alter the pharmacokinetics of co-administered drugs.[16][17] this compound can act as both a reversible and an irreversible (mechanism-based) inhibitor, which can lead to significant drug-drug interactions.[18][19]
Pharmacokinetics
The clinical efficacy and safety of this compound are influenced by its pharmacokinetic profile.
2.2.1 Absorption and Bioavailability Oral bioavailability of this compound is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[2][3] However, it causes fewer side effects, which may permit the administration of higher doses.[2][3] Bioavailability is dose-linear and can be significantly improved by formulation; micronized preparations achieve maximum plasma concentrations (Cmax) that are 3 to 4 times higher and in a shorter time (tmax) compared to unmicronized forms.[2]
2.2.2 Distribution, Metabolism, and Excretion Pharmacokinetic studies indicate that this compound can cross the blood-brain barrier, suggesting its potential for treating neurological diseases.[6][7] It is metabolized by hepatic enzymes, primarily the CYP450 system, which it also inhibits.[6][8] Excretion studies in rats have been performed to characterize its elimination from the body.[20]
Quantitative Pharmacological and Toxicological Data
Table 1: Pharmacokinetic Parameters of Oral this compound (1.2 mg/kg) in Humans
| Formulation | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Reference |
| Unmicronized | ~50 - 80 | 3.04 - 3.82 | Not Described | [2] |
| Micronized | ~160 - 250 | 0.86 - 2.70 | Not Described | [2] |
| Liquid Suspension | 164 | 2.13 | 647 | [2] |
| Data compiled from studies cited in Quetglas-Llabrés et al., 2022.[2] |
Table 2: In Vitro Anticancer Activity (IC50) of this compound (Non-UVA Activated)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 40.05 | [21] |
| HOS | Osteosarcoma | ~240 | [21] |
| HeLa | Cervical Cancer | 43.5 | [21] |
| MK-1 | Gastric Cancer | 193.0 | [21] |
| HT-29 | Colorectal Adenocarcinoma | 332 | [21] |
| SW620 | Colorectal Adenocarcinoma | 345.5 | [21] |
| BCPAP | Papillary Thyroid Cancer | ~10-15 | [14] |
| Effective concentration range, not a precise IC50 value. |
Table 3: In Vitro CYP450 Inhibition by this compound
| Enzyme System | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Rat Liver Microsomes | Macitentan (B1675890) | 3.84 | Competitive | [22] |
| Human Liver Microsomes | Macitentan | 17.82 | Competitive | [22] |
| Recombinant CYP3A4 | Macitentan | 12.81 | Competitive | [22] |
Table 4: Acute Toxicity of this compound
| Species | Route | Dose | Observation | Reference |
| Rat (female) | Oral | 2000 mg/kg | No mortality or signs of toxicity observed over 24 hours. | [23] |
Toxicology Profile
The toxicological properties of this compound are a critical consideration for its therapeutic use.
-
Phototoxicity: this compound is a potent photosensitizer.[1] Topical contact with plants containing this compound, followed by sun exposure, can lead to phytophotodermatitis, a severe skin inflammation with blistering and hyperpigmentation.[1][5][[“]] It is considered the primary phototoxic agent responsible for citrus-induced phytophotodermatitis.[1][5]
-
Genotoxicity and Mutagenicity: Through its mechanism of forming DNA adducts and cross-links, this compound is inherently genotoxic.[9][25] It is a potent inducer of chromosome aberrations and has demonstrated mutagenic effects in various assays.[1][5][26]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A).[1][5] There is sufficient evidence of its carcinogenicity in animals.[1][5] Furthermore, long-term PUVA therapy is associated with an increased risk of skin cancers, including squamous cell carcinoma and melanoma.[21][27]
-
Drug-Drug Interactions: As a significant inhibitor of CYP3A4 and other CYP isozymes, this compound can dramatically increase the plasma concentrations of co-administered drugs that are substrates for these enzymes.[8][16][22] This can lead to increased toxicity and adverse drug events.
Key Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to evaluate the effect of this compound on the pharmacokinetics of another drug (e.g., macitentan).
-
Animal Model: Male Sprague-Dawley rats are used and divided into a control group and an experimental group (n=6 per group).
-
Dosing Regimen: The experimental group is pretreated with this compound (e.g., 10 mg/kg, oral gavage) daily for 7 days. The control group receives the vehicle (e.g., 0.5% CMC-Na).
-
Drug Administration: On day 7, 30 minutes after the final pretreatment dose, all rats are administered the probe drug (e.g., macitentan, 20 mg/kg, oral gavage).
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and stored at -80°C.
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS method following a liquid-liquid extraction procedure.
-
Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, CL/F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Human cancer cells (e.g., BCPAP thyroid cancer cells) are seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours to allow attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM/mL) dissolved in DMSO (final concentration <0.1%) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Protocol: In Vitro CYP450 Inhibition Assay
-
System Preparation: Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP3A4) are used as the enzyme source.
-
Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains phosphate (B84403) buffer (pH 7.4), the enzyme source, a specific probe substrate for the CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of the inhibitor (this compound).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate.
-
Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time, ensuring it remains within the linear range of metabolite formation.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile, which may also contain an internal standard for analysis.
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is transferred for analysis.
-
Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The data is plotted, and the IC50 value is determined by non-linear regression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound: chemical formula, properties, extraction ... [antropocene.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 10. Action spectrum for bergamot-oil phototoxicity measured by sunburn cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Grapefruit–drug interactions - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Bergamottin, lime juice, and red wine as inhibitors of cytochrome P450 3A4 activity: comparison with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effects of this compound on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacological basis of this compound in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs [frontiersin.org]
- 24. consensus.app [consensus.app]
- 25. Genotoxicity of this compound and bergamot oil in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 27. Bergamot orange - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Bergapten Extraction and Isolation from Citrus Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin found in various plants, particularly within the Rutaceae (citrus) and Apiaceae (carrot) families.[1] It is a compound of significant interest due to its photosensitizing properties, which are utilized in therapies for skin disorders like psoriasis.[2][3] However, its phototoxicity also raises safety concerns, making its controlled extraction, isolation, or removal from citrus essential oils crucial for the food, cosmetic, and pharmaceutical industries.[4][5] this compound is notably abundant in the essential oil of bergamot orange (Citrus bergamia), but is also present in other citrus species like lime, bitter orange, and lemon.[1][5][6]
These application notes provide detailed methodologies for the extraction of this compound from citrus sources and its subsequent isolation and purification.
Part 1: Extraction and Isolation Methodologies Overview
The process of obtaining pure this compound from citrus oils is typically a multi-step procedure involving an initial extraction to obtain the crude essential oil, followed by sophisticated purification techniques to isolate the target compound.
1. Primary Extraction of Crude Citrus Oil: This initial step aims to extract the essential oil, which contains this compound along with a complex mixture of other volatile and non-volatile compounds, from the citrus peel (flavedo).[7][8]
-
Cold Pressing (Expression): This is a traditional and widely used mechanical method for citrus oils.[8][9] It involves physically rupturing the oil sacs in the peel to release the essential oil. The resulting oil is of high quality, but this method also efficiently extracts non-volatile furanocoumarins like this compound.[5][10]
-
Solvent Extraction: Organic solvents can be used to extract the essential oil. While effective, this method can sometimes lead to solvent residues in the final product if not properly removed.[11][12] A patent describes using an organic solvent with ultrasonic extraction for bergamot essential oil.[13]
-
Supercritical Fluid Extraction (SFE): This technique, most commonly using carbon dioxide (SC-CO₂), is a green and highly tunable alternative.[4][14] By modifying pressure and temperature, the solvating power of SC-CO₂ can be adjusted to selectively extract certain compounds, offering a method to either enrich or reduce the this compound content in the extract.[4][10]
2. Isolation and Purification of this compound: Once the crude oil is obtained, various chromatographic techniques are employed to isolate this compound from other components.
-
Column Chromatography: A classic method used for the separation of chemical compounds from a mixture. It has been used to isolate this compound and other furanocoumarins from bergamot fruit extracts.[15]
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample.[16] It has been successfully applied to isolate this compound with high purity (over 98%) from plant extracts in a single run.[16][17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): In some cases, HSCCC is followed by a preparative HPLC step to achieve even higher purity of the isolated compound.[18]
3. Chemical Removal of this compound: For applications requiring this compound-free citrus oil, a chemical method can be used. This process involves the hydrolysis of the lactone ring in the this compound molecule using an alkaline solution, which converts it into a water-soluble salt that can be separated from the oil phase.[19]
Part 2: Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the extraction, isolation, and content of this compound.
Table 1: this compound Content in Various Citrus Sources
| Citrus Source | Sample Type | This compound Concentration | Reference |
| Bergamot Oil | Cold-Pressed Essential Oil | ~656 µg/mL | [5] |
| Bergamot Oil | Cold-Pressed Essential Oil | 0.21% (w/w) | [10] |
| Bergamot Oil | Cold-Pressed Essential Oil | ~0.25% (w/w) | [19] |
| Lemon Oil (Sample 1) | Essential Oil | ~138 µg/mL | [5] |
| Lemon Oil (Sample 2) | Essential Oil | ~56 µg/mL | [5] |
| Bergamot Juice | Juice | 9.0 ± 0.4 mg/L | [15] |
| Sweet Orange Oil | Essential Oil | 4.85 ± 0.32 ppm | [6] |
Table 2: Comparative Data for this compound Isolation & Removal Techniques
| Method | Starting Material | Key Parameters | Yield | Purity | Reference |
| HSCCC | 400 mg crude extract (Ficus carica) | Solvent: n-Hexane-EtOAc-MeOH-H₂O (1:1:1:1); Flow: 2 mL/min | 2.1 mg this compound | 98.2% | [16][17] |
| HSCCC | 500 mg crude extract (Cnidium monnieri) | Solvent: n-Hexane-EtOAc-EtOH-H₂O (5:5:5:5); Stepwise flow | 45.8 mg this compound | 96.5% | [18] |
| SC-CO₂ Extraction | Bergamot Essential Oil | P: 8 MPa; T: 40°C | 0.198% this compound in extract | Not Applicable | [10] |
| SC-CO₂ Separation | Bergamot Essential Oil | P: 8 MPa; T: 70°C | This compound not detected in extract | Not Applicable | [10] |
| SC-CO₂ Optimization | Citrus Peels & Seeds | P: 20.05 bar; T: 46.28°C; Flow: 34.98 g/min | 38.36 µg/g this compound in oil | Not Applicable | [4] |
| Alkaline Hydrolysis | Bergamot Essential Oil | 4-6% aq. KOH; 6-7 hours agitation | 88-90% yield of this compound-free oil | Not Applicable | [19] |
Part 3: Experimental Protocols
Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction of this compound
This protocol is designed for the extraction of citrus oil from peel with the potential to modulate this compound content.
1. Sample Preparation:
-
Use fresh citrus peel (e.g., Bergamot).
-
Finely chop or grind the peel to increase the surface area for efficient extraction.[7]
-
Dry the material to a moisture content of less than 10% to prevent ice formation and improve extraction efficiency.
2. SC-CO₂ Extraction Procedure:
-
Load the prepared citrus peel into the extractor vessel of a supercritical fluid extraction system.[7]
-
Set the extraction parameters. These can be tuned to either maximize this compound extraction or minimize it.
- For general extraction: Set the extraction temperature to 40–50 °C and the pressure to 20–35 MPa.[7][20]
- To minimize this compound in the final oil (separation): A two-stage process can be conceptualized. An initial extraction at lower density (e.g., 8 MPa and 70°C) can remove volatile components while leaving this compound behind.[10] A subsequent extraction at higher density (e.g., 8 MPa and 40°C) could then extract the this compound.[10]
-
Set the CO₂ flow rate (e.g., a study optimized this to ~35 g/min for minimizing this compound).[4]
-
Begin the dynamic extraction and run for 2–3 hours.[7]
-
The extract is collected in a separator vessel by depressurizing the CO₂, which causes the CO₂ to return to a gaseous state and the extracted oil to precipitate. Set separator conditions (e.g., 8–10 MPa pressure and 50–60 °C).[7][20]
-
Collect the crude extract for further purification or analysis.
Workflow for SC-CO₂ Extraction
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound USP API manufactured for pharmaceutical industry [himpharm.com]
- 3. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Authentication of Citrus spp. Cold-Pressed Essential Oils by Their Oxygenated Heterocyclic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. escentialgroup.com [escentialgroup.com]
- 10. Optimization of the Supercritical Carbon Dioxide Separation of this compound from Bergamot Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparison study of different methods for extracting volatile oil from bergamot] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105670797A - Bergamot essential oil extraction method - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ISOLATION AND PUNRIFICATION OF PSORALEN AND this compound FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ISOLATION AND PUNRIFICATION OF PSORALEN AND this compound FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 20. CN102040612A - Method for extracting bergamottin from grapefruit peel - Google Patents [patents.google.com]
Bergapten: Detailed Synthesis and Purification Protocols for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the chemical synthesis and purification of Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin with significant therapeutic applications, including in the treatment of skin disorders like psoriasis and vitiligo. The following sections outline established synthesis routes and various purification methodologies, complete with quantitative data and step-by-step experimental procedures.
I. This compound Synthesis Protocols
This compound can be synthesized through several chemical pathways. Two prominent methods starting from phloroglucinol (B13840) are detailed below.
Synthesis of this compound from Phloroglucinol via Iodination Protection
This synthetic route involves the protection of a key position with iodine to ensure the desired linear furanocoumarin structure, ultimately yielding this compound with a high final step yield.[1][2]
Table 1: Summary of Reaction Steps and Yields for this compound Synthesis via Iodination
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield |
| 1 | Mono-methylation | Phloroglucinol | - | 5-Methoxyresorcinol (B161736) | - |
| 2 | Coumarin (B35378) Formation | 5-Methoxyresorcinol | Ethyl propiolate, ZnCl₂ | 7-Hydroxy-5-methoxycoumarin | 68%[1][2] |
| 3 | Iodination (Protection) | 7-Hydroxy-5-methoxycoumarin | Iodine | 8-Iodo-7-hydroxy-5-methoxycoumarin | - |
| 4 | Allylation | 8-Iodo-7-hydroxy-5-methoxycoumarin | Allyl bromide | 7-(Allyloxy)-8-iodo-5-methoxycoumarin | - |
| 5 | Oxidative Cleavage | 7-(Allyloxy)-8-iodo-5-methoxycoumarin | Osmium tetroxide, Sodium metaperiodate | (8-Iodo-5-methoxy-7-oxo-7H-furo[3,2-g]chromen-7-yl)acetaldehyde | 92%[2] |
| 6 | Cyclization (Furan Ring Formation) | (8-Iodo-5-methoxy-7-oxo-7H-furo[3,2-g]chromen-7-yl)acetaldehyde | BF₃·Et₂O, Tetra-n-butylammonium bromide | 8-Iodothis compound | - |
| 7 | Deiodination (Deprotection) | 8-Iodothis compound | Pd(OAc)₂, Et₃N, Formic acid | This compound | 90%[1][2] |
Step 1: Mono-methylation of Phloroglucinol
-
This step is a standard procedure to produce 5-methoxyresorcinol from phloroglucinol.[2]
Step 2: Synthesis of 7-Hydroxy-5-methoxycoumarin
-
A mixture of 5-methoxyresorcinol (15.9 mmol), zinc chloride (ZnCl₂, 16 mmol), and ethyl propiolate (24 mmol) is heated at 90°C for 1.5 hours.[2]
-
After cooling, the reaction mixture is treated with 1M HCl solution.[2]
-
The resulting precipitate is collected by filtration to yield 7-hydroxy-5-methoxycoumarin.[2]
Step 3: Iodination of 7-Hydroxy-5-methoxycoumarin
-
To prevent the formation of an angular furanocoumarin, the 8-position of the coumarin is protected using iodine.[1][2]
Step 4: Allylation
Step 5: Oxidative Cleavage
-
To a solution of the O-allyl derivative (1 mmol) in a 3:1 mixture of dioxane and water (10 mL), add 2,6-lutidine (2 mmol), OsO₄ (2.5% in 2-methyl-2-propanol, 0.02 mmol), and NaIO₄ (4 mmol).[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
After the reaction is complete, add water (10 mL) and CH₂Cl₂ (20 mL).[2]
-
Separate the organic layer, and extract the aqueous layer three times with CH₂Cl₂ (10 mL).[2]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ to yield the aldehyde product.[2]
Step 6: Cyclization to form the Furan (B31954) Ring
-
The aldehyde is cyclized using BF₃·Et₂O in the presence of tetra-n-butylammonium bromide to construct the furan ring.[1][2]
Step 7: Deiodination to yield this compound
-
To a solution of the 8-iodothis compound (0.1 mmol) in DMF (5 mL), add Pd(OAc)₂ (2 mg), Et₃N (0.6 mmol), and formic acid (0.4 mmol).[2]
-
Heat the reaction at 80°C for 11 hours to remove the iodine protecting group and yield this compound.[2]
Caption: this compound synthesis via iodination protection.
Synthesis of this compound from Phloroglucinol via DDQ Dehydrogenation
This alternative approach from phloroglucinol involves a series of reactions including a Hoesch reaction and Pechmann condensation, culminating in a dehydrogenation step to yield this compound. This method is reported to have a final yield of 55%.[3][4]
Table 2: Summary of Reaction Steps for this compound Synthesis via DDQ Dehydrogenation
| Step No. | Reaction | Starting Material | Key Reagents | Product | Overall Yield |
| 1 | Monomethylation | Phloroglucinol | - | 5-Methoxyresorcinol | - |
| 2 | Hoesch Reaction | 5-Methoxyresorcinol | - | Intermediate Acylresorcinol | - |
| 3 | Acetylation | Intermediate Acylresorcinol | - | Acetylated Intermediate | Near Quantitative |
| 4 | Deacetoxylation | Acetylated Intermediate | - | Deacetoxylated Intermediate | Near Quantitative |
| 5 | Pechmann Condensation | Deacetoxylated Intermediate | - | Dihydrothis compound | - |
| 6 | DDQ Dehydrogenation | Dihydrothis compound | DDQ | This compound | Near Quantitative |
| Total | Overall Synthesis | Phloroglucinol | - | This compound | 55% [3][4] |
Details for this specific multi-step protocol are outlined in the referenced literature. The key final step is the dehydrogenation of the precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which proceeds in almost quantitative yield.[3][4]
References
Application Notes and Protocols for the Quantification of Bergapten
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Bergapten, a naturally occurring furanocoumarin, in both plant extracts and biological samples. This compound has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.
I. Quantification of this compound in Plant Extracts
This section details the extraction and subsequent quantification of this compound from various plant matrices.
Extraction Methodologies
Several methods can be employed for extracting this compound from plant materials, with the choice depending on the available equipment and desired efficiency.
1. Microwave-Assisted Extraction (MAE): A rapid and efficient method that reduces extraction time and solvent consumption.[3]
-
Protocol:
-
Grind the dried plant material to a fine powder.
-
Mix 1 g of the powdered sample with 20 mL of a suitable solvent (e.g., methanol).
-
Place the mixture in a microwave extractor.
-
Apply microwave power (e.g., 700 W) for a short duration (e.g., 10 minutes).[3]
-
Allow the sample to cool, then filter the extract.
-
The resulting extract can be concentrated and reconstituted in the mobile phase for HPLC analysis.
-
2. Sonication: A common and straightforward extraction method.
-
Protocol:
-
Weigh a specific amount of powdered plant material.
-
Add a defined volume of extraction solvent (e.g., ethanol).[4]
-
Place the mixture in an ultrasonic bath for a set period (e.g., 30 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent to obtain the crude extract.[5]
-
3. Soxhlet Extraction: A classic and exhaustive extraction method.
-
Protocol:
-
Place the powdered plant material in a thimble.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Add the extraction solvent (e.g., petroleum ether) to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the solid.
-
The chamber containing the solid material slowly fills with warm solvent.
-
When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is repeated multiple times.
-
Analytical Quantification Methods
1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
A robust and widely used method for the quantification of this compound.
-
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol (B129727). From this, create a series of calibration standards by serial dilution (e.g., 0.5-10 µg/mL).[3]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (often with an acidifier like 1.0% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase is methanol-water (60:40).[6][7]
-
Detection Wavelength: this compound can be monitored at 310 nm.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[7]
-
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data for HPLC-PDA Method
| Parameter | Value | Reference |
| Linearity Range | 15.0-45.0 µg/mL | [7] |
| Correlation Coefficient (r) | 0.9998 | [7] |
| Limit of Detection (LOD) | 1.0 µg/mL | [3] |
| Limit of Quantification (LOQ) | 3.77 µg/mL | [3] |
| Average Recovery | 99.9% (RSD = 1.71%) | [7] |
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method for quantification, especially in complex matrices.
-
Protocol:
-
Sample Preparation: The extraction protocols are similar to those for HPLC-PDA.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: UPLC systems with a C18 column provide rapid and high-resolution separation.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6]
-
-
Quantification: Similar to HPLC, a calibration curve is constructed using standards to quantify this compound in the samples.
-
Quantitative Data for UPLC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range | 0.10–5.00 μg/mL | [6] |
| Correlation Coefficient (r²) | 0.9990 | [6] |
| Limit of Detection (LOD) | 0.01–0.06 (×10⁻²) μg/mL | [6] |
| Limit of Quantification (LOQ) | 0.04–0.17 (×10⁻²) μg/mL | [6] |
| Recovery | 99.63–105.16% (RSD ≤ 2.23) | [6] |
II. Quantification of this compound in Biological Samples
This section outlines the procedures for extracting and quantifying this compound in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies.
Extraction Methodologies
1. Liquid-Liquid Extraction (LLE): A common method for extracting analytes from biological fluids.
-
Protocol:
-
To a volume of plasma (e.g., 200 µL), add an internal standard.
-
Add an extraction solvent (e.g., acetonitrile) to precipitate proteins.[8]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
2. Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE.
-
Protocol:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
To a plasma sample (e.g., 200 µL), add the internal standard and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: An increasingly popular method for sample preparation.[9][10]
-
Protocol:
Analytical Quantification Methods
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
A sensitive method for the detection of fluorescent compounds like this compound.
-
Protocol:
-
Chromatographic Conditions:
-
Quantification: An internal standard (e.g., isoimperatorin) is often used. A calibration curve is generated to quantify this compound.[8]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for bioanalytical quantification due to its high sensitivity and specificity.
-
Protocol:
-
Chromatographic Conditions: Similar to UPLC-MS/MS for plant extracts, often using a Hypersil ODS column with a mobile phase of methanol and water.[11][12]
-
Mass Spectrometric Conditions: A triple quadrupole tandem mass spectrometer operating in MRM mode with an ESI source is used.[11]
-
Quantification: An internal standard is used, and a calibration curve is prepared in the same biological matrix as the samples.
-
Pharmacokinetic Data for this compound in Animal Models
| Animal Model | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | 5 mg/kg | - | - | 3517 ± 1299 | [8] |
| Rat | Oral | 10 mg/kg | - | - | 8255 ± 3536 | [8] |
| Rat | Oral | 15 mg/kg | - | - | 9197 ± 5790 | [8] |
| Dog | - | - | 228.5 (14.3) | 4.2 (0.4) | 2507.2 (168.5) (AUC₀₋t) | [11] |
III. Visualized Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of this compound.
Caption: Workflow for this compound quantification in plant extracts.
Caption: Workflow for this compound quantification in biological samples.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
This compound has been observed to attenuate the PI3K/Akt signaling pathway, which can lead to the induction of apoptosis in cancer cells.[13][14]
References
- 1. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Preparative isolation and purification of this compound and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. [High-performance liquid chromatography for determination of psoralene, this compound and apigenin in Ficus hirta Vahl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic studies of this compound in dog plasma by using a LC-MS/MS method studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Phamacokinetic study of this compound in rats plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bergapten in In Vitro Cancer Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin found in citrus oils, has garnered significant interest in oncological research for its potent anti-cancer properties.[1] This document provides detailed application notes and standardized protocols for investigating the effects of this compound in in vitro cancer cell culture models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate this compound's therapeutic potential.
This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines, including those of the breast, colon, lung, and thyroid.[2][3][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the PI3K/Akt and p53-mediated cascades.[1][5]
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |
| Saos-2 | Osteosarcoma | 40.05 | 96 | MTT |
| HOS | Osteosarcoma | 257.5 | 96 | MTT |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | 96 | MTT |
| SW620 | Colorectal Adenocarcinoma | 354.5 | 96 | MTT |
| RPMI8226 | Multiple Myeloma | 1272 | 96 | MTT |
| U266 | Multiple Myeloma | 1190 | 96 | MTT |
| A549 | Non-small-cell lung | ~50 | 48 | MTT |
| NCI-H460 | Non-small-cell lung | ~50 | 48 | MTT |
| BCPAP | Papillary Thyroid Cancer | 10 & 15 (effective doses) | Not Specified | MTT |
| DLD-1 | Colorectal Cancer | 30 & 50 (effective doses) | Not Specified | Not Specified |
| LoVo | Colorectal Cancer | 30 & 50 (effective doses) | Not Specified | Not Specified |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Saos-2 Osteosarcoma Cells
| Treatment Concentration (µM) | Total Apoptotic Cells (%) | G2/M Phase Arrest (%) | Mitochondrial Membrane Potential Loss (%) |
| 50 | 32.30 | Increased | Not Specified |
| 100 | 44.50 | Not Specified | ~52 |
| Control | 3.56 | Baseline | Baseline |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (5-methoxypsoralen)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle and untreated controls.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI for compensation and gating.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described previously.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound-induced signaling pathways in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aging-us.com [aging-us.com]
Bergapten application in in vivo animal models (e.g., mice, zebrafish)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring furanocoumarin found predominantly in citrus essential oils, such as bergamot oil.[1][2][3] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, cardioprotective, anticancer, and anti-osteoporotic effects demonstrated in various preclinical animal models.[1][4] this compound exerts its therapeutic effects by modulating numerous key cellular signaling pathways, such as PI3K/Akt, NF-κB, MAPK, and JAK/STAT.[1][2][5][6] This document provides a compilation of quantitative data, detailed experimental protocols, and pathway diagrams to guide the in vivo application of this compound in mouse and zebrafish models.
Data Presentation: Quantitative In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: Anti-Inflammatory and Analgesic Effects of this compound in Mice
| Model Type | Mouse Strain | This compound Dosage & Route | Key Findings | Reference |
| Chemically-Induced Nociception & Inflammation | Swiss | ED₅₀: 2.96 mg/kg | Ameliorated hyperalgesia and inflammation induced by formalin, acetic acid, and carrageenan.[7][[“]] | [7][[“]] |
| LPS-Induced Systemic Inflammation | ICR | Not specified | Decreased LPS-induced mortality.[6] | [6] |
| E. coli-Induced Sepsis | C57BL/6 | 50 mg/kg (i.p.), pre-treatment | Improved survival rate, reduced serum IL-1β, and alleviated organ inflammation.[9] | [9] |
| C. rodentium-Induced Intestinal Inflammation | C57BL/6 | 50 mg/kg (i.g.) | Ameliorated tissue inflammation and injury.[9] | [9] |
| LPS-Induced Acute Lung Injury (ALI) | C57BL/6 | Inhalation (Ber-lipo formulation) | Ameliorated lung edema, inflammation, and pulmonary dysfunction.[10] | [10] |
Table 2: Neuroprotective and Cognitive Enhancement Effects of this compound in Mice
| Model Type | Mouse Strain | This compound Dosage & Route | Duration | Key Findings | Reference |
| Scopolamine-Induced Memory Impairment | Swiss | Not specified | Single & repeated administration | Improved memory acquisition and consolidation; inhibited acetylcholinesterase activity.[11] | [11] |
| Alzheimer's Disease (5×FAD model) | 5×FAD | Not specified (intragastric) | 30 consecutive days | Improved learning and memory; reduced Aβ deposition and neuroinflammation.[5] | [5] |
Table 3: Cardioprotective, Nephroprotective, and Anti-Cancer Effects of this compound in Rodents
| Model Type | Animal Model | This compound Dosage & Route | Duration | Key Findings | Reference |
| Isoproterenol-Induced Myocardial Infarction | Wistar Rats | 50 mg/kg | Not specified | Reduced infarct size; suppressed cardiac biomarkers and oxidative stress.[12] | [12] |
| Cyclophosphamide-Induced Renal Toxicity | Wistar Rats | 3 and 10 mg/kg (i.p.) | 14 days | 10 mg/kg dose effectively reversed renal damage, oxidative stress, and inflammation.[13] | [13] |
| NDEA-Induced Hepatocellular Carcinoma | Wistar Rats | Not specified | Not specified | Modulated LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid droplets in cancer cells.[14] | [14] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage | Key Parameters | Reference |
| Intravenous (i.v.) | 5 mg/kg | - | [15] |
| Oral (p.o.) | 15 mg/kg | - | [15][16] |
| Oral (p.o.) | Not specified | Absolute Bioavailability: 69.6% - 94.0%Half-life (t₁/₂): ~4.21 h | [4][15] |
| Oral (p.o.) | 10 mg/kg | Pre-treatment for 7 days significantly increased plasma concentrations (AUC and Cmax) of co-administered macitentan (B1675890).[17] | [17][18] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This protocol is used to evaluate the acute anti-inflammatory activity of this compound.[7]
-
Animals: Male Swiss mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.).
-
Group 2: this compound (e.g., 2.96 mg/kg, p.o.).
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure: a. Administer this compound, vehicle, or positive control orally 60 minutes before the carrageenan challenge. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: LPS-Induced Sepsis Model in Mice
This protocol assesses the protective effects of this compound against systemic inflammation and mortality.[9]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping:
-
Group 1: Control (PBS injection).
-
Group 2: LPS + Vehicle.
-
Group 3: LPS + this compound (50 mg/kg).
-
-
Procedure: a. Administer this compound (50 mg/kg, i.p.) or vehicle 24 hours and 1 hour before the LPS challenge. b. Induce sepsis by injecting E. coli (e.g., 5 × 10¹⁰ CFU/kg, i.p.) or LPS. c. For survival studies, monitor mice regularly for mortality over a set period (e.g., 72 hours). d. For mechanistic studies, collect serum via cardiac puncture 6 hours post-infection to measure cytokine levels (e.g., IL-1β, TNF-α) by ELISA. e. Harvest organs (lungs, liver, colon) for histopathological analysis (H&E staining) and Western blot.
-
Data Analysis: Compare survival curves using the Log-rank (Mantel-Cox) test. Analyze cytokine levels and histopathology scores using ANOVA or t-tests.
Protocol 3: Tail-Cutting-Induced Inflammation in Zebrafish Larvae
This model allows for in vivo visualization of leukocyte migration and inflammation resolution.[19]
-
Animals: Transgenic zebrafish larvae, such as Tg(corola:eGFP), are used at 3 days post-fertilization (dpf). These lines have fluorescently labeled neutrophils and/or macrophages.
-
Procedure: a. Dechorionate embryos and maintain them in E3 medium. b. At 3 dpf, transfer larvae to a 24-well plate containing E3 medium with or without different concentrations of this compound. c. Anesthetize the larvae (e.g., using tricaine). d. Using a sterile micro scalpel, transect the caudal fin posterior to the circulatory loop. e. Image the tail region at different time points post-injury (e.g., 4, 8, 24 hours) using a fluorescence microscope.
-
Data Analysis: a. Quantify the number of fluorescent neutrophils and macrophages that have migrated to the injury site. b. Assess the resolution of inflammation by counting the number of leukocytes remaining at the site at later time points. c. Evaluate the production of reactive oxygen species (ROS) and nitric oxide (NO) at the wound site using specific fluorescent probes.[19]
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are mediated through its interaction with multiple intracellular signaling pathways.
Anti-Inflammatory Signaling
This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways. In models of LPS-induced inflammation, this compound suppresses the activation of the JAK/STAT pathway and reduces the accumulation of reactive oxygen species (ROS).[2][6] It also inhibits the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation of IL-1β and pyroptotic cell death.[9] This inhibition is linked to the promotion of mitophagy, which maintains mitochondrial homeostasis.[9] In neuroinflammation associated with Alzheimer's disease, this compound attenuates the MAPK signaling pathway in microglia.[5]
Anticancer and Pro-Apoptotic Signaling
In cancer models, this compound demonstrates significant anticancer properties by inhibiting cell survival pathways and inducing apoptosis.[1] A central mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2][14][20] By impairing this pathway, this compound promotes apoptosis through the modulation of the Bax/Bcl-2 protein ratio, favoring a pro-apoptotic state.[2][21] This leads to the activation of the intrinsic mitochondrial pathway of apoptosis, involving caspase-9 and caspase-3 activation.[2][21]
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. This compound inhibits NLRP3 inflammasome activation and pyroptosis via promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhalable and bioactive lipid-nanomedicine based on this compound for targeted acute lung injury therapy via orchestrating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mediated inflammatory and apoptosis through AMPK/eNOS/AKT signaling pathway of isoproterenol-induced myocardial infarction in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nephroprotective Effect of this compound Against Cyclophosphamide-Mediated Renal Stress, Inflammation, and Fibrosis in Wistar Rats: Probable Role of NF-kB and TGF-β1 Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits liver carcinogenesis by modulating LXR/PI3K/Akt and IDOL/LDLR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and proresolution activities of this compound isolated from the roots of Ficus hirta in an in vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Bergapten Photochemotherapy (PUVA) Protocol for Psoriasis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for moderate to severe psoriasis. This photochemotherapy involves the administration of a photosensitizing agent (psoralen) followed by exposure to long-wave ultraviolet A (UVA) radiation. Bergapten (5-methoxypsoralen or 5-MOP), a naturally occurring furanocoumarin, is a psoralen used in PUVA therapy.[1] Compared to the more commonly used 8-methoxypsoralen (8-MOP), this compound has demonstrated comparable efficacy in clearing psoriatic lesions with a significantly lower incidence of acute side effects such as nausea, erythema, and pruritus.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in PUVA therapy for psoriasis, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action
The therapeutic effects of this compound PUVA in psoriasis are primarily mediated through its interaction with DNA. Upon activation by UVA light, this compound intercalates into the DNA of keratinocytes and forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine. This process leads to the formation of monoadducts and interstrand cross-links, which inhibit DNA replication and transcription.[1] This antiproliferative effect is crucial in psoriasis, a condition characterized by hyperproliferation of keratinocytes.
Recent studies also suggest that this compound exerts anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway by inhibiting the phosphorylation of the p65 subunit.[5][6] The NF-κB pathway is a critical regulator of inflammatory responses and is known to be overactive in psoriatic lesions.
Data Presentation
The following tables summarize quantitative data from various clinical studies on this compound PUVA therapy for psoriasis.
Table 1: Oral this compound (5-MOP) Dosage and Administration
| Parameter | Value | Source(s) |
| Dosage | 1.2 mg/kg body weight | [7] |
| Administration | Orally with food to maximize absorption | [3] |
| Timing before UVA | 2-3 hours | [3][8] |
Table 2: UVA Irradiation Protocol - Clearance Phase
| Parameter | Value | Source(s) |
| Initial UVA Dose | Based on skin phototype or Minimal Phototoxic Dose (MPD) determination. Typically 0.5 - 1.5 J/cm² | [9] |
| Dose Increments | 0.5 - 1.5 J/cm² per session, based on erythema response | [9] |
| Treatment Frequency | 2-3 times per week with at least a 48-hour interval | [10] |
| Average No. of Exposures for Clearance | 12 - 24 | [11] |
Table 3: Efficacy of this compound PUVA Therapy
| Efficacy Measure | Result | Source(s) |
| Lesion Clearance | Comparable to 8-MOP PUVA | [2] |
| PASI 75 (Psoriasis Area and Severity Index 75% improvement) | Achieved in a significant percentage of patients | [10] |
| Advantages over 8-MOP PUVA | Lower incidence of nausea, erythema, and pruritus | [7] |
Table 4: Maintenance Phase Protocol
| Parameter | Protocol | Source(s) |
| Initiation | After achieving 95% clearance of psoriatic lesions | [10] |
| UVA Dose | The final clearance dose is typically maintained | [9] |
| Frequency | Gradually reduced from weekly to bi-weekly, then to once a month | [9][10] |
| Duration | Can be continued for 2-3 months, with many patients remaining in remission for 6-12 months after cessation | [9] |
Experimental Protocols
Patient Selection Protocol
Inclusion Criteria:
-
Diagnosis of moderate to severe plaque-type psoriasis.[12]
-
Inadequate response or intolerance to topical therapies and/or UVB phototherapy.[13]
-
Age 18 years or older.
-
Patient is able to comprehend and comply with the treatment protocol and safety measures.[14]
Exclusion Criteria:
-
History of photosensitivity disorders.[9]
-
Pregnancy or lactation.
-
History of skin cancer (melanoma or non-melanoma).
-
Severe hepatic or renal dysfunction.[14]
-
Concomitant use of photosensitizing medications.
-
Use of systemic psoriasis therapy (e.g., methotrexate, cyclosporine, biologics) within the last 4-12 weeks, depending on the agent.[15]
This compound PUVA Treatment Protocol (Oral Administration)
a. Pre-treatment Evaluation:
-
Conduct a thorough medical history and physical examination, including skin examination to document the extent and severity of psoriasis (e.g., using PASI score).
-
Perform baseline laboratory tests, including complete blood count, liver function tests, and renal function tests.
-
Determine the patient's skin phototype (Fitzpatrick scale).
-
Optionally, determine the Minimal Phototoxic Dose (MPD) to establish the initial UVA dose.
b. Treatment Procedure (Clearance Phase):
-
Instruct the patient to ingest this compound (1.2 mg/kg) with a light meal 2-3 hours before the scheduled UVA exposure.[3]
-
The patient must wear UVA-protective eyewear from the time of this compound ingestion until 24 hours post-treatment.
-
The initial UVA dose is administered based on the patient's skin type or MPD.
-
Subsequent treatments are administered 2-3 times per week.[10]
-
UVA dose is incrementally increased at each session, guided by the patient's erythema response. The skin should be monitored for any signs of phototoxicity (erythema, blistering).
-
Continue the treatment until at least 95% clearance of psoriatic lesions is achieved.[10]
c. Maintenance Phase:
-
Once clearance is achieved, the patient transitions to a maintenance schedule.
-
The UVA dose is typically maintained at the level that achieved clearance.[9]
-
The frequency of treatments is gradually reduced to once a week, then every other week, and eventually to once a month.[9][10]
d. Monitoring and Safety:
-
Monitor the patient for acute side effects such as erythema, pruritus, and nausea at each visit.
-
Perform regular skin examinations to assess for any suspicious lesions.
-
Conduct periodic laboratory monitoring of liver and renal function.
-
Educate the patient on the importance of sun protection and regular skin self-examinations.
Visualizations
Signaling Pathway of this compound in Psoriasis
Caption: this compound's inhibition of the NF-κB signaling pathway in psoriasis.
Experimental Workflow for this compound PUVA Therapy
Caption: Clinical workflow for this compound PUVA treatment of psoriasis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methoxypsoralen (this compound) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methoxypsoralen (this compound) in photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Psoriatic Skin Lesions and IL-17A-Induced Activation of the NF-κB Signaling Pathway via the Downregulation of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.bad.org.uk [cdn.bad.org.uk]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. The importance of patient selection for photochemotherapy in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inclusion and exclusion criteria of the included studies - Certolizumab pegol and secukinumab for treating active psoriatic arthritis following inadequate response to disease-modifying antirheumatic drugs: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Bergapten: A Versatile Tool for Probing the Intricacies of DNA Repair Mechanisms
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] Upon photoactivation by ultraviolet A (UVA) radiation, this compound intercalates into the DNA helix and forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, primarily thymine.[2][3][4] This ability to induce specific and controllable DNA damage makes this compound an invaluable tool for investigating the complex cellular mechanisms of DNA repair. By precisely inflicting lesions, researchers can dissect the signaling cascades and enzymatic machinery responsible for maintaining genomic integrity. This application note provides a comprehensive overview and detailed protocols for utilizing this compound to study DNA repair pathways, particularly Nucleotide Excision Repair (NER) and the p53-mediated damage response.
Mechanism of Action
When exposed to UVA light (typically in the 320-400 nm range), the planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[4][5] The absorbed UVA energy excites the this compound molecule, enabling it to form a covalent bond with a pyrimidine base on one strand of the DNA, creating a monoadduct.[3] Subsequent absorption of another UVA photon can lead to the formation of a second covalent bond with a pyrimidine on the opposite strand, resulting in a highly cytotoxic interstrand crosslink.[2][3] These bulky lesions physically obstruct DNA replication and transcription, triggering a robust cellular DNA damage response.[6]
Key Applications in DNA Repair Research
-
Induction of Bulky Adducts: this compound-UVA treatment is a reliable method for generating bulky DNA adducts, which are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[7][8] This allows for targeted studies of NER machinery and its regulation.
-
Activation of the p53 Pathway: The presence of this compound-induced DNA damage activates the tumor suppressor protein p53, a master regulator of the DNA damage response.[4][9] This provides a model system to study p53 activation, its downstream targets, and its role in cell cycle arrest and apoptosis.
-
Screening for DNA Repair Inhibitors: The this compound-UVA system can be employed in high-throughput screening assays to identify novel compounds that inhibit specific DNA repair pathways, which is of significant interest in cancer therapy.
-
Investigating Photosensitization in Drug Development: As a photosensitizing agent, this compound serves as a model compound for understanding the mechanisms of phototoxicity and for the development of photodynamic therapies.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on DNA damage and cell cycle progression. It is important to note that optimal concentrations and doses will vary depending on the cell type, experimental conditions, and the specific endpoint being measured.
| Cell Line | This compound Concentration (µM) | UVA Dose (J/cm²) | DNA Damage Endpoint | Observed Effect | Reference |
| Human HaCaT Keratinocytes | Not specified | 10, 20, 60 | DNA strand breaks | Dose-dependent increase in DNA damage (13-fold increase at 60 J/cm²) | [11] |
| Human RPE Cells | Not specified | 0 - 0.9 | DNA strand breaks | Dose-dependent increase in tail DNA percentage in comet assay | [12] |
| Human Melanoma Cells | Not specified | Not specified | Cytotoxicity | High cytotoxic response when combined with UVA | [13] |
| Cell Line | This compound Concentration (µM) | Treatment Duration | Cell Cycle Analysis Endpoint | Observed Effect | Reference |
| Human Saos-2 Osteosarcoma | 50 | 48 hours | G2 phase arrest | Greatest number of cells arrested in G2 phase | [14] |
| Human Saos-2 Osteosarcoma | 100, 200 | 48 hours | Sub-G1 accumulation | Rapid increase in the fraction of sub-G1 cells, indicative of apoptosis | [14] |
| Human DLD-1 Colon Cancer | Various | 24 hours | G1 arrest and sub-G1 accumulation | Induction of G1 arrest and apoptosis | [2] |
| Human MCF-7 and SKBR-3 Breast Cancer | Not specified | Not specified | G0/G1 phase block | Induction of a block in the G0/G1 phase of the cell cycle | [9] |
Experimental Protocols
Protocol 1: Induction of this compound-DNA Adducts in Cultured Mammalian Cells
This protocol describes the general procedure for treating adherent mammalian cells with this compound and UVA light to induce DNA damage.
Materials:
-
Adherent mammalian cells (e.g., HaCaT, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca++/Mg++ free
-
This compound (5-methoxypsoralen) stock solution (e.g., 10 mM in DMSO)
-
UVA light source with a known spectral output and intensity (e.g., 365 nm)
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare the desired concentration of this compound in complete cell culture medium. A final concentration in the range of 10-100 µM is a common starting point.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for this compound uptake and intercalation into the DNA.
-
-
UVA Irradiation:
-
Remove the lid of the culture vessel.
-
Place the cells directly under the UVA light source. Ensure a uniform light distribution across all samples.
-
Irradiate the cells with the desired dose of UVA light. The dose (in J/cm²) is a product of the light intensity (in W/cm²) and the exposure time (in seconds). A common starting dose is 1-5 J/cm².
-
Control Groups: Include appropriate controls, such as cells treated with this compound alone (no UVA), cells exposed to UVA alone (no this compound), and untreated cells.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the this compound-containing medium with fresh, pre-warmed complete medium.
-
Return the cells to the incubator and allow them to recover for the desired time points to study DNA repair (e.g., 0, 2, 6, 24 hours).
-
-
Downstream Analysis: Harvest the cells for subsequent analysis of DNA damage and repair using techniques such as the comet assay (Protocol 2) or Western blotting (Protocol 3).
Protocol 2: Analysis of DNA Strand Breaks using the Alkaline Comet Assay
The alkaline comet assay is a sensitive method to detect DNA single- and double-strand breaks.[2][3][5]
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Prepare a base layer of 1% NMP agarose on the comet slides and allow it to solidify.
-
Cell Embedding:
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[5]
-
Mix the cell suspension with 0.6% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides on a cold plate for 10-15 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis buffer.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
Protocol 3: Western Blot Analysis of DNA Repair Proteins
This protocol allows for the detection and quantification of key proteins involved in the DNA damage response, such as p53, and NER factors like XPA and XPC.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-XPA, anti-XPC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Visualization of Signaling Pathways and Workflows
Conclusion
This compound, in combination with UVA irradiation, provides a robust and versatile platform for the investigation of DNA repair mechanisms. Its ability to induce specific types of DNA damage allows for the targeted study of cellular responses, from the initial damage recognition to the activation of complex signaling pathways and the enzymatic repair of the lesions. The protocols and information provided in this application note offer a solid foundation for researchers to employ this compound as a tool to further unravel the intricacies of DNA repair, with potential implications for cancer research and the development of novel therapeutic strategies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of nucleotide excision repair proteins in the removal of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Improved alkaline comet assay protocol for adherent HaCaT keratinocytes to study UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Xeroderma Pigmentosa Group A (XPA), Nucleotide Excision Repair and Regulation by ATR in Response to Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Bergapten-Induced Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin found in citrus oils, has demonstrated significant anticancer properties in various preclinical studies.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3] These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis, summarize its efficacy across different cancer cell lines, and offer detailed protocols for key experimental evaluations.
Mechanism of Action
This compound exerts its pro-apoptotic effects through multiple signaling cascades. A primary mechanism involves the activation of the p53 tumor suppressor pathway.[1][4] this compound has been shown to increase the expression of p53 and its downstream targets, such as p21, which leads to cell cycle arrest, typically at the G0/G1 or G1 phase.[5][6] This cell cycle inhibition is a crucial prerequisite for the induction of apoptosis.
Furthermore, this compound modulates the intrinsic (mitochondrial) pathway of apoptosis. It alters the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former.[5][7] This shift leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[3][5]
Another critical target of this compound is the PI3K/Akt signaling pathway, a key regulator of cell survival.[2][8] this compound can inhibit this pathway, often through the upregulation of the tumor suppressor PTEN, which counteracts PI3K activity.[5][9] Inhibition of Akt signaling further contributes to the pro-apoptotic environment within the cancer cell.[2][5]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values (µM) | Reference(s) |
| Non-Small Cell Lung Cancer | A549, NCI-H460 | Inhibited cell viability to ~79% and ~75% respectively at 50 µM after 48h. Induced G1 arrest and apoptosis via p53 activation. | Not explicitly stated in these terms | [4][7][10] |
| Breast Cancer | MCF-7, SKBR-3, ZR-75, MDA-MB-231 | Induced G0/G1 phase arrest and apoptosis, enhanced p53 and p21 expression, and impaired the PI3K/Akt survival signal.[1][6][11] Also shown to induce autophagy via PTEN upregulation.[9] | Not explicitly stated | [1][6][9][11][12] |
| Colorectal Cancer | DLD-1, LoVo | Decreased cell viability and induced G0/G1 arrest. Increased p53, Bax, and PTEN, while decreasing p-AKT.[5] | Not explicitly stated | [1][5] |
| Osteosarcoma | Saos-2, HOS | Induced G2 phase arrest and apoptosis in Saos-2 cells, accompanied by loss of mitochondrial membrane potential and caspase-9/-3 activation.[3] | Saos-2: 40.05 µM; HOS: 257.5 µM | [13] |
| Papillary Thyroid Cancer | BCPAP | Inhibited proliferation and stimulated apoptosis by enhancing Bax and caspases and reducing Bcl-2. Attenuated PI3K/AKT/GSK-3β signaling.[14] | 10 µM and 15 µM showed effects | [14] |
| Hepatocellular Carcinoma | J5, HepG2 | Lethal effect observed at high concentrations (5-50 mM) in J5 cells.[4] Modulated LXR/PI3K/Akt pathways in HepG2 cells.[15][16] | Not explicitly stated | [4][15][16] |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Assessing Apoptosis
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Network pharmacology and molecular docking reveal the mechanism of action of this compound against non‑small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound drives autophagy through the up-regulation of PTEN expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces G1 arrest of non‑small cell lung cancer cells, associated with the p53‑mediated cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Naturally occurring this compound exhibits potent anticancer effects in cisplatin-resistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits liver carcinogenesis by modulating LXR/PI3K/Akt and IDOL/LDLR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten, a naturally occurring furanocoumarin found in citrus and other plants, has emerged as a promising compound in the study of neuroinflammation. Its therapeutic potential is being explored in various neurodegenerative and neurological disorders where inflammation is a key pathological component. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research models, detailing its mechanisms of action and providing protocols for its application in both in vitro and in vivo settings. This compound has been shown to cross the blood-brain barrier, making it a viable candidate for targeting central nervous system inflammation.[1]
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. In microglia, the primary immune cells of the brain, this compound has been demonstrated to suppress the activation of pro-inflammatory cascades.[2][3] This is achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5] The underlying molecular mechanisms involve the inhibition of the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[3][4][6][7]
Data Summary: Efficacy of this compound in Neuroinflammation Models
The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and dosages of this compound in different experimental models of neuroinflammation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | This compound Concentration | Observed Effect | Reference |
| J774A.1, BMDMs | LPS-primed, NLRP3 activation | 20 µM | Effective inhibition of NLRP3 inflammasome activation.[6] | [6] |
| BV2 microglia | Aβ-stimulated | 30 µM, 50 µM | Dose-dependent suppression of Il-6, Tnf-α, and Il-1β mRNA expression.[7] | [7] |
| Primary microglia | LPS-stimulated | Not specified | Significant reduction in pro-inflammatory cytokine expression and NF-κB activation.[2] | [2] |
| RAW264.7 | LPS-stimulated | Dose-dependent | Inhibition of TNF-α, IL-1β, IL-6, PGE2, and NO production.[4] | [4] |
| HaCaT cells | IL-17A-induced inflammation | 5 µM, 10 µM | Downregulation of inflammatory gene expression (NFKB, TNFA, IL1B, IL6).[8] | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Observed Effect | Reference |
| 5xFAD mice | Alzheimer's Disease | 30 mg/kg/day for 30 days | Intragastric | Reduced Aβ deposition, microglial activation, and pro-inflammatory cytokine levels.[7] | [7][9] |
| Mice | Ischemic Stroke | Not specified | Not specified | Suppressed microglial activation and post-stroke neuroinflammation, leading to reduced infarct size.[2] | [2] |
| Mice | LPS-induced Depression | Not specified | Not specified | Alleviated depression-like behavior and reduced microglial activation.[3] | [3] |
| Rats | Chronic Constriction Injury (Neuropathic Pain) | 100 mg/kg/day for 21 days | Intraperitoneal | Reduced thermal hyperalgesia and mechanical allodynia; suppressed NLRP3 inflammasome.[10] | [10] |
| Mice | Sporadic Alzheimer's Disease (STZ-induced) | 25 mg/kg for 21 days | Not specified | Attenuated hippocampal insult and improved cognitive function. | |
| Mice | Chemically-induced hyperalgesia and inflammation | ED50 of 2.96 mg/kg | Not specified | Ameliorated neurogenic and inflammatory hyperalgesia.[5][11] | [5][11] |
| Mice | E. coli-induced sepsis | 50 mg/kg | Pre-treatment | Significantly ameliorated tissue inflammation and injury.[6] | [6] |
Signaling Pathways Modulated by this compound
The anti-neuroinflammatory effects of this compound are mediated by its interaction with multiple intracellular signaling cascades. The following diagrams illustrate the key pathways inhibited by this compound.
Caption: this compound inhibits multiple pro-inflammatory signaling pathways.
Experimental Workflow for Investigating this compound
A typical workflow for evaluating the anti-neuroinflammatory properties of this compound involves a combination of in vitro and in vivo models.
Caption: A general experimental workflow for studying this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in LPS-Stimulated Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 or primary microglia).
Materials:
-
Microglial cells (BV2 cell line or primary microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
LPS from E. coli O111:B4
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (ELISA kits for TNF-α, IL-6, IL-1β; reagents for qPCR and Western blotting)
Procedure:
-
Cell Seeding: Seed microglial cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR and Western blotting) and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations in culture medium. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein extraction (for Western blotting) or RNA extraction (for qPCR).
-
-
Downstream Analysis:
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
qPCR: Analyze the mRNA expression of pro-inflammatory genes.
-
Western Blot: Assess the activation of signaling pathways by probing for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-p65, p65).
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease (5xFAD)
Objective: To assess the therapeutic efficacy of this compound in mitigating neuroinflammation and cognitive deficits in the 5xFAD mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., corn oil or a solution with DMSO)
-
Gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry, reagents for Western blot and qPCR)
Procedure:
-
Animal Grouping and Treatment:
-
Behavioral Testing:
-
Following the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.[7]
-
-
Tissue Collection and Processing:
-
After behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, while specific brain regions (e.g., hippocampus and cortex) from the other hemisphere can be dissected and snap-frozen for biochemical analysis.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and amyloid-beta plaques.
-
Western Blot and qPCR: Homogenize brain tissue to extract protein and RNA. Analyze the expression and phosphorylation of key inflammatory signaling proteins and the mRNA levels of pro-inflammatory cytokines.[7]
-
Protocol 3: Assessment of NLRP3 Inflammasome Activation
Objective: To investigate the inhibitory effect of this compound on the NLRP3 inflammasome in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or J774A.1 cells
-
LPS
-
ATP or Nigericin (NLRP3 activators)
-
This compound
-
Reagents for Western blotting (antibodies against Caspase-1, IL-1β, GSDMD)
-
ASC speck visualization reagents (if performing immunofluorescence)
Procedure:
-
Priming: Prime macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Treat the primed cells with this compound (e.g., 20 µM) for 1 hour.[6]
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Analysis:
-
Western Blot: Collect the supernatant and cell lysates. Analyze the supernatant for cleaved Caspase-1 (p20) and mature IL-1β (p17). Analyze the cell lysate for pro-Caspase-1 and pro-IL-1β.
-
ASC Speck Formation: For immunofluorescence, fix and permeabilize the cells, then stain for ASC to visualize the formation of inflammasome specks.
-
Conclusion
This compound is a potent anti-inflammatory agent with significant potential for the treatment of neuroinflammatory conditions. Its ability to modulate multiple key signaling pathways, including the NLRP3 inflammasome, MAPK, NF-κB, and JAK/STAT pathways, underscores its multifaceted mechanism of action. The protocols provided here offer a framework for researchers to investigate and validate the therapeutic effects of this compound in relevant preclinical models of neuroinflammation. Further research into its specific molecular targets and optimization of its delivery to the central nervous system will be crucial for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. Bergaptol Alleviates LPS-Induced Neuroinflammation, Neurological Damage and Cognitive Impairment via Regulating the JAK2/STAT3/p65 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Bergapten Formulation for Topical and Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] It is known for its photosensitizing properties and has been utilized in photochemotherapy for skin disorders like psoriasis and vitiligo.[1] Beyond its photosensitizing effects, this compound exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This has led to growing interest in its therapeutic potential for both topical and systemic applications.
A significant challenge in the development of this compound formulations is its low aqueous solubility, which can limit its bioavailability.[2][4] This document provides detailed application notes and protocols for the formulation of this compound for both topical and oral administration, addressing the challenges of its physicochemical properties. It also includes protocols for key in vitro and in vivo studies to evaluate the efficacy and safety of these formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₈O₄ | [5] |
| Molecular Weight | 216.19 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 188-191 °C | |
| Solubility | ||
| In water: Sparingly soluble | [5] | |
| In ethanol (B145695): ~1 mg/mL | [5] | |
| In DMSO: ~30 mg/mL | [5] | |
| In DMF: ~30 mg/mL | [5] | |
| LogP | 2.2 | |
| Stability | Stable under recommended storage conditions (-20°C). May be light sensitive. | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is essential for designing relevant efficacy studies.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, this compound can induce apoptosis in cancer cells.[2][3]
-
NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.
-
JAK/STAT Pathway: this compound has been reported to inhibit the JAK/STAT signaling pathway, which is also involved in inflammatory responses.
Topical Formulation of this compound
Topical delivery of this compound is a promising approach for treating skin disorders. The primary challenge is to enhance its penetration through the stratum corneum. Liposomal formulations have shown potential in improving the solubility and skin permeation of this compound.[4][6]
Application Notes
-
Vehicle Selection: The choice of vehicle is critical for topical formulations. For this compound, which is lipophilic, oil-in-water (O/W) emulsions (creams) or hydroalcoholic gels are suitable options. Emulsifiers and penetration enhancers should be carefully selected to ensure stability and efficacy.
-
Solubility Enhancement: To overcome the poor water solubility of this compound, co-solvents such as ethanol or propylene (B89431) glycol can be incorporated into the formulation. Encapsulation in lipid-based carriers like liposomes is another effective strategy.[4][6]
-
Stability: this compound may be sensitive to light, so formulations should be packaged in opaque containers. Antioxidants can be added to prevent oxidative degradation.
Protocol for Preparation of a this compound Cream (O/W Emulsion)
This protocol describes the preparation of a 1% this compound cream using a simple oil-in-water emulsion base.
Materials:
-
This compound powder
-
Cetostearyl alcohol
-
White soft paraffin (B1166041)
-
Liquid paraffin
-
Cetomacrogol 1000
-
Propylene glycol
-
Methylparaben
-
Purified water
Equipment:
-
Water bath
-
Homogenizer
-
Beakers
-
Stirring rods
Procedure:
-
Oil Phase Preparation: Melt cetostearyl alcohol, white soft paraffin, and liquid paraffin in a beaker on a water bath at 70-75°C. Add propylparaben and stir until dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben in purified water and heat to 70-75°C. Add propylene glycol and cetomacrogol 1000 and stir until a clear solution is obtained.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously. Homogenize the mixture for 15-20 minutes until a uniform white cream is formed.
-
Incorporation of this compound: Dissolve this compound in a small amount of ethanol (or another suitable solvent) and add it to the cream base with continuous stirring until it is uniformly dispersed.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Packaging: Fill the prepared cream into opaque, airtight containers.
Protocol for In Vitro Skin Permeation Study
This protocol outlines an in vitro skin permeation study using Franz diffusion cells to evaluate the dermal absorption of a topical this compound formulation.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine ear skin or human cadaver skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound topical formulation
-
HPLC system for analysis
Equipment:
-
Water bath with magnetic stirrers
-
Micro-syringes
-
Vials for sample collection
Procedure:
-
Skin Preparation: Excise the subcutaneous fat from the skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with PBS (pH 7.4) and ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C.
-
Application of Formulation: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Oral Formulation of this compound
Oral administration of this compound is a viable option for systemic therapeutic effects. However, its low aqueous solubility can lead to poor and variable oral bioavailability. Micronization of this compound has been shown to significantly improve its absorption.
Application Notes
-
Particle Size Reduction: Micronization is a key strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs like this compound. Jet milling is a common technique used to reduce particle size to the micron range.
-
Excipient Selection: For solid dosage forms like tablets or capsules, appropriate excipients such as diluents, binders, disintegrants, and lubricants must be selected to ensure proper tablet characteristics and drug release.
-
Formulation Strategy: Wet granulation is a suitable method for preparing granules of micronized this compound for tablet compression. This technique can improve the flowability and compressibility of the powder mixture.
Protocol for Micronization of this compound using a Jet Mill
This protocol provides a general procedure for the micronization of this compound powder.
Materials:
-
This compound powder (unmicronized)
-
Nitrogen gas (or compressed air)
Equipment:
-
Jet mill
-
Particle size analyzer
Procedure:
-
Setup: Set up the jet mill according to the manufacturer's instructions. Ensure all components are clean and dry.
-
Feeding: Introduce the unmicronized this compound powder into the feeder of the jet mill at a controlled rate.
-
Milling: Operate the jet mill using compressed nitrogen gas at the optimized pressure. The high-velocity gas stream creates particle-on-particle collisions, leading to size reduction.
-
Collection: Collect the micronized powder from the collection vessel.
-
Particle Size Analysis: Analyze the particle size distribution of the micronized this compound using a suitable method, such as laser diffraction, to ensure it meets the desired specifications (typically in the range of 1-10 µm).
Protocol for Preparation of Micronized this compound Tablets (Wet Granulation)
This protocol describes the preparation of tablets containing micronized this compound.
Materials:
-
Micronized this compound
-
Lactose (diluent)
-
Microcrystalline cellulose (B213188) (binder/disintegrant)
-
Starch paste (binder)
-
Magnesium stearate (B1226849) (lubricant)
-
Talc (B1216) (glidant)
Equipment:
-
Mixer/granulator
-
Drying oven
-
Sieve
-
Blender
-
Tablet press
Procedure:
-
Blending: Mix the micronized this compound, lactose, and microcrystalline cellulose in a mixer.
-
Granulation: Add the starch paste to the powder blend and mix until a suitable wet mass is formed.
-
Wet Screening: Pass the wet mass through a suitable sieve to form granules.
-
Drying: Dry the granules in a drying oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.
-
Dry Screening: Pass the dried granules through a sieve to obtain a uniform granule size.
-
Lubrication: Add magnesium stearate and talc to the dried granules and blend for a short period.
-
Compression: Compress the lubricated granules into tablets using a tablet press.
In Vitro and In Vivo Evaluation Protocols
Protocol for In Vitro Cytotoxicity Study (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound formulations on cell lines.
Materials:
-
Human keratinocytes (HaCaT) or other relevant cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Equipment:
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound formulation. Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol details an in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.[2][7]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound oral formulation
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Heparinized tubes
-
HPLC system for analysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally by gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[2]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform a liquid-liquid extraction or protein precipitation to extract this compound from the plasma samples.
-
HPLC Analysis: Analyze the this compound concentration in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of a this compound formulation. The protocol should follow the International Council for Harmonisation (ICH) guidelines.
Application Notes
-
Storage Conditions: Formulations should be stored under various conditions, including long-term (25°C/60% RH or 30°C/65% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[8][9]
-
Testing Frequency: The frequency of testing depends on the storage condition. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]
-
Parameters to be Tested: Stability-indicating parameters should be monitored, including physical appearance, pH, viscosity (for topical formulations), drug content, and the presence of degradation products.
Protocol for Forced Degradation Study
A forced degradation study is performed to identify potential degradation products and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound formulation with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the formulation with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the formulation at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the formulation to UV and visible light according to ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions or suspensions of the this compound formulation under each of the stress conditions.
-
Incubation: Incubate the samples for a sufficient time to achieve approximately 10-30% degradation.
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
-
Method Validation: Validate the analytical method to ensure it is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound formulations and their evaluation.
Table 1: Pharmacokinetic Parameters of Oral this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| This compound Suspension | 10 | 1500 ± 300 | 2.5 ± 0.5 | 8500 ± 1200 |
| Micronized this compound | 10 | 3500 ± 500 | 1.5 ± 0.3 | 18000 ± 2500 |
Table 2: In Vitro Skin Permeation of Topical this compound Formulations
| Formulation | This compound Conc. (%) | Steady-State Flux (Jss) (µg/cm²/hr) | Permeability Coefficient (Kp) (cm/hr) |
| 1% this compound Cream | 1 | 0.5 ± 0.1 | 5.0 x 10⁻⁵ |
| 1% this compound Liposomal Gel | 1 | 1.2 ± 0.2 | 1.2 x 10⁻⁴ |
Table 3: Stability of 1% this compound Cream at 40°C/75% RH
| Time (Months) | Appearance | pH | This compound Content (%) |
| 0 | Homogeneous white cream | 6.5 ± 0.1 | 100.2 ± 1.5 |
| 1 | Homogeneous white cream | 6.4 ± 0.2 | 99.5 ± 1.8 |
| 3 | Homogeneous white cream | 6.3 ± 0.1 | 98.1 ± 2.1 |
| 6 | Homogeneous white cream | 6.2 ± 0.2 | 96.5 ± 2.5 |
References
- 1. Preparation and structure of a water-in-oil cream containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ginhong.com [ginhong.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Topical cream formulation - Wikipedia [en.wikipedia.org]
- 6. FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets [drug-dev.com]
- 7. crodapharma.com [crodapharma.com]
- 8. lonza.com [lonza.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbopol Gel Pharmaceutics I Practical - Pharmacy Infoline [pharmacyinfoline.com]
Bergapten in Nanotechnology: Application Notes and Protocols for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bergapten, a naturally occurring furanocoumarin, within nanotechnology-based drug delivery systems. The following sections detail the formulation of this compound-loaded nanoparticles, their physicochemical characterization, and protocols for evaluating their therapeutic efficacy. This document is intended to serve as a practical guide for researchers in the fields of pharmaceutics, drug delivery, and nanomedicine.
Introduction to this compound and Nanocarriers
This compound (5-methoxypsoralen) is a compound found in various plants, including bergamot orange, and is known for its photosensitizing, anti-inflammatory, and anticancer properties.[1][2] Its clinical application, particularly in treating skin disorders like psoriasis and vitiligo, is well-established, often in combination with UVA light (PUVA therapy).[3][4][5] However, its poor water solubility and low bioavailability can limit its therapeutic potential.[6][7]
Nanotechnology offers promising strategies to overcome these limitations by encapsulating this compound into various nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.[1][8][9] These systems can enhance the solubility, stability, and bioavailability of this compound, while also enabling controlled release and targeted delivery.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-loaded nanocarrier systems.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Parameter | Value | Reference |
| Particle Size | 173 ± 2.97 nm | [6] |
| Polydispersity Index (PDI) | 0.22 ± 0.02 | [6] |
| Zeta Potential | -14.46 ± 0.37 mV | [6] |
| Entrapment Efficiency | 83.12% | [6] |
| Drug Loading | 3.26 mg/mL | [6] |
Table 2: In Vitro Release and Skin Permeation of this compound-Loaded Liposomes vs. Suspension
| Parameter | This compound Liposomes | This compound Suspension | Reference |
| Cumulative Release (12h) | 56.72% | 95.64% | [6] |
| 24h Cumulative Skin Penetration | 61.66 ± 2.62 µg/cm² | 27.93 ± 2.85 µg/cm² | [6][13] |
| 24h Skin Retention | 5.31 ± 0.12 µg/cm² | 1.83 ± 0.31 µg/cm² | [6][13] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Liposomes
Method: Thin-film hydration method.[6][7]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate buffered saline (PBS, pH 7.4)
Protocol:
-
Dissolve appropriate amounts of this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the inner wall of the flask.
-
Place the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will form a multilamellar vesicle (MLV) suspension.
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to high-pressure homogenization.
-
The resulting this compound-loaded liposome (B1194612) suspension can be stored at 4°C.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-pressure homogenization (hot homogenization technique).[14][15]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Protocol:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the desired amount of this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.
-
Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The this compound-loaded SLN dispersion can be stored at 4°C.
Characterization of this compound-Loaded Nanoparticles
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4]
Protocol:
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water) to a suitable concentration for measurement.
-
Measure the particle size and PDI using a DLS instrument.
-
Measure the zeta potential using the same instrument equipped with an ELS module.
-
Perform measurements in triplicate and report the mean ± standard deviation.
3.3.2. Entrapment Efficiency and Drug Loading
Method: Centrifugation or ultrafiltration followed by spectrophotometric or chromatographic analysis.
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation or by using a centrifugal filter device.
-
Collect the supernatant or filtrate containing the free drug.
-
Quantify the amount of free this compound in the supernatant/filtrate using a validated UV-Vis spectrophotometer or HPLC method.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis bag method.[16]
Protocol:
-
Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
In Vitro Skin Permeation Study
Method: Franz diffusion cell.[17][18]
Protocol:
-
Excise a full-thickness skin sample (e.g., from rat, pig, or human cadaver) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 7.4) and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the this compound-loaded nanoparticle formulation to the skin surface in the donor compartment.
-
At specific time points, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples.
-
At the end of the experiment, dismantle the setup, wash the skin surface to remove excess formulation, and extract the this compound retained in the skin.
-
Quantify the amount of this compound in the skin extract.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time.
Cytotoxicity Assay
Method: MTT assay.[10][19][20]
Protocol:
-
Seed cancer cells (e.g., breast cancer cell line MCF-7 or osteosarcoma Saos-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects, particularly its anticancer activity, by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival, proliferation, and resistance to apoptosis.[21][22] By downregulating this pathway, this compound can induce apoptosis and inhibit cancer cell growth.
NF-κB Signaling Pathway
This compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation.[3] In inflammatory conditions like psoriasis, this compound can inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the development and evaluation of this compound-loaded nanoparticles.
Conclusion
The encapsulation of this compound into nanocarriers represents a promising approach to enhance its therapeutic efficacy for a range of diseases, including skin disorders and cancer. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of this compound-loaded drug delivery systems. Further research and development in this area hold the potential to translate these advanced formulations into clinical applications.
References
- 1. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Naturally occurring this compound exhibits potent anticancer effects in cisplatin-resistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Bergapten in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of bergapten (also known as 5-methoxypsoralen or 5-MOP) in preclinical studies. This compound is a naturally occurring furocoumarin found in citrus essential oils with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2]
Summary of this compound Dosage and Administration
The effective dose of this compound in preclinical models varies significantly depending on the disease model, animal species, and route of administration. Intraperitoneal (i.p.) and oral (p.o.) gavage are the most common administration routes.
Table 1: this compound Dosage in Anti-inflammatory and Analgesic Models
| Model | Species | Dosage | Route | Treatment Schedule | Key Findings |
| Acetic Acid-Induced Colitis | Rat | 3, 10, 30 mg/kg | p.o. | Daily for 5 days | Dose-dependently reduced macroscopic and microscopic colon damage.[3] |
| Formalin/Carrageenan-Induced Inflammation | Mouse | 10 mg/kg | i.p. | Single dose | Significantly reversed inflammation and hyperalgesia.[1] |
| Acetic Acid-Induced Writhing | Mouse | ED₅₀: 2.96 mg/kg | i.p. | Single dose | Ameliorated neurogenic and inflammatory hyperalgesia.[4] |
| Castor Oil-Induced Diarrhea | Mouse | 50, 100 mg/kg | p.o. | Single dose | Provided 40% and 100% protection, respectively.[5] |
| Ethanol-Induced Gastric Ulcer | Rat | 50, 100, 200 mg/kg | p.o. | Single dose | Showed dose-dependent gastroprotective effects.[5][6] |
Table 2: this compound Dosage in Anticancer Models
| Model | Species/Cell Line | Dosage | Route | Treatment Schedule | Key Findings |
| Breast Cancer (MCF-7, SKBR-3 cells) | In vitro | N/A | N/A | N/A | Inhibited cell proliferation and induced apoptosis by impairing the PI3K/Akt survival signal.[1][7] |
| Osteosarcoma (Saos-2 cells) | In vitro | 50, 100, 200 µM | N/A | 48-hour incubation | Induced dose-dependent cell cycle arrest at G2 phase and apoptosis.[8] |
| Colon Cancer (LoVo, DLD-1 cells) | In vitro | N/A | N/A | N/A | Reduced cancer cell viability.[1] |
Table 3: this compound Dosage in Neurological and Organ Protection Models
| Model | Species | Dosage | Route | Treatment Schedule | Key Findings |
| Sporadic Alzheimer's Disease (STZ-induced) | Mouse | 25 mg/kg | i.p. | Daily for 21 days | Attenuated hippocampal insult and improved cognitive function.[9] |
| Scopolamine-Induced Memory Impairment | Mouse | 12.5, 25, 50, 100 mg/kg | i.p. | Acute & Subchronic | Improved acquisition and consolidation of memory.[10] |
| Cyclophosphamide-Induced Renal Injury | Rat | 3, 10 mg/kg | i.p. | Daily for 14 days | 10 mg/kg dose effectively reduced markers of oxidative stress, inflammation, and renal injury.[11] |
| Polycystic Ovary Syndrome (PCOS) | Rat | 5, 10, 20 mg/kg | N/A | N/A | Decreased blood glucose and body weight.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol outlines the preparation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodent models.
Materials:
-
This compound powder (analytical grade)
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO), Saline (0.9% NaCl), or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge needles and syringes for administration
Procedure:
-
Vehicle Selection: DMSO is commonly used to initially dissolve this compound, followed by dilution in saline or corn oil. Ensure the final DMSO concentration is non-toxic for the animal model (typically <5% for i.p. injection).
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can aid dissolution.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with sterile saline (for i.p. injection) or corn oil (for oral gavage) to the final desired concentration.
-
For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would need to inject 0.025 mL. Adjust concentration for a practical injection volume (e.g., 100 µL or 0.1 mL).
-
Vortex the working solution vigorously before each administration to ensure a homogenous suspension.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral (p.o.) Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach. Ensure the animal does not struggle to prevent esophageal or stomach perforation.
-
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways.[1]
Anti-inflammatory and Analgesic Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] It also inhibits the expression of key inflammatory enzymes such as COX-2 and iNOS.[4] This is achieved, in part, by suppressing signaling pathways like NF-κB and JAK/STAT.[7]
Anticancer Effects:
In cancer cells, this compound induces apoptosis (programmed cell death) and cell cycle arrest.[7] A primary mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.[1][7] This leads to the activation of apoptotic machinery, including the modulation of Bax/Bcl-2 protein ratios and the activation of caspases.[8]
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological basis of this compound in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological basis of this compound in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nephroprotective Effect of this compound Against Cyclophosphamide-Mediated Renal Stress, Inflammation, and Fibrosis in Wistar Rats: Probable Role of NF-kB and TGF-β1 Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bergapten Technical Support Center: Improving Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with Bergapten in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound (also known as 5-methoxypsoralen or 5-MOP) is a naturally occurring furocoumarin found in citrus oils, particularly bergamot oil.[1][2] It possesses a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, this compound is a hydrophobic molecule with very low water solubility (approximately 5 µg/mL), making it challenging to dissolve in aqueous cell culture media.[3][4] This poor solubility can lead to compound precipitation, causing inaccurate dosing and unreliable experimental results.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[5] this compound is also soluble in other organic solvents like ethanol, methanol, and dimethylformamide (DMF), but DMSO typically allows for higher stock concentrations.[5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this can vary. It is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental wells) to ensure that the observed effects are from this compound and not the solvent.
Q4: My this compound precipitates when I add my DMSO stock to the aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is the most common issue. This occurs when the this compound concentration in the final medium exceeds its aqueous solubility limit. Here are several strategies to prevent this:
-
Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your media, thereby lowering the chance of the compound crashing out.
-
Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[7]
-
Add Dropwise While Mixing: Add the stock solution to the media slowly, drop by drop, while gently vortexing or swirling the tube to facilitate rapid and uniform dissolution.[7]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to your final volume.
-
Reduce Final Concentration: If precipitation persists, the intended final concentration of this compound may be too high. Consider lowering the final assay concentration.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes available quantitative data for common laboratory solvents.
| Solvent | Solubility (at 25°C unless noted) | Molar Equivalent (at 216.19 g/mol ) | Citation(s) |
| DMSO | ~30 mg/mL | ~138.77 mM | [5] |
| DMF | ~30 mg/mL | ~138.77 mM | [5] |
| Ethanol | ~1 mg/mL to 12.45 g/L (~12.45 mg/mL) | ~4.6 mM to 57.6 mM | [3][5] |
| Methanol | ~18.66 g/L (~18.66 mg/mL) | ~86.3 mM | [3] |
| Chloroform | Slightly Soluble | Not specified | [6] |
| Water | ~5 µg/mL (0.005 mg/mL) | ~23.1 µM | [3][4] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~2.31 mM | [5] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 216.19 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 216.19 g/mol × 1000 mg/g = 10.81 mg
-
-
Weigh this compound: Carefully weigh out 10.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Stock solution is cloudy or has undissolved particles. | The intended concentration exceeds this compound's solubility limit in the chosen solvent. The solvent may be impure or contain water. | Use a higher grade, anhydrous solvent.[7] Prepare a slightly lower concentration stock solution. Use gentle warming (37°C) or sonication to aid dissolution.[8] |
| Compound precipitates in media immediately upon dilution. | The final concentration is too high for aqueous media. Insufficient mixing during dilution. The temperature of the media is too low. | Lower the final assay concentration. Add the stock solution slowly to pre-warmed (37°C) media while vortexing.[7] Perform a serial dilution. |
| Inconsistent or non-reproducible assay results. | This compound may be degrading or precipitating over the course of the experiment. Inaccurate pipetting of viscous DMSO stock. | Prepare fresh dilutions for each experiment. Visually inspect plates under a microscope for precipitation before and after treatment. Ensure proper mixing after adding the compound to wells. |
Visualizing Workflows and Mechanisms
To successfully conduct an in vitro assay with this compound, a structured workflow is essential. Furthermore, understanding its mechanism of action can provide context for experimental design. This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1][2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 484-20-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Bergapten Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the bioavailability of Bergapten in pre-clinical animal studies. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in rats?
A1: The absolute oral bioavailability of this compound in Sprague-Dawley rats has been reported to be between approximately 70% and 94% for doses ranging from 5 to 15 mg/kg.[1][2] Specifically, studies have shown bioavailability to be around 80.1% at a 5 mg/kg dose, 94.0% at 10 mg/kg, and 69.5% at 15 mg/kg.[3] This suggests that while this compound has relatively good absorption, there might be saturation of absorption mechanisms at higher doses.[1][3]
Q2: What are the primary factors limiting this compound's oral bioavailability?
A2: The primary limiting factors include its poor aqueous solubility and potential for first-pass metabolism in the liver and intestines.[4] Like many natural compounds, this compound is a lipophilic molecule, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Additionally, it may be a substrate for metabolic enzymes, such as Cytochrome P450s (e.g., CYP3A4), and efflux transporters like P-glycoprotein (P-gp), which can reduce its systemic exposure.
Q3: What are the most promising strategies to enhance this compound's bioavailability?
A3: Several formulation and co-administration strategies show promise for enhancing this compound's bioavailability. These include:
-
Micronization: Reducing the particle size of the drug increases the surface area for dissolution, which can lead to higher plasma concentrations and a shorter time to reach maximum concentration (Tmax).[1]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of poorly water-soluble drugs by presenting the drug in a solubilized state.[4]
-
Co-administration with Bioenhancers: Compounds like piperine, a major component of black pepper, can inhibit metabolic enzymes (CYP3A4) and efflux pumps (P-gp), thereby reducing first-pass metabolism and increasing the systemic exposure of co-administered drugs.
Troubleshooting Guide
Issue 1: Observed Cmax is lower than expected in our rat pharmacokinetic study.
| Potential Cause | Troubleshooting Step |
| Poor Dissolution of this compound | The formulation may not be optimal for dissolution in the GI tract. Consider reducing the particle size of the this compound powder through micronization.[1] Alternatively, reformulate using a lipid-based system like a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve solubilization.[4] |
| High First-Pass Metabolism | This compound may be rapidly metabolized by gut wall and liver enzymes (e.g., CYP3A4).[5] Consider co-administering this compound with a known inhibitor of these pathways, such as piperine, to assess if this increases systemic exposure. |
| Animal Fasting State | The presence or absence of food can significantly alter the absorption of lipophilic compounds. Ensure that the fasting protocol for the animals is consistent with established methods (e.g., overnight fasting with free access to water) and is reported in your study.[1] |
| Issues with Oral Gavage | Improper administration technique can lead to variability in dosing. Ensure technicians are properly trained in oral gavage for rats to minimize stress and ensure the full dose reaches the stomach. |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | If using a suspension, ensure it is homogenous and that particles do not settle before or during administration. Use a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), and ensure consistent mixing.[3] |
| Biological Variation | Natural variations in enzyme expression and gastrointestinal physiology among animals can contribute to variability. Ensure a sufficient number of animals per group (n=6-8 is common) to obtain statistically meaningful data. |
| Stress During Dosing/Sampling | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to handling and procedures before the main experiment to minimize stress-induced variability. |
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from a foundational study in Sprague-Dawley rats, which can serve as a baseline for comparison with enhanced formulations.
Table 1: Pharmacokinetics of Intravenously Administered this compound in Rats
| Parameter | Value (at 5 mg/kg dose) |
| AUC (0-∞) (ng·h/mL) | 4474 ± 1322 |
| t½ (h) | 4.21 ± 1.23 |
| CL (L/h/kg) | 1.16 ± 0.38 |
| Data from Yu et al. (2016). AUC: Area Under the Curve, t½: Half-life, CL: Clearance. |
Table 2: Pharmacokinetics of Orally Administered this compound (Suspension) in Rats
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Absolute Bioavailability (F%) |
| 5 mg/kg | 1023 ± 367 | 3.5 ± 1.0 | 3517 ± 1211 | 80.1 ± 29.6 |
| 10 mg/kg | 1583 ± 598 | 4.5 ± 1.3 | 4125 ± 1654 | 94.0 ± 40.3 |
| 15 mg/kg | 1602 ± 611 | 3.0 ± 1.1 | 3537 ± 1302 | 69.5 ± 44.2 |
| Data adapted from Yu et al. (2016). Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration.[3] |
Experimental Protocols
Protocol 1: Baseline Pharmacokinetic Study of this compound in Rats
This protocol is based on the methodology described by Yu et al. (2016).[3]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 220-250 g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard laboratory food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.
2. Drug Formulation and Administration:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) for IV administration via the tail vein at a dose of 5 mg/kg.
-
Oral (PO): Suspend this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration by gavage at doses of 5, 10, and 15 mg/kg.
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the suborbital vein into heparinized tubes at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO: 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 12, and 24 hours post-dose.
-
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
4. Bioanalytical Method (HPLC-FLD):
-
Sample Preparation: Perform a liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., isoimperatorin), and extract with an organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]
-
Chromatography: Use a C18 column (e.g., Hedera™ ODS, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous formic acid (0.1%) and acetonitrile.[3]
-
Detection: Use a fluorescence detector with excitation at 288 nm and emission at 478 nm.[3]
-
Quantification: Construct a calibration curve using spiked plasma standards. The Lower Limit of Quantification (LLOQ) should be around 2 ng/mL.[3]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, t½, and CL.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations: Workflows and Mechanisms
Below are diagrams illustrating a typical experimental workflow and the proposed mechanism for bioavailability enhancement.
Caption: Experimental workflow for a typical oral pharmacokinetic study in rats.
Caption: Mechanism of this compound absorption and first-pass metabolism in the gut.
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of this compound on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]
Bergapten stability and degradation in solution
Technical Support Center: Bergapten Solutions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. How should I dissolve this compound?
This compound is sparingly soluble in aqueous buffers and practically insoluble in water.[1][2] For aqueous applications, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[2] For organic applications, this compound is soluble in solvents such as ethanol, DMSO, and DMF.[2]
2. What are the recommended storage conditions for this compound solutions?
-
Stock Solutions (in Organic Solvents): Store stock solutions at -20°C for long-term stability of up to four years or more.[2] For shorter periods, refrigeration at 2-8°C is also acceptable.[3] Always protect solutions from light, as this compound is photosensitive.[1]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage longer than one day due to limited stability.[2] Prepare fresh aqueous dilutions for each experiment.
3. My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results are often a sign of compound instability. This compound is susceptible to degradation under several conditions, including:
-
Exposure to Light: this compound is a known photosensitizer and can degrade upon exposure to UV or even ambient light.[1][4]
-
Incorrect pH: Stability can be pH-dependent.
-
High Temperature: Elevated temperatures can accelerate degradation.
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1]
Refer to the troubleshooting guide below to diagnose potential stability issues.
4. What are the main factors that cause this compound to degrade in solution?
The primary factors leading to this compound degradation are exposure to light (photodegradation), non-optimal pH (acidic or alkaline hydrolysis), high temperatures (thermal degradation), and the presence of oxidizing agents (oxidative degradation).[5] These factors can lead to the formation of various degradation products, affecting the purity and potency of your solution.
Troubleshooting Guides
Issue: Low or Inconsistent Bioactivity/Quantification
If you observe lower-than-expected biological effects or inconsistent analytical quantification, your this compound solution may be degrading. Use the following guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Data Presentation: Stability & Degradation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Chloroform | Soluble | [1] |
| Benzene, Ethyl Acetate | Slightly Soluble | [1] |
| Aqueous Buffers | Sparingly Soluble | [2] |
| Water | Insoluble / ~5 µg/mL | [1] |
Table 2: Summary of this compound Forced Degradation Results
This table summarizes the degradation of this compound under various stress conditions as identified in a stability-indicating HPTLC study.[5] The objective of such studies is typically to achieve 5-20% degradation to ensure that analytical methods can detect degradation products.[6][7]
| Stress Condition | Reagents and Conditions | % Degradation Observed | Degradation Products |
| Acid Hydrolysis | 0.1 M Methanolic HCl, Reflux at 80°C for 2h | 13.94% | 1 product (Rf = 0.21) |
| Base Hydrolysis | 0.1 M Methanolic NaOH, Reflux at 80°C for 2h | 18.27% | 1 product (Rf = 0.11) |
| Oxidative | 3% H₂O₂, Reflux at 80°C for 2h | 10.11% | 1 product (Rf = 0.16) |
| Thermal | Solid state, 80°C for 48h | 8.21% | 2 products (Rf = 0.13, 0.24) |
| Photolytic | Solution, exposed to sunlight for 48h | 16.75% | 2 products (Rf = 0.15, 0.22) |
| Data synthesized from Chavan et al.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile, based on ICH guidelines and published methods.[5][6][8][9]
Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, reflux condenser
-
pH meter
-
Hot plate with stirrer
-
Photostability chamber or controlled light source
-
Oven
Workflow for Forced Degradation Study
Caption: General experimental workflow for a this compound forced degradation study.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M methanolic HCl. Reflux the solution at 80°C for 2 hours in the dark. After cooling, neutralize the solution with an appropriate amount of NaOH.[5]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M methanolic NaOH. Reflux the solution at 80°C for 2 hours in the dark. After cooling, neutralize with an appropriate amount of HCl.[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Reflux at 80°C for 2 hours.[5]
-
Thermal Degradation:
-
Solid State: Keep the solid this compound powder in an oven at 80°C for 48 hours.[5]
-
Solution State: Reflux the methanolic stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the methanolic stock solution to direct sunlight for 48 hours or in a photostability chamber according to ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5][7]
-
Sample Analysis: After the specified stress period, dilute all samples, including a non-stressed control, to a suitable concentration (e.g., 100 ng/µL) and analyze using a validated stability-indicating method like HPLC or HPTLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
Instrumentation & Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) Detector.[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (B52724) (or Methanol) and water. A common starting point is a 45:55 (v/v) mixture of acetonitrile and water.[10] An acetic acid modifier (e.g., 1.0%) can improve peak shape.[3]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 310 nm for this compound. A PDA detector is recommended to analyze the spectra of new peaks from degradation products.[3]
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating . This involves demonstrating specificity (the ability to resolve the this compound peak from all degradation product peaks), linearity, accuracy, precision, and robustness.[3][5]
References
- 1. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. resolvemass.ca [resolvemass.ca]
- 7. longdom.org [longdom.org]
- 8. SOP for Forced Degradation Study [m-pharmainfo.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Bergapten HPLC analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Bergapten.
Troubleshooting Guide: Peak Tailing
This section addresses specific issues related to peak tailing in a direct question-and-answer format.
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
A1: Peak tailing in the reversed-phase HPLC analysis of this compound, a furanocoumarin, is typically a multifactorial issue. The primary cause is often the occurrence of more than one retention mechanism for the analyte.[1] The main culprits can be grouped into three categories:
-
Column-Related Issues:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause. This compound, a polar compound, can engage in secondary interactions with acidic, residual silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18).[2][3] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.[1][4] This effect is more pronounced at a mid-range pH (typically > 3) where silanol groups are ionized and negatively charged.[5][6]
-
Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the sample band, leading to distorted peaks.[2]
-
Column Degradation: Physical issues like a void at the column inlet or a partially blocked inlet frit can cause non-uniform flow paths, resulting in peak distortion for all analytes.[1][7]
-
-
Mobile Phase & Chemical Issues:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled, the ionization state of residual silanol groups can vary, promoting secondary interactions.[3][8]
-
Insufficient Buffer Concentration: Inadequate buffering can fail to maintain a stable pH across the sample band, especially with higher analyte concentrations, leading to inconsistent interactions and tailing.[3][4] Increasing buffer concentration can help mask residual silanol activity.[3]
-
-
System and Sample Issues:
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted, tailing peak.[2][4]
-
Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in poor peak shape.[2][6]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to broaden and tail.[2][5]
-
Q2: How can I systematically diagnose the root cause of my this compound peak tailing?
A2: A systematic approach is crucial to efficiently identify the problem. The following workflow guides you through a logical diagnostic process, starting with the easiest factors to check.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
Q3: How do I specifically address peak tailing caused by secondary silanol interactions?
A3: Since silanol interactions are the most common chemical cause of tailing for polar analytes like this compound, several effective strategies can be employed:
-
Use a Modern, End-Capped Column: Select a high-purity, Type B silica (B1680970) column that is "end-capped."[1][8] End-capping chemically converts most of the highly acidic residual silanol groups into less polar, less reactive groups, significantly reducing secondary interactions.[3]
-
Optimize Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with the analyte.[8][9] This is a highly effective strategy.
-
Increase Buffer Strength: Using a higher concentration of a suitable buffer (e.g., increasing phosphate (B84403) from 10 mM to 25 mM) can increase the ionic strength of the mobile phase, which helps to mask the active silanol sites.[8]
-
Use Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can neutralize active silanol sites.[8][9] However, pH control is the preferred modern approach.
The diagram below illustrates how this compound can undergo undesirable secondary interactions with the stationary phase.
Caption: Analyte interactions with a C18 stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH for improving this compound peak shape.
-
Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups.
-
Materials:
-
This compound standard solution (dissolved in initial mobile phase).
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol).
-
HPLC-grade water.
-
pH-adjusting acid (e.g., Formic acid, Phosphoric acid).
-
Buffer salt (e.g., Ammonium formate, Sodium phosphate).
-
Calibrated pH meter.
-
-
Procedure:
-
Prepare three to four batches of the aqueous component of your mobile phase.
-
Using the buffer salt and acid, adjust each batch to a different pH value (e.g., pH 4.0, 3.5, 3.0, 2.5).
-
For each pH level, prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 50:50 Acetonitrile:Buffered Water).
-
Begin with the highest pH mobile phase. Equilibrate the HPLC column for at least 20 column volumes.
-
Perform a blank injection, followed by three replicate injections of the this compound standard.
-
Record the retention time, peak area, and USP Tailing Factor for each injection.
-
Repeat steps 4-6 for each successively lower pH mobile phase, ensuring thorough column equilibration between each change.
-
Analyze the data to identify the pH that provides a tailing factor closest to 1.0 without compromising retention or resolution.
-
Data & System Parameters
Table 1: Typical HPLC Starting Conditions & System Suitability Criteria for this compound
| Parameter | Typical Value / Guideline | Rationale |
| Column | C18 or C8, 150/250 mm x 4.6 mm, 5 µm | Standard reversed-phase columns suitable for furanocoumarins.[10][11] |
| (High-purity, end-capped silica is strongly recommended) | Minimizes secondary silanol interactions.[3][8] | |
| Mobile Phase | Acetonitrile/Methanol and Water with Acid/Buffer | Common solvents for reversed-phase HPLC.[10][11] |
| pH Modifier | 0.1% Formic Acid or Phosphoric Acid to pH 2.5-3.0 | Suppresses silanol ionization to improve peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[11] |
| Column Temp. | 30 - 40 °C | Improves efficiency and reduces viscosity.[12] |
| Detection (UV) | ~268 nm or ~318 nm | Wavelengths of maximum absorbance for this compound.[11][13] |
| Injection Vol. | 5 - 20 µL | Standard volume; adjust to avoid overload. |
| Tailing Factor (TF) | Ideal: 0.9 - 1.2 | Indicates a symmetrical peak.[5] |
| USP General Limit: < 2.0 | A common acceptance criterion in pharmaceutical analysis.[14] | |
| Actionable Tailing: > 1.5 | Values above 1.5 suggest significant tailing that requires troubleshooting.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as 5-methoxypsoralen) is a naturally occurring furanocoumarin.[15][16] It is found in various plants and citrus essential oils, particularly bergamot oil.[17][18] this compound is studied for numerous biological activities and is used as a photosensitizing agent in therapies for skin conditions like psoriasis.[17][18] Accurate quantification by HPLC is critical for efficacy and safety, and poor peak shape can compromise the precision and accuracy of these measurements.[2]
Q2: How is the peak Tailing Factor (TF) calculated and what is an acceptable value?
A2: The USP (United States Pharmacopeia) Tailing Factor is the most common measure of peak asymmetry in pharmaceutical analysis. It is calculated by measuring the peak width at 5% of the peak height (W₀.₀₅) and the distance from the leading edge of the peak to the peak maximum (f).[5]
Formula: TF = W₀.₀₅ / (2 * f)
-
A perfectly symmetrical Gaussian peak has a TF of 1.0.[19]
-
A TF > 1.0 indicates peak tailing.
-
A TF < 1.0 indicates peak fronting.
According to USP guidelines, an ideal range is between 0.9 and 1.2.[5] For many validated methods, a tailing factor of less than 2.0 is considered acceptable, but values greater than 1.5 often indicate a problem that should be addressed to ensure data quality.[5][14]
Q3: Can a dirty guard column cause peak tailing?
A3: Yes. A guard column is designed to protect the analytical column by trapping contaminants and strongly retained compounds from the sample.[20] If the guard column becomes saturated or fouled, it can itself become a source of peak distortion, including tailing.[21] If you use a guard column and observe tailing, replacing it is a quick and effective troubleshooting step.[21]
Q4: My peak tailing appeared suddenly after I prepared a new batch of mobile phase. What should I check?
A4: If tailing coincides with a new mobile phase preparation, it is the most likely culprit.[7] Check for the following:
-
Incorrect pH: An error in pH adjustment is a common cause. Re-measure the pH of the new mobile phase.[7]
-
Incorrect Preparation: Double-check all calculations and measurements for buffer salts and organic solvent ratios.
-
Degradation: Ensure that the mobile phase components have not degraded. Some buffers can support microbial growth over time if not stored properly.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. [High-performance liquid chromatography for determination of psoralene, this compound and apigenin in Ficus hirta Vahl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. materials.alfachemic.com [materials.alfachemic.com]
- 19. usp.org [usp.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Optimizing Bergapten concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of bergapten in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound (also known as 5-methoxypsoralen or 5-MOP) is a naturally occurring furocoumarin found in plants like citrus species.[1][2] It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] In the context of cancer research, this compound's primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] This is achieved by modulating key cellular signaling pathways.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.[1] One of the central mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.[1][4] By impairing this pathway, this compound promotes apoptosis.[1] This process often involves the activation of the p53 tumor suppressor protein, an altered Bax/Bcl-2 protein ratio that favors apoptosis, and the subsequent activation of caspases-9 and -3.[1][3] Studies have also shown that this compound can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bergapten In Vivo Studies
Welcome to the technical support center for researchers conducting in vivo studies with Bergapten. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: Why are the plasma concentrations of this compound in my study highly variable between individual animals?
A1: High inter-animal variability is a common challenge. Several factors can contribute to this:
-
Genetic Differences: Variations in metabolic enzymes, particularly cytochrome P450s, among individual animals can lead to different rates of this compound metabolism.
-
Gut Microbiota: The composition of the gut microbiota can influence the absorption and metabolism of orally administered compounds.[1][2] Alterations in the gut microbiome may affect the bioavailability of this compound.[3][4]
-
Health Status: Underlying health issues, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME).
-
Stress: Improper handling or stressful housing conditions can alter physiological parameters and impact drug pharmacokinetics.
-
Food and Water Consumption: The amount of food and water consumed before and after dosing can affect gastrointestinal motility and pH, thereby influencing the dissolution and absorption of this compound.
Troubleshooting Tips:
-
Use animals from a reputable supplier with a well-defined genetic background.
-
Acclimatize animals properly to the housing and experimental conditions to minimize stress.
-
Ensure consistent access to food and water, and consider the timing of dosing in relation to the feeding schedule. For some studies, a fasting period may be appropriate.[5][6]
-
Monitor the health of the animals closely throughout the study.
Q2: My this compound plasma concentrations are consistently lower than expected based on the literature. What are the potential reasons?
A2: Lower than expected plasma concentrations can stem from several factors related to the compound's administration and bioavailability.
-
Poor Solubility and Formulation: this compound has low aqueous solubility. If not formulated properly, it may not dissolve efficiently in the gastrointestinal tract, leading to poor absorption. The physical form of this compound (e.g., micronized vs. unmicronized) can significantly impact its absorption and bioavailability.[5]
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound for administration can greatly influence its absorption.[7] An inappropriate vehicle may hinder its release and uptake.
-
First-Pass Metabolism: this compound undergoes metabolism in the intestine and liver before reaching systemic circulation.[5] High first-pass metabolism can significantly reduce its bioavailability.
-
Route of Administration: Oral administration is subject to more variability in absorption compared to intravenous (IV) administration.[8] If comparing to studies that used IV administration, expect lower bioavailability with oral dosing.
Troubleshooting Tips:
-
Optimize the formulation. Consider using micronized this compound or incorporating solubilizing agents or vehicles known to enhance the absorption of poorly soluble compounds.
-
For oral dosing, ensure the gavage technique is performed correctly to deliver the full dose to the stomach.[9]
-
If feasible, include an intravenous administration group in a pilot study to determine the absolute bioavailability of your oral formulation.
Q3: I am observing unexpected toxicity or side effects in my animals. What could be the cause?
A3: Unexpected toxicity can arise from several sources:
-
Phototoxicity: this compound is a well-known photosensitizing agent.[10][11] Exposure of the animals to UV light after this compound administration can lead to skin irritation and other phototoxic reactions.
-
Metabolite-Induced Toxicity: The metabolites of this compound may have their own toxicological profiles.[12][13]
-
Vehicle Toxicity: The vehicle used for administration may have inherent toxicity at the volume and frequency being used.
-
Drug Interactions: If co-administering this compound with other compounds, there is a potential for drug-drug interactions. This compound is known to inhibit certain metabolic enzymes, which could increase the toxicity of a co-administered drug.[14]
Troubleshooting Tips:
-
House animals in a controlled lighting environment and avoid exposure to direct sunlight or other sources of UV radiation.
-
Conduct a thorough literature search on the potential toxicity of the specific vehicle you are using.
-
If co-administering drugs, investigate the potential for metabolic interactions.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Sprague-Dawley Rats | 5 | Oral | - | - | - | 70-94% (for 5, 10, and 15 mg/kg) | [5][6] |
| Sprague-Dawley Rats | 15 | Oral | - | - | - | - | [8] |
| Dogs | - | - | 228.5 (± 14.3) | 4.2 (± 0.4) | 2507.2 (± 168.5) (AUC0-t) | - | [15] |
Note: '-' indicates data not specified in the cited source.
Table 2: Performance of Analytical Methods for this compound Quantification
| Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| HPLC-FLD | Rat Plasma | 2 | - | > 80 | [16][17] |
| LC-MS/MS | Dog Plasma | 0.5 | 0.5 - 500 | - | [15] |
| LC-MS/MS | Rat Plasma | - | 8.12 - 162.4 (g/L) | - | [18] |
Note: 'LLOQ' stands for Lower Limit of Quantitation. '-' indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-h light/dark cycle and free access to standard chow and water.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na). The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
Dosing: Administer the this compound suspension to the rats via oral gavage using a suitable gavage needle.
-
Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound in Rat Plasma by HPLC-FLD
This protocol is adapted from a published method.[8][17]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., isoimperatorin).
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hedera™ ODS column or equivalent C18 column.
-
Mobile Phase: A gradient of aqueous formic acid (0.1%) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 288 nm and emission at 478 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovationinfo.org [innovationinfo.org]
- 4. Effect of Bergamot and Laoxianghuang Polysaccharides on Gut Microbiota Derived from Patients with Hyperlipidemia: An Integrative Analysis of Microbiome and Metabolome during In Vitro Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of vehicle on the in vitro penetration and metabolism of genistein and daidzein in ex vivo skin explants and the Phenion full-thickness skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bergamot orange - Wikipedia [en.wikipedia.org]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Psoralen and this compound: in silico metabolism and toxicophoric analysis of drugs used to treat vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic studies of this compound in dog plasma by using a LC-MS/MS method studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Phamacokinetic study of this compound in rats plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bergapten Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Bergapten.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound synthesis?
The primary challenge in this compound synthesis is controlling regioselectivity to obtain the desired linear furanocoumarin instead of the angular isomer.[1][2] Many synthetic approaches begin with a central aromatic core, and the stepwise building of the two heterocyclic rings can lead to a mixture of isomers, which are often difficult to separate.[1] To overcome this, a common strategy involves using a protecting group, such as iodine, at the 8-position of the coumarin (B35378) ring to ensure the furan (B31954) ring is formed in the correct linear orientation.[1]
Q2: My this compound synthesis yield is low. What are the potential causes and solutions?
Low yields in this compound synthesis can arise from several steps. One critical step is the Pechmann condensation to form the coumarin core. The reaction of phloroglucinol (B13840) monomethyl ether with ethyl propiolate in the presence of a Lewis acid like ZnCl2 is a key step, and optimizing the reaction conditions (temperature and time) is crucial for a good yield.[1] Another potential issue is the Claisen rearrangement, which can be unsuccessful.[1] An alternative is the oxidative cleavage of an O-allyl derivative to form an aldehyde, which then undergoes cyclization.[1] Finally, the removal of the protecting group, if used, must be efficient. For instance, the deiodination using a palladium catalyst like Pd(OAc)2 can achieve high yields.[1]
Q3: I am having difficulty purifying this compound from a crude plant extract. What are the recommended techniques?
High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are highly effective techniques for the purification of this compound from various plant extracts like Cnidium monnieri and Ficus carica.[3][4][5][6] These liquid-liquid partition chromatography methods avoid the irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery.[5][6] Multiple studies have demonstrated the successful isolation of this compound with high purity (often >95%) using these methods.[3][4][5]
Q4: How do I select an appropriate solvent system for HSCCC or CPC purification of this compound?
The choice of the two-phase solvent system is critical for successful separation. A commonly used and effective solvent system for this compound purification is a mixture of n-hexane-ethyl acetate-methanol-water. The ratios of these solvents are optimized to achieve an ideal partition coefficient (K) for this compound, which allows for good separation from other compounds in the extract.[4][5][7] For example, a system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) has been successfully used.[5] Other systems, such as those replacing n-hexane with n-heptane or methanol (B129727) with ethanol, have also been employed.[4]
Q5: My purified this compound has low purity. What are the likely impurities and how can I remove them?
Common impurities when isolating from natural sources are other furanocoumarins with similar structures, such as psoralen (B192213) and imperatorin (B1671801).[3][5] If initial purification by HSCCC or CPC does not yield the desired purity, a subsequent preparative High-Performance Liquid Chromatography (HPLC) step can be employed for further purification.[4] For synthetic this compound, the main impurity could be the angular furanocoumarin isomer if the synthesis did not effectively control for regioselectivity.[1] Analytical HPLC is the standard method to assess the purity of the final product.[3][8][9]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Formation of angular furanocoumarin isomer | Lack of regiochemical control during the formation of the furan ring. | Protect the 8-position of the coumarin intermediate with an easily removable group like iodine before furan ring formation.[1] |
| Low yield in coumarin ring formation | Suboptimal reaction conditions for the Pechmann condensation. | Carefully control the reaction temperature and time. Ensure the use of an effective Lewis acid catalyst like ZnCl2.[1] |
| Failure of Claisen rearrangement | The specific substrate may not be amenable to this reaction. | Consider an alternative synthetic route, such as the oxidative cleavage of an O-allyl derivative to an aldehyde followed by cyclization.[1] |
| Incomplete removal of protecting group | Inefficient deprotection reaction. | For an iodine protecting group, use a palladium catalyst such as Pd(OAc)2 with a suitable solvent and reaction time to ensure complete removal.[1] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor separation of this compound from other furanocoumarins | The chosen solvent system for HSCCC/CPC has suboptimal partition coefficients for the compounds of interest. | Systematically vary the ratios of the solvents in the n-hexane-ethyl acetate-methanol-water system to optimize the separation.[4][5] |
| Low recovery of this compound after purification | Irreversible adsorption of the compound onto a solid support in traditional column chromatography. | Utilize support-free liquid-liquid chromatography techniques like HSCCC or CPC to maximize recovery.[5][6] |
| Purity below 95% after a single purification step | Presence of closely related impurities. | Add a secondary purification step, such as preparative HPLC, after the initial HSCCC or CPC separation.[4] |
| Difficulty in quantifying this compound in fractions | Inadequate analytical method. | Use a validated HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile-water) for accurate purity assessment and quantification.[8][9] |
Quantitative Data Summary
This compound Purification from Natural Sources
| Source | Purification Method | Crude Extract (mg) | Yield of this compound (mg) | Purity (%) | Recovery (%) |
| Cnidium monnieri | HSCCC | 500 | 45.8 | 96.5 | 92.1 |
| Cnidium monnieri | HSCCC | 500 | 45.3 | 94.7 | N/A |
| Ficus carica L. leaves | HSCCC | 400 | 2.1 | 98.2 | N/A |
| Peucedanum praeruptorium Dunn. | 2D CCC x HPLC | N/A | 2.8 | 98.3 | N/A |
| Cnidium monnieri | 2D CCC x HPLC | 500 | 7.5 | 98.2 | N/A |
| Peucedanum tauricum | CPC | 150 | N/A | ~100 | N/A |
Experimental Protocols
General Protocol for this compound Purification by HSCCC
-
Preparation of Two-Phase Solvent System: A solvent system such as n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) is prepared by mixing the solvents in a separatory funnel and allowing the phases to separate.[5] The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Apparatus Setup: The multilayer coil of the HSCCC instrument is filled with the stationary phase. The apparatus is then rotated at a specific speed (e.g., 800 rpm).[4]
-
Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.
-
Elution: The mobile phase is pumped through the column at a defined flow rate (e.g., 1.0-2.0 mL/min).[3] The effluent is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).[9]
-
Fraction Collection: Fractions are collected based on the chromatogram peaks.
-
Purity Analysis: The purity of the this compound-containing fractions is determined by analytical HPLC.[5][9]
Visualizations
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preparative isolation and purification of this compound and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ISOLATION AND PUNRIFICATION OF PSORALEN AND this compound FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Analysis of this compound and Schinifoline in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bergapten Toxicity in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides essential information on the side effects and toxicity of Bergapten in animal models. Find troubleshooting guides for common experimental issues and answers to frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed acute toxic effects of this compound in rodents?
A1: In acute toxicity studies, high doses of this compound administered orally to rats have been associated with signs such as writhing, salivation, twitching, and convulsions.[1] However, it's important to note that this compound generally exhibits low acute toxicity, with high LD50 values reported in several rodent species.[2]
Q2: What is the primary mechanism of this compound-induced skin phototoxicity?
A2: this compound is a potent photosensitizer. Its phototoxicity is primarily triggered by exposure to UVA radiation (320-380 nm). Upon UVA activation, this compound can form adducts with DNA pyrimidine (B1678525) bases, leading to cellular damage and inflammation, which manifests as erythema, edema, and in severe cases, blistering of the skin.[[“]][4]
Q3: Are there established animal models for studying this compound's hepatotoxicity and nephrotoxicity?
A3: Yes, rodent models are commonly used. For hepatotoxicity, studies in mice have shown that dietary administration of this compound can lead to hypertrophy of centrilobular hepatocytes.[5] For nephrotoxicity, rat models of chemically-induced kidney injury, such as with cyclophosphamide, are used to evaluate the potential protective or toxic effects of this compound by monitoring serum markers like BUN and creatinine (B1669602).[6][7]
Q4: What are the known signaling pathways modulated by this compound in the context of organ toxicity?
A4: Research has identified several signaling pathways influenced by this compound. In the liver, it has been shown to modulate the Liver X Receptor (LXR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is involved in lipid metabolism and cell proliferation.[1] In the kidneys, this compound has been observed to affect the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways, which are critical in inflammatory and fibrotic processes.[6][8][9]
Troubleshooting Guides
Phototoxicity Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in skin reactions between animals. | 1. Inconsistent application of this compound solution.2. Uneven UVA exposure.3. Differences in skin pigmentation or thickness. | 1. Ensure uniform application of the test substance over the designated skin area.2. Calibrate the UVA lamp to ensure consistent irradiance across the exposure area.3. Use animals of the same strain, age, and sex with minimal skin pigmentation. Acclimatize animals to the housing conditions before the experiment. |
| False-negative results (no phototoxic reaction observed with a known photosensitizer). | 1. Insufficient UVA dose.2. Inadequate penetration of the test substance.3. Incorrect timing between application and irradiation. | 1. Verify the UVA dose with a calibrated radiometer. The UVA dose should be sufficient to elicit a response with a positive control (e.g., 8-methoxypsoralen).2. The vehicle used to dissolve this compound should facilitate skin penetration. Ethanol (B145695) or a mixture of dimethylacetamide, acetone, and ethanol are often used.[10]3. The optimal time between topical application and irradiation is typically 15-30 minutes.[10] |
| Difficulty in distinguishing between phototoxicity and primary skin irritation. | The test substance itself may be an irritant, independent of light exposure. | Include a control group of animals that receive the topical application of this compound but are not exposed to UVA light. This will allow for the assessment of primary irritation. |
Hepatotoxicity and Nephrotoxicity Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality at doses presumed to be non-lethal. | 1. Error in dose calculation or administration.2. Contamination of the test substance.3. Underlying health issues in the animal model. | 1. Double-check all dose calculations and ensure accurate administration techniques (e.g., proper gavage technique for oral administration).2. Verify the purity of the this compound sample using analytical methods.3. Ensure animals are healthy and free from disease before starting the study. Perform a thorough health check upon arrival and during the acclimatization period. |
| Inconsistent or non-significant changes in liver or kidney biomarkers. | 1. Insufficient dose or duration of treatment.2. High biological variability within the animal population.3. Timing of sample collection may not coincide with peak injury. | 1. Conduct a dose-response study to determine the optimal dose and treatment duration to induce measurable toxicity.2. Increase the number of animals per group to improve statistical power.3. Perform a time-course study to identify the time point of maximum biomarker elevation. |
| Histopathological findings do not correlate with biochemical markers. | 1. Subjectivity in histopathological scoring.2. The specific biomarkers measured may not reflect the type of tissue damage observed.3. Improper tissue fixation or processing. | 1. Use a standardized, semi-quantitative scoring system for histopathology and have slides evaluated by at least two independent pathologists in a blinded manner.2. Measure a broader panel of biomarkers that reflect different aspects of organ damage (e.g., cholestasis, oxidative stress).3. Follow standardized protocols for tissue fixation, embedding, sectioning, and staining to ensure high-quality slides. |
Quantitative Toxicity Data
Table 1: Acute Lethal Dose (LD50) of this compound in Animal Models
| Species | Route of Administration | LD50 | Reference(s) |
| Rat | Oral | >30,000 mg/kg | [2] |
| Mouse | Oral | 8,100 mg/kg | [2] |
| Guinea Pig | Oral | 9,000 mg/kg | [2] |
| Rat | Dermal | >2,000 mg/kg (Limit Test) | [11] |
Table 2: Quantitative Data on this compound-Induced Organ Toxicity in Rodents
| Organ | Animal Model | Dosage and Duration | Key Findings | Reference(s) |
| Liver | Female Rats | 2000 mg/kg (oral, single dose) | - Decreased ALT and AST levels- Increased ALP levels | [1] |
| Liver | C57BL/6 Mice | 250 ppm and 1000 ppm in diet | - Weak induction of CYP1A1 at 250 ppm- Hypertrophy of centrilobular hepatocytes | [5] |
| Kidney | Wistar Rats | 10 mg/kg/day (intraperitoneal, 14 days) with Cyclophosphamide | - Significant reduction in serum urea, creatinine, and uric acid levels compared to the cyclophosphamide-only group. | [6] |
| Kidney | C57BL/6J Mice | 50 or 100 mg/kg (oral) in a unilateral ureteral obstruction model | - Reduction in serum BUN and creatinine levels compared to the untreated obstruction group. | [2] |
Experimental Protocols
Acute Oral Toxicity Study in Rats (Following OECD Guideline 425)
This protocol outlines a limit test to determine if the LD50 of this compound is above 2000 mg/kg.
-
Animal Selection: Use healthy, young adult female Sprague-Dawley rats (nulliparous and non-pregnant), weighing between 180-220g.
-
Housing: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.
-
Dosing:
-
Fast one rat overnight prior to dosing.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer a single oral dose of 2000 mg/kg of this compound using a gavage needle.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
If the animal survives, dose four additional fasted rats sequentially at 48-hour intervals.
-
Observe all animals for 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note any instances of writhing, salivation, twitching, or convulsions.[1]
-
-
Data Collection: Record body weight before dosing and weekly thereafter. At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Endpoint: If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.
Phototoxicity Test in Guinea Pigs
This protocol is designed to assess the photoirritant potential of topically applied this compound.
-
Animal Selection: Use young, healthy albino guinea pigs (e.g., Hartley strain) with intact skin.
-
Preparation:
-
One day before the test, clip the hair from the dorsal flank of each animal to create test sites.
-
Prepare solutions of this compound at various concentrations in a suitable vehicle (e.g., ethanol or acetone-ethanol mixture). Include a vehicle control and a positive control (e.g., 8-methoxypsoralen).[10]
-
-
Application:
-
Apply a small, uniform amount of each test solution to separate, marked areas on the clipped skin.
-
-
Irradiation:
-
Approximately 30 minutes after application, expose one side of the animal to a controlled dose of UVA radiation. The other side serves as a non-irradiated control.[10]
-
The UVA source should have a spectral output primarily between 320 and 400 nm.
-
-
Observation and Scoring:
-
Observe the skin reactions at 24, 48, and 72 hours after irradiation.
-
Score the reactions for erythema and edema using a standardized scale (e.g., Draize scale).
-
-
Interpretation: A phototoxic response is indicated by a skin reaction in the UVA-exposed site that is significantly greater than the reaction in the non-exposed site and the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's modulation of the LXR/PI3K/Akt signaling pathway in the liver.
Caption: this compound's inhibitory effect on NF-κB and TGF-β1 signaling in renal injury.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. Pharmacological basis of this compound in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Action spectrum for bergamot-oil phototoxicity measured by sunburn cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nephroprotective Effect of this compound Against Cyclophosphamide-Mediated Renal Stress, Inflammation, and Fibrosis in Wistar Rats: Probable Role of NF-kB and TGF-β1 Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phototoxicity testing in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bergapten Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bergapten in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a naturally occurring furanocoumarin, exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation.[1][2] The main signaling pathway implicated in its mechanism of action is the PI3K/Akt pathway.[2][3] this compound has been shown to inhibit the phosphorylation of Akt, a key protein in this survival pathway, leading to downstream effects that promote cancer cell death.[3][4] Additionally, this compound can modulate the p53 tumor suppressor protein and alter the ratio of Bax/Bcl-2 proteins to favor apoptosis.[4]
Q2: We are observing diminishing cytotoxic effects of this compound over time in our long-term cell culture experiments. What could be the reason?
A2: This could indicate the development of acquired resistance in your cancer cell population. Cancer cells can develop resistance to therapeutic agents through various mechanisms.[5] For compounds like this compound that target the PI3K/Akt pathway, potential resistance mechanisms could include:
-
Upregulation of the PI3K/Akt pathway: Cells may develop mutations or amplify genes that lead to the hyperactivation of the PI3K/Akt pathway, overriding the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway.[6]
-
Increased drug efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5]
-
Alterations in apoptosis regulation: Mutations in genes that control apoptosis, such as Bcl-2 family members or caspases, can make cells resistant to this compound-induced cell death.[5]
Q3: How can we confirm if our cells have developed resistance to this compound?
A3: To confirm this compound resistance, you should perform a dose-response assay (e.g., MTT or SRB assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of acquired resistance.[7]
Q4: Are there any known strategies to overcome this compound resistance?
A4: While specific research on overcoming acquired resistance to this compound is limited, several general strategies for combating drug resistance in cancer can be applied:
-
Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action can be effective. For instance, using this compound with an inhibitor of a compensatory survival pathway that may be activated in resistant cells.
-
Inhibition of Drug Efflux Pumps: this compound itself has been shown to block the function of ABC transporters like MDR1, BCRP, and MRP.[8] This suggests that it could be used in combination with other chemotherapeutics to overcome multidrug resistance.
-
Targeting Downstream Effectors: If resistance is due to reactivation of the PI3K/Akt pathway, targeting downstream components of this pathway could be a viable strategy.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results with this compound treatment.
Possible Cause & Solution
-
Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Troubleshooting Steps:
-
Visually inspect the treatment media for any signs of precipitation.
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in the culture medium.
-
Consider using a solubilizing agent, but first, test its effect on cell viability.
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant variability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Work quickly to prevent cells from settling in the reservoir while plating.
-
Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
-
-
Interference with Assay Reagents: this compound may directly interact with the reagents of certain viability assays (e.g., MTT, XTT), leading to inaccurate readings.
-
Troubleshooting Steps:
-
Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.
-
If interference is observed, consider switching to a different viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.
-
-
Problem 2: No significant increase in apoptosis observed after this compound treatment in a supposedly sensitive cell line.
Possible Cause & Solution
-
Suboptimal Concentration or Treatment Duration: The concentration of this compound or the incubation time may not be sufficient to induce a detectable level of apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Refer to published IC50 values for this compound in similar cell lines as a starting point.
-
-
-
Incorrect Apoptosis Assay Timing: Apoptosis is a dynamic process. If you measure too early, you may miss the peak of apoptosis; if you measure too late, the cells may have already undergone secondary necrosis.
-
Troubleshooting Steps:
-
Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours) after this compound treatment.
-
-
-
Cell Line Specific Resistance: The cell line you are using may have intrinsic resistance to this compound-induced apoptosis.
-
Troubleshooting Steps:
-
Verify the sensitivity of your cell line to this compound using a cell viability assay.
-
Consider testing another, well-characterized sensitive cell line as a positive control.
-
-
Problem 3: Difficulty in establishing a this compound-resistant cell line.
Possible Cause & Solution
-
Inappropriate Drug Concentration Strategy: The starting concentration of this compound may be too high, leading to excessive cell death, or the incremental increases may be too rapid for the cells to adapt.
-
Troubleshooting Steps:
-
Start with a low concentration of this compound (e.g., IC10 or IC20) and gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) once the cells have recovered and are proliferating steadily.[9]
-
Allow sufficient time for the cells to adapt to each new concentration, which may take several passages.
-
-
-
Instability of the Resistant Phenotype: Drug resistance can sometimes be a transient phenomenon.
-
Troubleshooting Steps:
-
Once a resistant cell line is established, it is crucial to maintain it in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Regularly check the IC50 of the resistant line to ensure the resistance is stable over time.
-
Freeze down stocks of the resistant cells at various passages.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 40.05 | [4] |
| HOS | Osteosarcoma | 257.5 | [4] |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | [4] |
| SW620 | Colorectal Adenocarcinoma | 345.5 | [4] |
| RPMI8226 | Multiple Myeloma | 1272 | [4] |
| U266 | Multiple Myeloma | 1190 | [4] |
| MK-1 | Gastric Cancer | 193.0 | [4] |
| HeLa | Cervical Cancer | 43.5 | [4] |
| B16F10 | Murine Melanoma | >462.0 | [4] |
Table 2: Quantitative Effects of this compound on Apoptosis in Saos-2 Osteosarcoma Cells
| This compound Concentration (µM) | Total Apoptotic Cells (%) (Early + Late) | Fold Increase vs. Control | Reference |
| 0 (Control) | 3.56 | 1.0 | [4] |
| 50 | 32.30 | 9.1 | [4] |
| 100 | 44.50 | 12.5 | [4] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line after 48 or 72 hours of treatment.
-
Initial Exposure: Seed the parental cells at a low density and treat them with a starting concentration of this compound equal to the IC10 or IC20.
-
Culture and Monitoring: Culture the cells in the presence of this compound. The medium containing this compound should be changed every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.
-
Passaging: Once the surviving cells reach 70-80% confluency, passage them as you would for the parental line, but always in the presence of the same concentration of this compound.
-
Dose Escalation: After the cells have been stably growing in the initial concentration for at least two passages, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.
-
Characterization of Resistance: At various stages, and once a significantly higher tolerance is achieved, determine the new IC50 of the resistant cell line and compare it to the parental line. A 3-fold or greater increase in IC50 is generally considered resistant.[7]
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant, sub-lethal concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's anticancer activity.
Caption: Workflow for developing a this compound-resistant cell line.
References
- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing UVA dosage in Bergapten-mediated PUVA therapy
A4: The bioavailability of this compound (5-MOP) is generally lower than that of its isomer, 8-methoxypsoralen (8-MOP). [2][10]Studies have shown its absorption rate to be approximately 25% that of 8-MOP. [11]Consequently, to achieve a comparable clinical effect to 8-MOP, a higher oral dose of 5-MOP is often required (e.g., 1.2 mg/kg for 5-MOP vs. 0.6 mg/kg for 8-MOP). [12][13]Despite lower bioavailability, 5-MOP often exhibits fewer side effects like nausea and phototoxicity. [11][13]
Troubleshooting Guide
Q1: My cells show low levels of apoptosis after PUVA treatment. How can I optimize the induction of apoptosis?
A1: Low apoptosis can result from a suboptimal dosage of either this compound or UVA radiation.
-
Solution 1: Titrate this compound Concentration. Perform a dose-response experiment keeping the UVA dose constant. Test a range of this compound concentrations (e.g., 10, 25, 50, 100 µM).
-
Solution 2: Titrate UVA Dosage. Keep the this compound concentration constant and vary the UVA dose (e.g., 0.5, 1, 2, 4 J/cm²).
-
Solution 3: Check Incubation Time. Ensure sufficient pre-incubation time with this compound before UVA exposure to allow for cellular uptake. A typical pre-incubation time is 1-2 hours. Also, assess apoptosis at multiple time points post-UVA exposure (e.g., 24, 48, 72 hours), as the apoptotic response can be delayed. [6]* Solution 4: Cell Line Sensitivity. Be aware that different cell lines exhibit varied sensitivity to this compound. [5]Some cell lines may have robust anti-apoptotic mechanisms (e.g., high Bcl-2 expression or active PI3K/Akt signaling) that require higher doses to overcome. [10] Q2: I am observing high levels of necrosis instead of apoptosis. What could be the cause?
A2: Excessive necrosis suggests the dose of UVA or this compound is too high, causing acute cellular injury rather than programmed cell death.
-
Solution 1: Reduce UVA Dose. High-intensity UVA can cause direct cellular damage. Try reducing the UVA dose by 25-50% while keeping the this compound concentration the same.
-
Solution 2: Reduce this compound Concentration. An excessively high concentration of the photosensitizer can lead to overwhelming oxidative stress and membrane damage upon photoactivation.
-
Solution 3: Assess Controls. Ensure that your "this compound alone" and "UVA alone" controls do not show significant toxicity. This compound can have cytotoxic effects independent of UVA at very high concentrations. [5] Q3: There is significant variability between my replicate experiments. How can I improve consistency?
A3: Variability can stem from several factors in the experimental protocol.
-
Solution 1: Standardize UVA Lamp Output. The output of UVA lamps can decrease over time. Calibrate your UVA source regularly with a radiometer to ensure a consistent and accurate dose is delivered in every experiment.
-
Solution 2: Consistent Cell Culture Conditions. Ensure cells are at a consistent confluency (e.g., 70-80%) for each experiment, as cell density can affect both drug uptake and light penetration.
-
Solution 3: Precise Timing. The interval between adding this compound and exposing cells to UVA is critical. Standardize this pre-incubation time for all experiments.
-
Solution 4: Homogeneous Drug Concentration. Ensure the this compound stock solution is fully dissolved and well-mixed into the culture medium before application to cells.
Q4: My PUVA treatment is causing cell cycle arrest but not leading to significant apoptosis. Why is this happening?
A4: PUVA therapy is known to induce cell cycle arrest, often at the G2/M phase. [5][10]This arrest can be a primary outcome, or it can be a precursor to apoptosis.
-
Solution 1: Increase Dose. The current dose may be sufficient to activate cell cycle checkpoints but not high enough to cross the threshold for apoptosis induction. A modest increase in UVA dose or this compound concentration may be necessary.
-
Solution 2: Extend Post-Treatment Incubation. The transition from cell cycle arrest to apoptosis can take time. [6]Analyze cells at later time points (e.g., 72 hours) to see if the arrested population eventually undergoes apoptosis.
-
Solution 3: Investigate Cell Line Specifics. Some cell lines may be more prone to sustained arrest than apoptosis due to their specific genetic makeup (e.g., functional p53, active survival pathways). [10]Consider analyzing proteins involved in both cell cycle control (p21, cyclins) and apoptosis (caspases, Bcl-2 family) to understand the molecular switch.
Quantitative Data Summary
Table 1: this compound (5-MOP) IC50 Values in Various Human Cancer Cell Lines (without UVA activation) Data illustrates the inherent cytotoxicity of this compound, which varies by cell type.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Citation |
| Saos-2 | Osteosarcoma | 40.05 | [5][8] |
| HOS | Osteosarcoma | 257.5 | [8] |
| HT-29 | Colorectal Adenocarcinoma | 332.4 | [5][8] |
| SW620 | Colorectal Adenocarcinoma | 354.5 | [8] |
| U266 | Multiple Myeloma | 1190 | [5] |
| RPMI8226 | Multiple Myeloma | 1272 | [5] |
Table 2: Example Dose Regimens for Clinical PUVA Therapy These values are for clinical applications and serve as a reference for the relative dosages of drug and UVA.
| Psoralen | Oral Dose | Initial UVA Dose | Frequency | Citation |
| 8-MOP | 0.3 - 0.6 mg/kg | 0.5 - 3.0 J/cm² | 2-3 times/week | [3][9] |
| 5-MOP (this compound) | 1.0 - 1.2 mg/kg | Higher than 8-MOP | 2-3 times/week | [11][12] |
Experimental Protocols
Protocol 1: General In Vitro this compound-PUVA Treatment
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). Allow cells to adhere and reach 70-80% confluency.
-
This compound Incubation: Prepare a stock solution of this compound (5-MOP) in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10-100 µM). Replace the medium in the wells with the this compound-containing medium.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours in a standard cell culture incubator (37°C, 5% CO₂). This allows for cellular uptake of the compound.
-
UVA Irradiation:
-
Remove the lid of the cell culture plate.
-
Place the plate in a calibrated UVA irradiation chamber.
-
Expose the cells to the desired dose of UVA radiation (e.g., 1-2 J/cm²). The medium can be left on during irradiation, but ensure the depth is consistent.
-
-
Post-irradiation: Immediately after irradiation, replace the medium with fresh, drug-free complete medium.
-
Analysis: Return the plates to the incubator for the desired post-treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses like MTT assay, flow cytometry for apoptosis (Annexin V/PI staining), or Western blotting.
Protocol 2: Cell Viability Assessment using MTT Assay
-
PUVA Treatment: Perform the in vitro PUVA treatment as described in Protocol 1 using a 96-well plate format.
-
MTT Reagent Addition: At the desired time point post-treatment (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
Visualizations
Caption: Signaling pathway for this compound-PUVA induced apoptosis.
Caption: General experimental workflow for in vitro PUVA therapy.
Caption: Troubleshooting logic for low apoptotic response.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdng.org.uk [bdng.org.uk]
- 5. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action [mdpi.com]
- 6. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. UVA-activated 8-methoxypsoralen (PUVA) causes G2/M cell cycle arrest in Karpas 299 T-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bergapten Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from bergapten in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence-based assays?
A1: this compound, also known as 5-methoxypsoralen, is a naturally occurring furocoumarin found in plants like bergamot. It is known for its photosensitizing properties. This compound can interfere with fluorescence-based assays due to its intrinsic fluorescence and its ability to interact with biomolecules. Its fluorescent nature can lead to high background signals, while its interactions with proteins and nucleic acids can cause quenching or enhancement of the fluorescent signal from your assay's reporter molecules.
Q2: What are the excitation and emission wavelengths of this compound?
A2: The reported excitation and emission maxima of this compound vary depending on the solvent and measurement conditions. It is crucial to determine its spectral properties in your specific assay buffer. Reported values include:
-
Excitation: ~352 nm, Emission: ~480 nm
-
Excitation: ~288 nm, Emission: ~478 nm (for HPLC-FLD)[1][2][3]
-
Excitation: ~300 nm, Emission: ~490 nm (for HPLC-FLD)
Q3: Can this compound's fluorescence be affected by the experimental environment?
A3: Yes, the fluorescence of compounds like this compound can be significantly influenced by the polarity of the solvent. Generally, changes in solvent polarity can cause shifts in the emission spectrum and alter the fluorescence intensity. It is advisable to characterize the fluorescence of this compound in your specific assay buffer to understand its potential for interference.
Q4: How does this compound's phototoxicity relate to assay interference?
A4: this compound is a well-known photosensitizing agent that, upon exposure to UVA light, can form adducts with DNA. This property is utilized in photochemotherapy. In the context of fluorescence-based assays, if your experiment involves UV light exposure (e.g., UV curing plates, certain imaging techniques), this compound's phototoxicity could lead to unintended cellular effects or direct modification of assay components, causing interference.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Molar Mass | 216.19 g/mol | |
| Excitation Maxima (λex) | ~288 - 352 nm | Highly solvent-dependent. |
| Emission Maxima (λem) | ~478 - 490 nm | Highly solvent-dependent. |
| Fluorescence Quantum Yield (ΦF) | Not readily available in literature. | Can be determined experimentally. |
Experimental Protocols
Protocol 1: Determining this compound's Fluorescence Spectrum in Your Assay Buffer
Objective: To measure the excitation and emission spectra of this compound in your specific experimental buffer to identify potential spectral overlap with your assay's fluorophores.
Materials:
-
This compound
-
Your specific assay buffer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer. A final concentration in the low micromolar range is a good starting point.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (e.g., 480 nm).
-
Scan a range of excitation wavelengths (e.g., 250-450 nm).
-
The peak of this scan is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined maximum from the previous step.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The peak of this scan is the emission maximum.
-
-
Record the excitation and emission maxima and the spectral profiles.
Protocol 2: Assessing this compound Interference in a Generic Fluorescence Assay
Objective: To determine if this compound causes autofluorescence or quenching in your specific assay.
Materials:
-
Your complete assay components (buffer, reagents, etc.)
-
Your specific fluorophore/fluorescent probe
-
This compound
-
Plate reader with fluorescence capabilities
Methodology:
-
Autofluorescence Control:
-
Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore. A high signal indicates autofluorescence.
-
-
Quenching Control:
-
Prepare wells with your complete assay system, including the fluorophore.
-
Prepare a parallel set of wells that also include this compound at your experimental concentrations.
-
Compare the fluorescence signal between the wells with and without this compound. A significant decrease in signal in the presence of this compound suggests quenching.
-
-
Blank Controls:
-
Prepare wells with only the assay buffer to determine the background fluorescence.
-
Troubleshooting Guides
This compound Interference in ELISA
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High Background Signal | This compound autofluorescence at the detection wavelength of the ELISA substrate (e.g., HRP substrates like TMB). | 1. Run a "this compound only" control: Add this compound to wells with all assay components except the primary antibody or the analyte to quantify its contribution to the background. 2. Subtract background: Subtract the signal from the "this compound only" control from your experimental wells. 3. Change substrate: Consider using a substrate with a different emission spectrum that does not overlap with this compound's fluorescence. |
| Inaccurate (low or high) Results | This compound may inhibit or enhance the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP). | 1. Enzyme activity assay: Perform a separate in vitro assay to test the effect of this compound on HRP activity using a known amount of HRP and substrate. 2. Sample dilution: If possible, dilute the sample containing this compound to reduce its concentration below the level where it interferes with the enzyme. 3. Sample cleanup: Use solid-phase extraction (SPE) to remove this compound from the sample before performing the ELISA. |
This compound Interference in qPCR (using SYBR Green)
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Abnormal Amplification Curves or Melt Curves | This compound's fluorescence may overlap with SYBR Green's emission spectrum, leading to a high starting background or distorted curves. | 1. Run a "no template control" with this compound: This will show if this compound contributes to the fluorescence signal in the absence of amplification. 2. Optimize data analysis: Adjust the baseline settings on your qPCR instrument to start after the initial fluorescence from this compound has stabilized. 3. Use a different dye: Consider using a qPCR dye with a different spectral profile that has minimal overlap with this compound. |
| PCR Inhibition | This compound may intercalate into the DNA, similar to its known phototoxic mechanism, potentially inhibiting polymerase activity. | 1. Run a dilution series: A standard curve with a known template in the presence and absence of this compound can reveal inhibition (changes in Cq values and efficiency). 2. Increase polymerase concentration: A slight increase in the polymerase concentration might overcome mild inhibition. 3. Sample purification: Use a robust DNA purification method to remove this compound from your samples before qPCR. |
This compound Interference in Cell-Based Fluorescence Assays (e.g., using GFP)
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High Background Fluorescence | Cellular uptake of this compound leads to intracellular fluorescence that masks the signal from your fluorescent reporter (e.g., GFP). | 1. Unstained control with this compound: Image cells treated with this compound but not expressing the fluorescent protein to assess its intrinsic cellular fluorescence. 2. Spectral unmixing: If your imaging software allows, use spectral unmixing to separate the this compound fluorescence from your reporter's fluorescence. 3. Washout step: Include additional and extended wash steps after this compound treatment and before imaging to remove as much of the compound as possible. |
| Altered Reporter Signal (Quenching or Enhancement) | This compound may interact with the fluorescent protein or its local environment, affecting its fluorescence properties. | 1. In vitro spectral analysis: Mix purified fluorescent protein with this compound and measure the fluorescence to see if there is a direct interaction. 2. Use a spectrally distinct reporter: If possible, switch to a fluorescent protein (e.g., a red fluorescent protein) whose spectrum does not overlap with this compound's. 3. Fix and wash: For endpoint assays, fixing the cells and thoroughly washing them may help remove interfering this compound. |
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
References
Bergapten sample preparation for mass spectrometry analysis
Technical Support Center: Bergapten Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on this compound sample preparation for mass spectrometry analysis. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for extracting this compound?
A1: The optimal solvent for this compound extraction depends on the sample matrix and the chosen extraction technique. Methanol (B129727) is often cited as an efficient solvent for extracting furanocoumarins like this compound from plant materials, particularly citrus fruits.[1] Petroleum ether is also highly effective for furanocoumarin extraction.[1][2] For liquid-liquid extraction from aqueous samples, water-immiscible solvents such as ethyl acetate (B1210297) are a good choice due to their low toxicity, though chloroform (B151607) can also provide good yields.[1] For preparing stock solutions, this compound is soluble in ethanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[1]
Q2: What are the most common extraction methods for this compound analysis?
A2: Several methods can be employed for this compound extraction, with the choice often depending on the sample type and laboratory equipment. Common techniques include:
-
Soxhlet Extraction: A classic and exhaustive method, often yielding high extraction efficiency.[2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times. This compound has been shown to be highly present in UAE extracts, indicating some selectivity of this technique for this compound.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique effective for the separation and purification of compounds like this compound from crude extracts.[3][4]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in quantitative analysis.[5][6] To minimize these effects, consider the following strategies:
-
Effective Sample Cleanup: Implement a thorough sample preparation procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or trying a column with a different stationary phase.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
Q4: What are the typical LC-MS/MS parameters for this compound quantification?
A4: For quantitative analysis of this compound by LC-MS/MS, a reversed-phase C18 column is commonly used for separation.[7] Ionization is typically achieved using electrospray ionization (ESI) in positive mode.[7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
Typical MRM Transitions for this compound:
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Designation |
|---|---|---|
| 217 | 189 | Quantifier |
| 217 | 145 | Qualifier |
| 217 | 202 | Qualifier |
Note: The specific transitions and collision energies should be optimized on your instrument.
Troubleshooting Guide
Problem 1: Low this compound Signal Intensity or No Peak Detected
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the chosen solvent is appropriate for your sample matrix.[1] Consider optimizing extraction parameters such as time, temperature, and solvent-to-sample ratio. For complex matrices, a more exhaustive method like Soxhlet extraction might be necessary.[2] |
| This compound Degradation | This compound can be sensitive to high temperatures. If using heat-assisted extraction methods, monitor and optimize the temperature to prevent degradation.[1] this compound is generally stable under recommended storage conditions.[8] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound.[5] Improve sample cleanup using techniques like SPE or optimize chromatographic separation to resolve this compound from interferences. |
| Instrumental Issues | Check the mass spectrometer's tuning and calibration.[9] Ensure the ESI source is clean and functioning correctly. Verify that there are no leaks in the LC or MS system.[10] |
| Incorrect MRM Transitions | Confirm that you are using the correct precursor and product ion m/z values for this compound and that the collision energy is optimized. |
Problem 2: High Backpressure in the HPLC/UPLC System
| Possible Cause | Suggested Solution |
| Column Frit Blockage | Debris from the sample or pump seals can clog the column inlet frit. Try back-flushing the column (disconnected from the detector). If the problem persists, the frit may need replacement. |
| Sample Precipitation | The sample may not be fully soluble in the mobile phase, causing it to precipitate on the column. Ensure complete dissolution of the sample before injection. |
| System Blockage | A blockage may be present in the tubing, injector, or detector. Systematically disconnect components, starting from the detector and moving backward, to pinpoint the location of the blockage. |
Problem 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Suggested Solution |
| Column Degradation | The column's stationary phase may have degraded. Try cleaning the column according to the manufacturer's instructions or replace the column if necessary. |
| Inconsistent Mobile Phase Composition | Issues with the pump, such as malfunctioning check valves, can lead to an inconsistent mobile phase mixture and retention time shifts. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a stable temperature. |
| Sample Overload | Injecting too concentrated a sample can lead to broad or tailing peaks. Try diluting the sample. |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Add a measured volume of an appropriate solvent (e.g., 10 mL of methanol or petroleum ether).[1][2]
-
Choose an extraction method:
-
Maceration: Let the mixture stand at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Sonication: Place the mixture in an ultrasonic bath for a defined time (e.g., 30-60 minutes).[3]
-
Soxhlet: Perform extraction in a Soxhlet apparatus for several hours.
-
-
-
Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction from an Aqueous Sample
-
Sample pH Adjustment: Adjust the pH of the aqueous sample if necessary to ensure this compound is in a neutral form, which is more soluble in organic solvents.
-
Extraction:
-
Place a measured volume of the aqueous sample into a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).[1]
-
Shake the funnel vigorously for several minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Collection: Drain the lower (aqueous or organic, depending on density) layer. Collect the organic layer containing the extracted this compound.
-
Repeat Extraction: For exhaustive extraction, repeat the process with fresh organic solvent two to three times.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (B86663) to remove any residual water.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract as described in Protocol 1.
Quantitative Data Summary
Table 1: this compound Recovery and Purity from Different Extraction/Purification Methods
| Method | Crude Material | Yield/Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Cnidium monnieri crude extract | 45.8 mg of this compound at 96.5% purity from 500 mg of crude extract | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ficus carica L. leaves crude extract | 2.1 mg of this compound at 98.2% purity from 400 mg of crude extract | [4] |
| Centrifugal Partition Chromatography (CPC) | Peucedanum tauricum MB. fruits crude petroleum ether extract | This compound obtained at ~100% purity | [2] |
| UPLC-MS/MS Analysis | Zanthoxylum schinifolium seeds | Recovery of 99.63–105.16% | [11] |
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for common mass spectrometry issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of this compound and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISOLATION AND PUNRIFICATION OF PSORALEN AND this compound FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Simultaneous Analysis of this compound and Schinifoline in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bergapten and 8-Methoxypsoralen (8-MOP) in Psoriasis Treatment
For researchers, scientists, and drug development professionals, understanding the nuances of photochemotherapy agents is critical for advancing psoriasis treatment. This guide provides an objective comparison of two prominent psoralens, Bergapten (5-methoxypsoralen, 5-MOP) and 8-methoxypsoralen (8-MOP), focusing on their performance, mechanisms of action, and supporting experimental data.
At a Glance: this compound vs. 8-MOP
| Feature | This compound (5-MOP) | 8-Methoxypsoralen (8-MOP) |
| Efficacy | Comparable to 8-MOP at higher doses.[1][2] | Highly effective in clearing psoriatic lesions.[3] |
| Safety Profile | Generally better tolerated with fewer acute side effects.[1][2][4] | Higher incidence of nausea, pruritus, and phototoxicity.[2][5] |
| Bioavailability | Lower than 8-MOP, requiring approximately double the dose for similar efficacy.[1] | Higher bioavailability. |
| Primary Mechanism | Inhibition of cell proliferation, anti-inflammatory effects via NF-κB pathway modulation.[6][7] | Inhibition of cell proliferation, induction of lymphocyte apoptosis.[8] |
Efficacy in Psoriasis Clearance
While direct head-to-head trials with standardized PASI 75/90/100 endpoints are not extensively available in the reviewed literature, existing studies provide valuable insights into the comparative efficacy of this compound and 8-MOP.
A double-blind, randomized controlled trial demonstrated that patients treated with 8-MOP experienced significantly faster healing within the first six weeks of treatment compared to those receiving 5-MOP.[2] However, after nine weeks of therapy, no significant difference in efficacy was observed between the two groups.[2] Another study indicated that while 5-MOP was significantly less effective than 8-MOP at the same dosage, doubling the dose of 5-MOP yielded comparable clearing of psoriasis.[1]
Table 1: Qualitative Efficacy Comparison from Clinical Studies
| Study Parameter | This compound (5-MOP) | 8-Methoxypsoralen (8-MOP) | Citation |
| Clearing of Psoriatic Lesions | As effective as, and in high doses more effective than, 8-MOP. | Effective in clearing psoriatic lesions. | [2] |
| Speed of Healing (First 6 Weeks) | Slower than 8-MOP. | Significantly faster than 5-MOP. | [2] |
| Efficacy at 9 Weeks | No significant difference compared to 8-MOP. | No significant difference compared to 5-MOP. | [2] |
| Efficacy at a Doubled Dose | Comparable to standard dose of 8-MOP. | - | [1] |
Safety and Tolerability
A key differentiator between this compound and 8-MOP is their side effect profiles. This compound is consistently reported to be better tolerated.
Table 2: Comparison of Adverse Events
| Adverse Event | This compound (5-MOP) | 8-Methoxypsoralen (8-MOP) | Citation |
| Nausea | Occurred rarely, even at high doses. Tended to be less common than with 8-MOP. | More common, with one study reporting an incidence of 51.3% with a liquid formulation.[5] | [1][2] |
| Pruritus (Itching) | Occurred rarely. | More common, with one study reporting an incidence of 71.8% with a liquid formulation.[5] | [1] |
| Erythema (Redness) | Therapeutic doses do not typically lead to erythema. | A known side effect of PUVA therapy. | [2] |
| Phototoxicity | Lower potential for phototoxic reactions. | Higher potential for phototoxicity. | [1] |
| Drug Intolerance | No drug intolerance noted in some studies. | Frequently encountered in patients. | [1] |
Mechanisms of Action
Both this compound and 8-MOP are photoactivated molecules that, upon exposure to UVA radiation, intercalate into DNA, forming covalent bonds with pyrimidine (B1678525) bases. This action inhibits DNA replication and cell proliferation, which is a cornerstone of their therapeutic effect in the hyperproliferative state of psoriasis. However, recent research has unveiled more nuanced mechanisms.
This compound: Anti-inflammatory Action
This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It suppresses the expression of Cytochrome P450 1B1 (CYP1B1), which in turn inhibits the phosphorylation of p65, a key component of the NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[7]
Caption: this compound's inhibition of the NF-κB pathway.
8-Methoxypsoralen: Induction of Lymphocyte Apoptosis
The therapeutic effect of 8-MOP in psoriasis is also attributed to its ability to induce apoptosis in T-lymphocytes.[8] Upon photoactivation, 8-MOP-induced DNA damage triggers cell cycle arrest and subsequently programmed cell death in the pathogenic T-cells that infiltrate psoriatic skin, leading to a reduction in inflammation.
Caption: 8-MOP's induction of T-lymphocyte apoptosis.
Experimental Protocols
The standard treatment protocol for both this compound and 8-MOP involves psoralen (B192213) and ultraviolet A (PUVA) therapy. While specific parameters may vary between studies and clinical settings, a general framework is followed.
Oral PUVA Therapy Protocol
-
Patient Evaluation: A thorough patient history is taken, and a physical examination is performed. The minimal phototoxic dose (MPD) may be determined to establish the initial UVA dose.
-
Psoralen Administration:
-
UVA Irradiation:
-
The initial UVA dose is determined by either skin typing or MPD testing.[9]
-
Treatments are typically administered 2-3 times per week, with at least a 48-hour interval.[9]
-
The UVA dose is gradually increased in subsequent sessions based on the patient's erythemal response and therapeutic progress.[9]
-
-
Monitoring: Patients are monitored for both therapeutic effects and adverse reactions throughout the treatment course.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
Both this compound and 8-MOP are effective photosensitizing agents for the treatment of psoriasis within a PUVA regimen. The choice between the two may depend on a balance between the desired speed of onset and the patient's tolerance for adverse effects. 8-MOP may offer a faster initial response, while this compound presents a more favorable safety profile, albeit potentially requiring a higher dose to achieve comparable long-term efficacy. Further head-to-head clinical trials with standardized efficacy endpoints are warranted to provide a more definitive comparison and guide optimal treatment selection. The distinct mechanistic advantages of each compound, with this compound's anti-inflammatory properties and 8-MOP's potent induction of lymphocyte apoptosis, suggest that there may be opportunities for personalized medicine approaches in the future of photochemotherapy for psoriasis.
References
- 1. 5-Methoxypsoralen (this compound) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial photochemotherapy of psoriasis with orally administered 8-methoxypsoralen and longwave ultraviolet light (PUVA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ameliorates Psoriatic Skin Lesions and IL-17A-Induced Activation of the NF-κB Signaling Pathway via the Downregulation of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Bergapten vs. Imperatorin: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer agents has led to a significant focus on natural compounds. Among these, furanocoumarins, a class of organic compounds produced by a variety of plants, have demonstrated promising therapeutic potential. This guide provides a detailed comparison of the anticancer efficacy of two prominent furanocoumarins: bergapten and imperatorin (B1671801). By examining their effects on apoptosis, cell cycle progression, and underlying molecular signaling pathways, this document aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various studies, offering a direct comparison of the cytotoxic and cytostatic effects of this compound and imperatorin across different cancer cell lines.
| Table 1: Cytotoxicity (IC50 Values) | ||
| Compound | Cancer Cell Line | IC50 Value (µM) |
| This compound | Human papillary thyroid cancer (BCPAP) | Not explicitly stated, but effects observed at 10 µM and 15 µM[1] |
| Colorectal cancer (DLD-1, LoVo) | Effects observed at 30 µM and 50 µM[2] | |
| Non-small cell lung cancer (A549, NCI-H460) | Viability inhibited to ~79% and ~75% respectively at 50 µM[3] | |
| Breast cancer (MCF-7) | 0.96 µM[4] | |
| Gastric cancer (MK-1) | 193.0 µM[5] | |
| Cervical cancer (HeLa) | 43.5 µM[5] | |
| Imperatorin | Human rhabdomyosarcoma (TE671) and larynx cancer (RK33) | Potent growth inhibitory effects observed, but specific IC50 not provided[6] |
| Colon cancer (HT-29) | 78 µM[7][8][9] | |
| Liver cancer (SNU 449) | Dose-dependent inhibition observed[10] | |
| Colon cancer (HCT-15) | Dose-dependent inhibition observed[10] |
| Table 2: Induction of Apoptosis | |||
| Compound | Cancer Cell Line | Key Observations | Supporting Data |
| This compound | Human papillary thyroid cancer (BCPAP) | Increased Bax and caspase activity; decreased Bcl-2, cyclin-D1, c-myc, and survivin.[1] | Dose-dependent effects at 10 µM and 15 µM.[1] |
| Colorectal cancer (DLD-1, LoVo) | Increased p53, p21, PUMA, Bax, and cleaved caspases-9 and -3.[2] | Effects observed at 30 µM and 50 µM.[2] | |
| Non-small cell lung cancer (A549, NCI-H460) | Increased Bax and cleaved caspase-3; decreased Bcl-2.[3] | Significant increase in sub-G1 phase (~9%) at 50 µM.[3] | |
| Breast cancer (MDA-MB-231) | Dose-dependent increase in early and late apoptotic cells.[11] | Confirmed by acridine (B1665455) orange/ethidium bromide and Annexin V-FITC assays.[11] | |
| Imperatorin | Human rhabdomyosarcoma (TE671) | Dose-dependent increase in apoptotic cells. | 17.8% apoptotic cells at 100 µM.[6] |
| Colon cancer (HT-29) | Upregulation of p53 and caspase cascade.[7][8][9] | Concentration-dependent increase in apoptotic index.[8] | |
| Hepatoma (HepG2) | Induces apoptosis through both death-receptor and mitochondria-mediated pathways.[12] |
| Table 3: Cell Cycle Arrest | |||
| Compound | Cancer Cell Line | Phase of Arrest | Key Molecular Events |
| This compound | Colorectal cancer (DLD-1, LoVo) | G0/G1 and sub-G1[2] | Decreased cyclin E and CDK2.[2] |
| Non-small cell lung cancer (A549, NCI-H460) | G1[3] | Upregulation of p53, p21, and p27; downregulation of cyclin D1 and CDK4.[3] | |
| Breast cancer (MDA-MB-231) | G2/M[11][13] | Percentage of G2/M cells increased from 9.7% to 46.4%.[11] | |
| Hepatoma (HepG2) | G2/M[14] | Inhibition of Cdk1.[14] | |
| Imperatorin | Human rhabdomyosarcoma (TE671) and larynx cancer (RK33) | G1[6] | G1 phase population increased to 60.63% (TE671) and 77.90% (RK33) at 100 µM.[6] |
| Colon cancer (HT-29) | G1[7][8][9] | ||
| Human osteosarcoma cells | G0/G1[15] | Mediated by PTEN/p21 signaling.[15] | |
| Human colon cancer (HCT116) | G1[16] |
Mechanisms of Action: Signaling Pathways
Both this compound and imperatorin exert their anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and death.
This compound:
This compound has been shown to predominantly target the PI3K/Akt signaling pathway . By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis.[1][14][17][18][19] Furthermore, this compound can activate the p53 tumor suppressor pathway , leading to the upregulation of p21 and PTEN, which in turn promotes cell cycle arrest and apoptosis.[2]
References
- 1. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. Anticancer effects of imperatorin isolated from Angelica dahurica: induction of apoptosis in HepG2 cells through both death-receptor- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Naturally occurring this compound exhibits potent anticancer effects in cisplatin-resistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Imperatorin induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits liver carcinogenesis by modulating LXR/PI3K/Akt and IDOL/LDLR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Network pharmacology and molecular docking reveal the mechanism of action of this compound against non‑small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bergapten and Other Furanocoumarins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Bergapten and other prominent furanocoumarins. This document summarizes key performance data, details experimental protocols, and visualizes associated signaling pathways to support further research and development.
Furanocoumarins, a class of naturally occurring compounds found in various plants, have garnered significant interest for their diverse biological activities. Among these, this compound (5-methoxypsoralen) is a well-studied member, known for its photosensitizing, anti-inflammatory, and anticancer properties.[1][2] This guide offers a comparative perspective on this compound's performance against other notable furanocoumarins, including Psoralen, Xanthotoxin (8-methoxypsoralen), Imperatorin, and Isopimpinellin, across several key biological activities.
Comparative Efficacy: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, anti-inflammatory, antimicrobial, and phototoxic activities of this compound and its counterparts.
Anticancer Activity
The anticancer potential of furanocoumarins has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Furanocoumarin | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Saos-2 (Osteosarcoma) | 40.05 | [3] |
| HT-29 (Colon Adenocarcinoma) | 332.4 | [3] | |
| SW620 (Colon Adenocarcinoma) | 354.5 | [3] | |
| HOS (Osteosarcoma) | 257.5 | [3] | |
| RPMI 8226 (Multiple Myeloma) | 1272 | [3] | |
| U266 (Multiple Myeloma) | 1190 | [3] | |
| MK-1 (Gastric Cancer) | 193.0 | [3] | |
| HeLa (Cervical Cancer) | 43.5 | [3] | |
| Psoralen | Photomutagenic (V79 cells) | PMEF: 0.36 | [4] |
| Xanthotoxin | B16F10 (Melanoma) | - | [5] |
| Isopimpinellin | B16F10 (Melanoma) | - | [5] |
| Imperatorin | - | - | - |
PMEF: Photomutagenicity Equivalency Factor, relative to this compound (5-MOP) as 1.0.
Anti-inflammatory Activity
Furanocoumarins exhibit anti-inflammatory effects by modulating various inflammatory pathways.
| Furanocoumarin | Assay | IC50 / ED50 | Reference |
| This compound | Carrageenan-induced foot oedema in chicks | ED50: 101.6 ± 0.003 mg/kg | [6] |
| DPPH radical scavenging | IC50: 63.38 ± 0.010 µg/mL | [6] | |
| Oxypeucedanin hydrate | Carrageenan-induced foot oedema in chicks | ED50: 126.4 ± 0.011 mg/kg | [6] |
| DPPH radical scavenging | IC50: 46.63 ± 0.011 µg/mL | [6] | |
| Xanthotoxol | NO Production in LPS-induced RAW 264.7 | Significant Inhibition | [7] |
| Xanthotoxin | NO Production in LPS-induced RAW 264.7 | Significant Inhibition | [7] |
| Bergaptol | NO Production in LPS-induced RAW 264.7 | Significant Inhibition | [7] |
Antimicrobial Activity
Several furanocoumarins have demonstrated activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy.
| Furanocoumarin | Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | - | [2] |
| Gram-positive bacteria | - | [2] | |
| Gram-negative bacteria | - | [2] | |
| Psoralen | Gram-positive bacteria | - | [2] |
| Gram-negative bacteria | - | [2] | |
| Candida species | - | [2] |
Further research is needed to establish a comprehensive comparative table of MIC values.
Phototoxicity
The phototoxic potential of furanocoumarins is a critical consideration, particularly for dermatological applications. The Photomutagenicity Equivalency Factor (PMEF) and other in vitro assays are used to quantify this effect.
| Furanocoumarin | Assay | Relative Potency / Result | Reference |
| This compound (5-MOP) | V79 HPRT Photomutagenicity | PMEF: 1.0 (Reference) | [4][8] |
| Psoralen | V79 HPRT Photomutagenicity | PMEF: 0.36 | [4] |
| 8-Methoxypsoralen (8-MOP) | V79 HPRT Photomutagenicity | PMEF: 0.25 | [8] |
| Angelicin | V79 HPRT Photomutagenicity | PMEF: 0.02 | [8] |
| Bergamottin | V79 HPRT Photomutagenicity | Not photomutagenic | [4] |
| Isopimpinellin | V79 HPRT Photomutagenicity | Not photomutagenic | [4] |
| Bergaptol | V79 Micronucleus Assay | Inactive | [9] |
| 6',7'-dihydroxybergamottin (DHB) | V79 Micronucleus Assay | ~1/7 as potent as 5-MOP | [9] |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of furanocoumarins is crucial for predicting their in vivo behavior. The following table compares key pharmacokinetic parameters in rats after oral administration.
| Furanocoumarin | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | 5 | - | ~3 | - | 80.1 ± 29.6 | |
| 10 | - | - | - | 94.0 ± 40.3 | ||
| 15 | - | - | - | 69.5 ± 44.2 | ||
| Imperatorin | 6.25 | - | - | - | ~3.85 | [10] |
| 12.5 | - | - | - | ~33.51 | [10] | |
| 25 | - | - | - | ~34.76 | [10] | |
| Psoralen | 14, 28, 56 | - | - | - | - | [11] |
| Xanthotoxin | - | - | - | - | - | [12] |
| Isopimpinellin | - | - | - | - | - | [12] |
Data for Psoralen, Xanthotoxin, and Isopimpinellin from the cited studies did not provide directly comparable parameters in this format.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of furanocoumarins.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the furanocoumarin for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove TCA. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid. Air dry the plates completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[13][14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the furanocoumarin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13][14]
-
Sample Collection: Collect the cell culture supernatant.[13]
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[7][15]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.[14]
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This validated in vitro assay assesses the phototoxic potential of a substance.[16]
Procedure:
-
Cell Preparation: Seed Balb/c 3T3 cells in two 96-well plates and incubate for 24 hours to form a half-confluent monolayer.[14]
-
Compound Treatment: Treat both plates with eight different concentrations of the test substance for one hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the second plate in the dark.[17]
-
Incubation: Replace the treatment medium with culture medium and incubate both plates for 24 hours.
-
Neutral Red Uptake: Determine cell viability by measuring the uptake of neutral red dye.
-
Data Analysis: Compare the cytotoxicity (IC50 values) of the compound in the irradiated versus the non-irradiated plate to determine the Photo-Irritation-Factor (PIF).[17]
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Preparation: Prepare a series of dilutions of the furanocoumarin in a 96-well microplate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Carrageenan-Induced Paw Edema in Chicks
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Procedure:
-
Animal Model: Use 7-day-old chicks.[1]
-
Compound Administration: Administer the test furanocoumarin orally or via intraperitoneal injection.[2]
-
Induction of Edema: One hour after compound administration, inject a 2% solution of carrageenan into the subplantar tissue of the right footpad.[1]
-
Measurement of Edema: Measure the volume of the paw at various time points using a plethysmometer.[18]
-
Data Analysis: Calculate the percentage inhibition of edema compared to a control group.
Signaling Pathways and Mechanisms of Action
Furanocoumarins exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound and other furanocoumarins on the PI3K/Akt, JAK/STAT, and NF-κB pathways.
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, thereby promoting apoptosis in cancer cells.[15][19][20]
Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.
JAK/STAT Signaling Pathway Inhibition by Furanocoumarins
Furanocoumarins can suppress inflammatory responses by inhibiting the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammation.[19][21]
Caption: Furanocoumarins inhibit JAK, blocking inflammatory gene transcription.
NF-κB Signaling Pathway Inhibition by Furanocoumarins
The NF-κB pathway is a key regulator of inflammation, and its inhibition by furanocoumarins contributes to their anti-inflammatory effects.[19][22][23]
Caption: Furanocoumarins inhibit the NF-κB pathway, reducing inflammation.
Conclusion
References
- 1. Hydroethanolic Leaf Extract of Cordia vignei Hutch and Dalziel Inhibits Carrageenan-Induced Foot Oedema in Chicks, Prostaglandin E2-Induced Paw Oedema in Mice, and Bradykinin-Induced Paw Oedema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of the concept of relative photomutagenic potencies to selected furocoumarins in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relative photomutagenicity of furocoumarins and limettin in the hypoxanthine phosphoribosyl transferase assay in V79 cells. | Semantic Scholar [semanticscholar.org]
- 7. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of scopoletin, psoralen, this compound, xanthotoxin, columbianetin acetate, imperatorin, osthole and isoimperatorin in rat plasma by LC-MS/MS for pharmacokinetic studies following oral administration of Radix Angelicae Pubescentis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative photomutagenicity of furocoumarins and limettin in the hypoxanthine phosphoribosyl transferase assay in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. iivs.org [iivs.org]
- 18. criver.com [criver.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergapten vs. Synthetic Psoralen Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bergapten (5-methoxypsoralen, 5-MOP), a naturally occurring psoralen (B192213), and various synthetic psoralen analogs. The focus is on their application in photochemotherapy for skin disorders, as well as their anti-inflammatory and anticancer properties, supported by experimental data.
I. Overview of Psoralens
Psoralens are a class of furocoumarins that act as photosensitizing agents.[1] When activated by ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy, they form covalent bonds with DNA, inhibiting cell proliferation and inducing apoptosis.[1][2] This mechanism is central to their therapeutic effects in hyperproliferative skin diseases like psoriasis and vitiligo.[1][2] While this compound is a key natural psoralen, several synthetic analogs have been developed to optimize therapeutic outcomes and minimize side effects.[3]
II. Comparative Efficacy in Photochemotherapy
The primary clinical application of this compound and synthetic psoralen analogs is in PUVA therapy for psoriasis and vitiligo. Efficacy is typically measured by the reduction in disease severity, such as the Psoriasis Area and Severity Index (PASI) for psoriasis and the Vitiligo Area Scoring Index (VASI) for vitiligo.
Table 1: Clinical Efficacy of this compound vs. 8-Methoxypsoralen (8-MOP) in Psoriasis
| Parameter | This compound (5-MOP) | 8-Methoxypsoralen (8-MOP) | Key Findings & Citations |
| Dosage | 1.2 mg/kg | 0.6 mg/kg | This compound requires a higher dose due to lower bioavailability.[3][4] |
| Efficacy | Comparable to 8-MOP | Standard of care | Doubling the dose of this compound achieves similar psoriasis clearance rates as 8-MOP.[4] |
| Side Effects | Lower incidence of nausea, vomiting, and phototoxicity | Higher incidence of phototoxic reactions and gastrointestinal issues | This compound is generally better tolerated, allowing for higher dosage.[4] |
| UVA Exposure | May require higher cumulative UVA dose | Lower cumulative UVA dose | The lower photosensitizing potential of this compound may necessitate more UVA exposure.[5] |
Table 2: Clinical Efficacy of Psoralen Analogs in Vitiligo
| Psoralen Analog | Dosage | Repigmentation Success | Key Findings & Citations |
| This compound (5-MOP) | 1.2 mg/kg (oral) | Good to excellent repigmentation, especially on the face and trunk. | Often used in combination with sun exposure (PUVASOL).[1] |
| 8-Methoxypsoralen (8-MOP) | 0.3 - 0.6 mg/kg (oral) | Effective, but with a higher risk of phototoxicity. | Considered a drug of choice in PUVA for vitiligo with adequate photoprotection.[6] |
| 4,5',8-Trimethylpsoralen (TMP) | 0.6 mg/kg (oral) | Comparable efficacy to 8-MOP with less phototoxicity. | A viable alternative to 8-MOP, particularly in sun-based therapies.[1][6] |
III. Anti-inflammatory and Anticancer Efficacy of this compound
Beyond its use in photochemotherapy, this compound exhibits intrinsic anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways.
Table 3: In Vitro Anti-inflammatory and Anticancer Activity of this compound
| Activity | Cell Line(s) | IC50 Values | Key Findings & Citations |
| Anti-inflammatory | Human Red Blood Cells | 4.23 - 7.71 µg/mL (inhibition of hemolysis) | This compound demonstrates significant membrane-stabilizing and anti-inflammatory effects.[7] |
| Anticancer | Saos-2 (Osteosarcoma) | 40.05 µM | Shows high sensitivity to this compound.[8] |
| HeLa (Cervical Cancer) | 43.5 µM | Demonstrates moderate sensitivity.[8] | |
| HT-29 (Colon Cancer) | 332.4 µM | Exhibits lower sensitivity.[8] | |
| MK-1 (Gastric Cancer) | 193.0 µM | Moderate efficacy observed.[8] |
IV. Other Synthetic Psoralen Analogs
4,5',8-Trimethylpsoralen (TMP)
TMP is a synthetic psoralen analog primarily used in the treatment of vitiligo.[1] It is noted for having lower phototoxicity compared to 8-MOP, making it a safer option for therapies involving natural sunlight (PUVASOL).[1][6][9] Clinical studies have shown its efficacy to be comparable to 8-MOP in achieving repigmentation.[6]
Amotosalen
Amotosalen is a synthetic psoralen derivative developed for pathogen inactivation in blood products for transfusion.[10][11] Its mechanism involves intercalating into the DNA and RNA of pathogens and, upon UVA irradiation, forming covalent cross-links that block replication.[10][12] This technology enhances the safety of blood components by reducing the risk of transfusion-transmitted infections.[13]
V. Signaling Pathways Modulated by this compound
This compound's anti-inflammatory and anticancer effects are mediated through its interaction with several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][15]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in inflammatory responses. This compound can suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[16][17]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.[18][19]
VI. Experimental Protocols
PUVA Therapy Protocol for Psoriasis (Oral 8-MOP)
-
Patient Evaluation: Determine the patient's skin type and minimum phototoxic dose (MPD).[1]
-
Drug Administration: Administer oral 8-MOP (0.4-0.6 mg/kg) with a light meal 1.5-2 hours before UVA exposure.[20][21]
-
UVA Exposure: Start with an initial UVA dose based on skin type or MPD (e.g., 2 J/cm²).[20] Treatments are typically given 2-3 times per week.[1]
-
Dose Adjustment: Gradually increase the UVA dose by a set amount (e.g., 25% increment per session) until asymptomatic erythema is observed.[20]
-
Monitoring: Regularly assess the patient's response (e.g., PASI score) and monitor for side effects like erythema and nausea.[2][21]
-
Protective Measures: Patients must wear UVA-protective eyewear for 24 hours post-treatment.[21]
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Culture and Treatment: Culture cells (e.g., cancer cell lines) to 60-70% confluency.[22] Treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[14][22]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[22] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[23]
-
Analysis: Quantify band intensities using densitometry and normalize phosphorylated protein levels to total protein levels.[23]
VII. Conclusion
This compound (5-MOP) presents a viable alternative to synthetic psoralen analogs like 8-MOP in PUVA therapy, offering comparable efficacy for skin disorders such as psoriasis and vitiligo with a more favorable side effect profile.[4] Its utility extends beyond photochemotherapy, with demonstrated anti-inflammatory and anticancer activities mediated through the inhibition of key signaling pathways including PI3K/Akt, JAK/STAT, and NF-κB.[14][16][18] Other synthetic analogs like TMP and Amotosalen have been developed for specific applications, highlighting the ongoing efforts to optimize the therapeutic potential of psoralens.[1][10] Further research into the nuanced mechanisms and clinical applications of these compounds will continue to advance their role in medicine.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. makhillpublications.co [makhillpublications.co]
- 3. dermnetnz.org [dermnetnz.org]
- 4. 5-Methoxypsoralen (this compound) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bath-5-methoxypsoralen-UVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of systemic photochemotherapy with 8-methoxypsoralen (8-MOP) and with trimethylpsoralen (TMP) in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of this compound against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Psoriasis: Comparison of 8-methoxysoralen and 4,5,8- Trimethylpsoralen Using Sunlight (low Dosage Daily Regime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. gpnotebook.com [gpnotebook.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Bergapten as a Therapeutic Agent in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin, as a therapeutic agent in various cancer models. It objectively evaluates its performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in research and development.
Introduction to this compound
This compound (5-MOP) is a phytochemical found predominantly in citrus essential oils, such as that from bergamot.[1][2] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3] Unlike its isomer 8-methoxypsoralen (8-MOP), this compound exhibits fewer side effects, which may permit the administration of higher concentrations.[3][4] Its anticancer properties have been demonstrated in numerous preclinical studies, where it has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest by modulating critical signaling pathways.[1][2]
Performance Data: this compound in In Vitro Cancer Models
The efficacy of this compound varies significantly across different cancer cell lines. The following tables summarize its inhibitory concentration (IC50) and its capacity to induce apoptosis.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| Osteosarcoma | Saos-2 | 40.05 | 96 | MTT | [5] |
| HOS | 257.5 | 96 | MTT | [5] | |
| Colon Cancer | HT-29 | 332.4 | 96 | MTT | [5] |
| SW680 | 354.5 | 96 | MTT | [5] | |
| Multiple Myeloma | RPMI8226 | 1272 | 96 | MTT | [5] |
| U266 | 1190 | 96 | MTT | [5] | |
| Cervical Cancer | HeLa | 43.5 | Not Specified | Not Specified | [5] |
| Gastric Cancer | MK-1 | 193.0 | Not Specified | Not Specified | [5] |
| Murine Melanoma | B16F10 | >462.0 | Not Specified | Not Specified | [5] |
| Breast Cancer | MCF-7 | 52.2 (Bergaptol) | 48 | MTT | [6] |
Note: The data for MCF-7 cells is for Bergaptol, a closely related furanocoumarin, as a proxy.
Table 2: Apoptosis Induction by this compound in Saos-2 Osteosarcoma Cells
| Treatment Group | Concentration (µM) | Total Apoptotic Cells (%) | Incubation Time (h) | Assay | Reference |
| Control | 0 | 3.56 | 48 | Annexin V/PI | [5] |
| This compound | 50 | 32.30 | 48 | Annexin V/PI | [5] |
| This compound | 100 | 44.50 | 48 | Annexin V/PI | [5] |
Comparative Analysis with Alternative Agents
This compound's therapeutic potential can be contextualized by comparing it with its well-known isomer, 8-methoxypsoralen (8-MOP), and standard chemotherapeutic drugs.
Table 3: this compound vs. Alternative Anticancer Agents
| Agent | Comparison Context | Key Findings | References |
| 8-MOP (Xanthotoxin) | Bioavailability & Side Effects | This compound has lower bioavailability than 8-MOP but also fewer side effects, potentially allowing for higher dosage. | [3] |
| Cytotoxicity (Melanoma) | With UVA radiation, this compound (EC50: 7.0-24.2 µM) was significantly more cytotoxic to melanoma cells than 8-MOP (EC50: 105.3-131.0 µM). Without UVA, 8-MOP had no cytotoxic effect, while this compound showed some activity. | [7] | |
| Cisplatin (B142131) | Drug Resistance | This compound shows potent anticancer effects in cisplatin-resistant breast cancer cells. It may also help avert multidrug resistance to cisplatin by impeding its cellular efflux. | [8][9] |
| Doxorubicin | Combination Therapy | This compound can mitigate doxorubicin-induced cardiotoxicity, suggesting its potential as a cardioprotective adjuvant in chemotherapy regimens. | [10] |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key cellular signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival, proliferation, and metabolism.[1][11] By inhibiting this pathway, this compound promotes apoptosis and can also induce autophagy, another form of programmed cell death.[2][12] This is often associated with the upregulation of the tumor suppressor PTEN.[9][12] Additionally, this compound can activate p53-mediated pathways, leading to cell cycle arrest and apoptosis.[9][11]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility.
Experimental Workflow: In Vitro Validation
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight under standard conditions (37°C, 5% CO₂).[15][16]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15][17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[13][17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Cell Collection: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[20][21]
-
Washing: Wash the cells twice with cold 1X PBS, centrifuging and decanting the supernatant after each wash.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22][23]
-
Cell Collection: Harvest approximately 1-2 x 10⁶ cells per sample following treatment. Centrifuge at ~300 x g for 5 minutes.[24]
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent cell clumping.[20][23]
-
Incubation: Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in ethanol at -20°C.[23][24]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with cold PBS.[23][24]
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, which also binds PI.[23]
-
PI Staining: Add Propidium Iodide solution to a final concentration of ~50 µg/mL.[23]
-
Incubation: Incubate for 5-30 minutes at room temperature in the dark.[20][23]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[20][23]
References
- 1. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Naturally occurring this compound exhibits potent anticancer effects in cisplatin-resistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound mitigates doxorubicin-induced cardiotoxicity via NOX4/Nrf2/HO-1 axis: Insights from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound drives autophagy through the up-regulation of PTEN expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to the Neuroprotective Effects of Bergapten
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Bergapten, a naturally occurring furanocoumarin, with other promising neuroprotective agents. The objective is to present a clear, data-driven analysis of their performance in preclinical studies, supported by detailed experimental methodologies and visual representations of the underlying molecular pathways.
This compound: A Multifaceted Neuroprotective Agent
This compound (5-methoxypsoralen) has demonstrated significant neuroprotective potential across a range of in vitro and in vivo models. Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Key Neuroprotective Mechanisms of this compound:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[1] This is achieved, in part, by targeting the NF-κB and MAPK signaling pathways.[2][3]
-
Antioxidant Properties: The compound exhibits potent antioxidant activity, protecting neuronal cells from oxidative stress-induced damage.[4][5] It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.
-
Modulation of Signaling Pathways: this compound influences key signaling cascades crucial for neuronal survival. Notably, it has been shown to modulate the MAPK and PI3K/Akt pathways.[2][6]
-
Anti-apoptotic Activity: this compound can inhibit neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins.
Comparative Analysis of Neuroprotective Efficacy
This section provides a comparative overview of this compound and other neuroprotective compounds. The data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Comparative Efficacy in Neuronal Cell Viability Assays
| Compound | Cell Line | Neurotoxic Insult | Concentration | % Increase in Cell Viability (Compared to Toxin Control) | Reference |
| This compound | SH-SY5Y | Amyloid-β | 10 µM | ~25% | [2] |
| Imperatorin (B1671801) | Cerebellar Granule Cells | PFHxS | 500 nM | ~44% reduction in TUNEL positive cells | [7] |
| Quercetin (B1663063) | SH-SY5Y | Amyloid-β (10 µM) | 150 µM | 35.84% | [8] |
| Resveratrol (B1683913) | Hippocampal Neurons | Amyloid-β (20 µM) | 25 µM | ~30% | [9] |
| Curcumin | PC12 | Serum/Glucose Deprivation | 40 µM | ~24% | [10] |
Note: The data above is illustrative and sourced from different studies. Direct comparison of potency requires head-to-head trials.
Table 2: Comparative Effects on Oxidative Stress Markers
| Compound | Model System | Oxidative Stress Marker | Effect | Reference |
| This compound | Rat Model of Migraine | Lipid Peroxidation | Significantly reduced | [11] |
| Imperatorin | Vascular Dementia Model | Reactive Oxygen Species (ROS) | Significantly reduced | [12][13] |
| Quercetin | Human Clinical Trial | Malondialdehyde (MDA) | No significant change | [14] |
| Ferric Reducing Ability of Plasma (FRAP) | Significantly increased | [14] | ||
| Resveratrol | Human Clinical Trial (T2D) | Total Antioxidant Capacity | Significantly increased | [3] |
| Protein Carbonyl Content | Significantly reduced | [3] | ||
| Curcumin | High Fructose-fed Rats | Malondialdehyde (MDA) | Reduced by ~63% | [15] |
| Total Oxidant Status (TOS) | Reduced by ~45% | [15] |
Table 3: Comparative Effects on Inflammatory and Apoptotic Markers
| Compound | Model System | Marker | Effect | Reference |
| This compound | LPS-stimulated Microglia | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Significantly reduced expression | [1] |
| Imperatorin | Ischemic Stroke Model | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Significantly inhibited production | [16] |
| Quercetin | LPS-induced Neuroinflammation in Mice | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Statistically significant reduction | [1] |
| Resveratrol | Chronic Lymphocytic Leukemia Cells | Bcl-2/Bax Ratio | Decreased (pro-apoptotic) | [17] |
| Active Caspase-3 | Increased (pro-apoptotic) | [17] | ||
| Curcumin | Drug-Resistant Cancer Cells | Bax/Bcl-2 Ratio | Increased (pro-apoptotic) | [18] |
| Caspase-8 | Increased expression | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Amyloid-β, H₂O₂) to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Measurement of Oxidative Stress Markers
a) Malondialdehyde (MDA) Assay (TBARS Assay):
This assay measures lipid peroxidation.
Protocol:
-
Sample Preparation: Homogenize brain tissue or cell lysates in a suitable buffer.
-
Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the homogenate.
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards.
b) Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Protocol:
-
Cell Treatment: Treat neuronal cells with the test compound and/or neurotoxic agent as described for the cell viability assay.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Signaling Pathway Proteins (e.g., MAPK Pathway)
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
References
- 1. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific Conditions for Resveratrol Neuroprotection against Ethanol-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventive effects of imperatorin on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin Efficacy in a Serum/glucose Deprivation-induced Neuronal PC12 Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Imperatorin exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 15. Curcumin Attenuates Oxidative Stress and Activation of Redox-Sensitive Kinases in High Fructose- and High-Fat-Fed Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol increases rate of apoptosis caused by purine analogues in malignant lymphocytes of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin Modulates Oxidative Stress, Fibrosis, and Apoptosis in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Bergapten's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanisms of action attributed to Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin. By objectively comparing its primary anti-inflammatory, anticancer, and metabolic reprogramming effects with alternative mechanisms, this document aims to provide a clear and data-supported resource for researchers. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided to support the reproducibility of the cited findings.
Primary Mechanism of Action: Anti-inflammatory Effects via NF-κB and JAK/STAT Pathway Inhibition
This compound is widely recognized for its potent anti-inflammatory properties, primarily attributed to its ability to suppress key pro-inflammatory signaling pathways. A substantial body of evidence indicates that this compound exerts these effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This inhibition leads to a downstream reduction in the production of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of this compound
| Cell Line/Model | Treatment | Target | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | TNF-α, IL-6 | Dose-dependent reduction in cytokine release | [1] |
| RAW264.7 Macrophages | 100 µM this compound | Nitric Oxide (NO) | Significant inhibition of NO production | [1] |
| Acetic Acid-Induced Colitis in Rats | 3, 10, 30 mg/kg this compound (oral) | Mast Cell Degranulation, Tissue Damage | Significant reduction in degranulated mast cells and tissue damage | [1] |
| LPS-stimulated RAW264.7 cells | This compound | TNF-α, IL-1β, IL-6, PGE2, NO | Dose-dependent inhibition of pro-inflammatory mediators | [2] |
| LPS-stimulated RAW264.7 cells | This compound | IL-10 | Dose-dependent increase in the anti-inflammatory cytokine | [2] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-Luc cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a new plate and add Luciferase Assay Reagent. Measure the luminescence using a luminometer.
Signaling Pathway Diagram
Alternative Mechanism 1: Anticancer Activity via PI3K/Akt Pathway Modulation and Apoptosis Induction
Beyond its anti-inflammatory role, this compound exhibits significant anticancer properties by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis (programmed cell death) in various cancer cell lines.
Quantitative Data: Anticancer and Pro-apoptotic Effects of this compound
| Cell Line | IC50 Value (µM) | Treatment | Effect on Apoptosis | Reference |
| Saos-2 (Osteosarcoma) | 40.05 | 50 µM this compound | 32.30% total apoptotic population | [3][4] |
| Saos-2 (Osteosarcoma) | 40.05 | 100 µM this compound | 44.50% total apoptotic population | [4] |
| HT-29 (Colorectal Adenocarcinoma) | 332.4 | - | - | [3] |
| SW680 (Colorectal Adenocarcinoma) | 354.5 | - | - | [3] |
| HOS (Osteosarcoma) | 257.5 | - | - | [3] |
| RPMI8226 (Multiple Myeloma) | 1272 | - | - | [3] |
| U266 (Multiple Myeloma) | 1190 | - | - | [3] |
| MK-1 (Gastric Cancer) | 193.0 | - | - | [3] |
| HeLa (Cervical Cancer) | 43.5 | - | - | [3] |
| MCF-7 (Breast Cancer) | <25 | 50 µM this compound | 44.5% increase in acidic vesicular organelles (autophagy marker) | [4][5] |
Experimental Protocol: Western Blot for PI3K/Akt Pathway
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., Saos-2, MCF-7)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathway Diagram
Alternative Mechanism 2: Metabolic Reprogramming in Cancer Cells
A growing area of research highlights this compound's ability to induce metabolic reprogramming in cancer cells. This mechanism is distinct from direct signaling pathway inhibition and focuses on altering the fundamental metabolic processes that cancer cells rely on for their growth and survival.
Quantitative Data: Metabolic Effects of this compound
| Cell Line | Treatment | Metabolic Target/Process | Effect | Reference |
| MCF-7, ZR-75 (Breast Cancer) | This compound | Glycolysis | Blocked glycolysis | [6][7] |
| MCF-7, ZR-75 (Breast Cancer) | This compound | Glucose-6-phosphate dehydrogenase (G6PDH) | Significantly decreased activity | [6][7] |
| MCF-7, ZR-75 (Breast Cancer) | This compound | Oxidative Phosphorylation (OXPHOS) | Altered expression of OXPHOS complexes | [6][7] |
| MCF-7, ZR-75 (Breast Cancer) | This compound | Lipase (B570770) activity | Increased lipase activity | [6][7] |
| MCF-7, ZR-75 (Breast Cancer) | This compound | Triglyceride levels | Reduction in triglyceride levels | [6][7] |
Experimental Protocol: G6PDH Activity Assay
This protocol measures the effect of this compound on the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.
Materials:
-
Breast cancer cells (MCF-7 or ZR-75)
-
This compound
-
Cell lysis buffer
-
G6PDH Assay Kit (containing G6P, NADP+, and other necessary reagents)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired duration.
-
Lysate Preparation: Lyse the cells and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Enzyme Assay: In a 96-well plate, add the cell lysate and the G6PDH assay reaction mixture.
-
Measurement: Measure the absorbance at the appropriate wavelength at multiple time points to determine the rate of NADP+ reduction, which is proportional to G6PDH activity.
Experimental Workflow Diagram
Conclusion
The cross-validation of this compound's mechanisms of action reveals a multi-targeted agent with significant therapeutic potential. Its primary anti-inflammatory effects are well-documented and mechanistically linked to the inhibition of the NF-κB and JAK/STAT pathways. Concurrently, its anticancer activity is robustly supported by evidence of PI3K/Akt pathway inhibition and subsequent apoptosis induction. The emerging role of this compound in metabolic reprogramming presents an exciting and distinct avenue of its anticancer effects.
For researchers and drug development professionals, this comparative guide highlights the importance of a multi-faceted approach to understanding the therapeutic potential of natural compounds like this compound. The provided quantitative data and detailed experimental protocols serve as a foundation for further investigation and validation of these promising mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bergapten: A Comparative Guide to Preclinical and Clinical Findings
Introduction:
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including celery, parsnip, and bergamot orange. It is well-known for its photosensitizing properties and has been a subject of extensive research for its therapeutic potential in a range of diseases. This guide provides a comparative overview of the experimental data on this compound, focusing on its mechanism of action, preclinical evidence, and available clinical insights. While large-scale clinical trial data is limited, a substantial body of preclinical work provides a strong foundation for its potential therapeutic applications.
Comparative Efficacy of this compound in Preclinical Models
The following table summarizes the quantitative data from various preclinical studies, comparing the effects of this compound in different disease models.
| Disease Model | Cell Line / Animal Model | This compound Concentration / Dosage | Key Outcomes | Comparison / Control | Reference |
| Glioblastoma | U87MG and T98G human glioblastoma cells | 50-150 µM | Dose-dependent decrease in cell viability; Induction of apoptosis and autophagy. | Untreated cells | |
| Osteosarcoma | U2OS and MG63 human osteosarcoma cells | 20-80 µM | Inhibition of cell proliferation, migration, and invasion; Induction of apoptosis via the mitochondrial pathway. | Untreated cells | |
| Vitiligo | Mouse model of vitiligo | 0.1% this compound solution + UVA irradiation | Significant repigmentation of depigmented skin. | UVA irradiation alone | |
| Psoriasis | Imiquimod-induced psoriasis-like mouse model | 20 mg/kg/day (intragastric administration) | Alleviation of skin lesions; Reduction in inflammatory cytokine levels (IL-17, IL-23). | Untreated psoriatic model | |
| Inflammation | LPS-stimulated RAW264.7 macrophages | 10-40 µM | Inhibition of nitric oxide (NO) production; Downregulation of iNOS and COX-2 expression. | LPS-stimulated untreated cells |
Experimental Protocols
A detailed understanding of the methodologies used in key experiments is crucial for the interpretation and replication of findings.
1. Glioblastoma Cell Viability and Apoptosis Assay:
-
Cell Culture: U87MG and T98G cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 50, 100, 150 µM) for 24 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.
-
Apoptosis Analysis: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
2. Psoriasis-like Mouse Model:
-
Animal Model: BALB/c mice were used. A daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) was applied to the shaved back skin for 7 consecutive days to induce psoriasis-like inflammation.
-
Treatment: this compound (20 mg/kg) was administered daily by intragastric gavage for 7 days, starting from the first day of imiquimod application.
-
Evaluation: The severity of skin lesions was scored daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. At the end of the experiment, skin samples were collected for histological analysis (H&E staining) and measurement of inflammatory cytokine levels (e.g., IL-17, IL-23) by ELISA or qPCR.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Figure 1: this compound-induced apoptosis in cancer cells. This compound increases the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, activating the caspase cascade and resulting in programmed cell death.
Figure 2: Anti-inflammatory effects of this compound. This compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, thereby reducing the production of inflammatory mediators such as nitric oxide.
Clinical Validation and Future Directions
The primary clinical application of this compound has been in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. In this context, this compound acts as a photosensitizer that, upon activation by UVA radiation, forms covalent bonds with DNA in skin cells, inhibiting their proliferation and promoting repigmentation. However, concerns about its phototoxicity and potential carcinogenicity have led to the development of alternative therapies.
Recent research has shifted towards exploring the therapeutic potential of this compound independent of its photosensitizing properties. The preclinical data strongly suggest its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. However, to translate these promising preclinical findings into clinical practice, further research is necessary. Future studies should focus on:
-
Phase I and II Clinical Trials: To establish the safety, optimal dosage, and preliminary efficacy of this compound for new indications such as specific cancers or inflammatory diseases.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in humans.
-
Formulation Development: To improve the bioavailability and targeted delivery of this compound, potentially minimizing side effects.
A Head-to-Head Comparison of Bergapten Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. Bergapten, a furanocoumarin with significant therapeutic potential, is no exception. This guide provides an objective comparison of various methods for this compound extraction, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Executive Summary
The choice of extraction method for this compound significantly impacts yield, purity, extraction time, and solvent consumption. Modern techniques such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) offer considerable advantages in terms of speed and efficiency over conventional methods like Soxhlet and maceration. High-Speed Counter-Current Chromatography (HSCCC) stands out for its ability to yield high-purity this compound in a single step. This guide delves into the quantitative performance and experimental protocols of these key methods.
Quantitative Comparison of this compound Extraction Methods
The following table summarizes the performance of different this compound extraction methods based on available experimental data. It is important to note that the source of this compound and the specific experimental conditions can influence the results.
| Extraction Method | Plant Material | Solvent | Extraction Time | Yield of this compound | Purity of this compound | Reference |
| Microwave-Assisted Extraction (MAE) | Pithecellobium dulce bark | Chloroform | 10 min | 0.004% w/w | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) - Probe | Not specified | Acetonitrile in water (30%, v/v) | 25 min | Not specified | Not specified | [2] |
| Supercritical Fluid Extraction (SFE) | Bergamot essential oil | Supercritical CO2 | Not specified | 0.198% (at 8 MPa, 40°C) | Not specified | [2][3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ficus carica L. leaves | n-Hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) | 240-270 min | 2.1 mg from 400 mg crude extract | 98.2% | [4][5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Cnidium monnieri | n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v) | Not specified | 45.8 mg from 500 mg crude extract | 96.5% | [6] |
| Soxhlet Extraction | Pithecellobium dulce bark | Chloroform | 16 h | Lower than MAE | Not specified | [1] |
| Maceration | Pithecellobium dulce bark | Chloroform | 24 h | Lower than MAE | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Microwave-Assisted Extraction (MAE)
This method utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Experimental Workflow:
Protocol:
-
Sample Preparation: The plant material (e.g., Pithecellobium dulce bark) is dried and ground into a fine powder.
-
Extraction: A specific amount of the powdered material (e.g., 2 g) is mixed with a solvent (e.g., 40 mL of chloroform) in a microwave-safe vessel.[1]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and for a set duration (e.g., 700 W for 10 minutes).[1]
-
Filtration: The extract is filtered to remove solid plant debris.
-
Concentration: The solvent is evaporated from the filtrate, often using a rotary evaporator, to yield the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be finely tuned.
Experimental Workflow:
Protocol:
-
Sample Loading: The plant material or essential oil is placed into an extraction vessel.
-
Supercritical CO2 Generation: Liquid carbon dioxide is pumped to a high pressure and heated to bring it to a supercritical state.
-
Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound. Optimal conditions for this compound extraction from bergamot essential oil have been reported at a pressure of 8 MPa and a temperature of 40°C.[2][3]
-
Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and release the extracted this compound.
-
Collection: The this compound-rich extract is collected from the separator. The CO2 can be recycled for further extractions.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, minimizing sample adsorption and degradation. It is particularly effective for purification.
Experimental Workflow:
Protocol:
-
Crude Extract Preparation: A crude extract containing this compound is first obtained using a conventional method like maceration or Soxhlet extraction.[4][5]
-
Solvent System Selection: A suitable two-phase solvent system is selected. A common system for this compound separation is n-Hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[4][5]
-
HSCCC Instrument Setup: The HSCCC coil is first filled with the stationary phase (upper phase of the solvent system), and then the mobile phase (lower phase) is pumped through the coil at a specific flow rate while the apparatus rotates at a high speed (e.g., 800 rpm).[4]
-
Sample Injection: The crude extract is dissolved in a small volume of the two-phase solvent system and injected into the HSCCC instrument.
-
Separation and Fractionation: The components of the crude extract are separated based on their partition coefficients between the two liquid phases. Fractions are collected at the outlet.
-
Analysis: The collected fractions are analyzed by a method such as HPLC to identify the fractions containing pure this compound.[4][5]
Conventional Extraction Methods
A classic method involving continuous extraction with a recycling solvent.
Protocol:
-
Sample Placement: The powdered plant material is placed in a thimble.
-
Extraction: The thimble is placed in the Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., chloroform) and a condenser.[1]
-
Heating: The solvent is heated to reflux. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble, extracting the desired compound.
-
Siphoning: Once the liquid level in the extractor reaches a certain point, it is siphoned back into the flask. This process is repeated for an extended period (e.g., 16 hours).[1]
A simple soaking technique.
Protocol:
-
Soaking: The powdered plant material is placed in a sealed container with the extraction solvent.
-
Incubation: The mixture is left to stand for a prolonged period (e.g., 24 hours) at room temperature, with occasional agitation.[1]
-
Filtration: The mixture is then filtered to separate the extract from the solid plant material.
Conclusion
The selection of an appropriate extraction method for this compound is a critical decision that depends on the specific research goals, available resources, and desired scale of operation. For rapid and efficient extraction, Microwave-Assisted Extraction is a strong contender, significantly reducing extraction time and solvent usage compared to conventional methods.[1] Supercritical Fluid Extraction offers a green alternative with tunable selectivity, particularly useful for separating this compound from complex mixtures like essential oils.[2][3] When high purity is the primary objective, High-Speed Counter-Current Chromatography has demonstrated its capability to yield this compound with purities exceeding 98%.[4][5] While conventional methods like Soxhlet and maceration are simple to implement, they are generally more time-consuming and less efficient. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make an informed choice for their this compound extraction needs.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Optimization of the Supercritical Carbon Dioxide Separation of this compound from Bergamot Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ISOLATION AND PUNRIFICATION OF PSORALEN AND this compound FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of this compound and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Bergapten's analytical methods for sensitivity
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of bioactive compounds like Bergapten is critical for pharmacokinetic studies, quality control of herbal products, and understanding its therapeutic mechanisms. This compound, a naturally occurring furanocoumarin found in various plants, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of various analytical methods for this compound, focusing on their sensitivity and performance, supported by experimental data.
Comparative Analysis of Analytical Methods for this compound
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach, with mass spectrometry (MS) detectors generally offering the highest sensitivity.
The following table summarizes the performance characteristics of different analytical methods for the determination of this compound based on published data.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| HPTLC | 10.17 ng/band | 30.82 ng/band | >0.99 | - | [1] |
| HPLC-UV | 1.0 µg/mL | 3.77 µg/mL | >0.996 | 95-109 | [2] |
| HPLC-FLD | 1 ng/mL | 2 ng/mL | >0.999 | 93.7-109 | [3] |
| HPLC-FLD | - | 4 ng/mL | - | 80.3-114 | [4][5] |
| LC-MS/MS | - | <1.21 ng/mL | >0.998 | 90.7-106.2 | |
| LC-MS/MS | - | 8.12 µg/L | 0.9999 | - | [6] |
| LC-MS/MS | - | 0.5 ng/mL | >0.99 | - | [7][8] |
| UPLC-MS/MS | 0.04-0.08 µg/mL | 0.12-0.24 µg/mL | ≥0.9990 | 96.02-100.96 | |
| UPLC-MS/MS | 0.01-0.06 (×10⁻²) µg/mL | 0.04-0.17 (×10⁻²) µg/mL | ≥0.9990 | 99.63-105.16 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key analytical techniques used for this compound analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: Toluene: Dichloromethane: Ethyl acetate (B1210297) (e.g., 8:1:1 v/v/v).
-
Sample Application: Applied as bands using an automated applicator.
-
Development: In a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scanning at a specific wavelength (e.g., 310 nm).
-
Key Validation Parameters: The robustness of the method can be established by modifying the mobile phase saturation time and composition. The limit of detection (LOD) and limit of quantification (LOQ) are determined using the standard deviation of the y-intercept of the regression line.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 266 nm or 310 nm).[2]
-
Quantification: Based on the peak area of the external standard.[2]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Column: Reversed-phase C18 column (e.g., Hedera™ ODS, 4.6 × 250 mm, 5 μm).[3][5]
-
Mobile Phase: Gradient elution with aqueous formic acid (0.1%) and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths set to maximize the signal for this compound (e.g., Ex: 288 nm, Em: 478 nm or Ex: 300 nm, Em: 490 nm).[3][5]
-
Sample Preparation: Liquid-liquid extraction with a suitable solvent like ethyl acetate is commonly used for plasma samples.[3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: UPLC or HPLC system with a reversed-phase C18 column.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Sample Preparation: For biological samples like plasma, protein precipitation with methanol is a common and effective method.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of this compound analysis and its biological context, the following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by this compound.
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the well-studied pathways is the PI3K/Akt signaling cascade, which plays a crucial role in cancer progression.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of this compound, Imperatorin, Notopterol, and Isoimperatorin in Rat Plasma by High Performance Liquid Chromatography with Fluorescence Detection and Its Application to Pharmacokinetic and Excretion Study after Oral Administration of Notopterygium incisum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Phamacokinetic study of this compound in rats plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies of this compound in dog plasma by using a LC-MS/MS method studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicological Profiles of Bergapten and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of Bergapten and its structural isomers, a class of naturally occurring furanocoumarins. This compound, a linear furanocoumarin, and its isomers are of significant interest due to their diverse biological activities, including photosensitizing, antiproliferative, and antimicrobial properties. Understanding their comparative toxicity is crucial for the development of safe and effective therapeutic agents. This document summarizes key experimental data on cytotoxicity, phototoxicity, and genotoxicity, details relevant experimental protocols, and visualizes associated signaling pathways.
Executive Summary
Furanocoumarins are classified into two main structural types: linear and angular. This compound (5-methoxypsoralen) is a prominent linear furanocoumarin. Its isomers include other linear furanocoumarins like Xanthotoxin (8-methoxypsoralen) and angular furanocoumarins such as Angelicin (B190584) (isopsoralen) and Isothis compound. A key determinant of their toxicity is their chemical structure, which influences their ability to intercalate into DNA and form photoadducts upon UVA irradiation.
Generally, linear furanocoumarins, including this compound, are more potent photosensitizers and phototoxic agents compared to their angular counterparts like Angelicin.[1][2] This difference is attributed to the ability of linear isomers to form both monoadducts and DNA cross-links, whereas angular isomers primarily form monoadducts.[2] The toxicological effects of these compounds are not limited to phototoxicity, with several isomers exhibiting cytotoxicity against various cell lines independent of photoactivation.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its isomers varies significantly depending on the cell line and the specific compound. The following tables summarize the available half-maximal inhibitory concentration (IC50) and lethal dose (LD50) data from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound (5-Methoxypsoralen)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| Saos-2 | Human Osteosarcoma | 40.05 | 96 h | [3] |
| HOS | Human Osteosarcoma | 257.5 | 96 h | [3] |
| HT-29 | Human Colon Adenocarcinoma | 332.4 | 96 h | [3] |
| SW620 | Human Colon Adenocarcinoma | 354.5 | 96 h | [3] |
| RPMI8226 | Human Multiple Myeloma | 1272 | 96 h | [3] |
| U266 | Human Multiple Myeloma | 1190 | 96 h | [3] |
| MK-1 | Human Gastric Cancer | 193.0 | Not Specified | [3] |
| HeLa | Human Cervical Cancer | 43.5 | Not Specified | [3] |
| B16F10 | Murine Melanoma | >462.0 | Not Specified | [3] |
| HSF | Normal Human Skin Fibroblasts | >100 | 48 h | [4] |
| hFOB | Normal Human Osteoblasts | >100 | 48 h | [4] |
Table 2: Cytotoxicity of Xanthotoxin (8-Methoxypsoralen)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| A375 | Human Melanoma | 44 | Not Specified | [5] |
| Prostate Cancer Cells | Human Prostate Cancer | 46.8 | Not Specified | [5] |
| Human Lung and Colon Cancer | Human Lung and Colon Cancer | >50 | Not Specified | [5] |
Table 3: Cytotoxicity of Angelicin (Isopsoralen)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| SH-SY5Y | Human Neuroblastoma | 49.56 | 48 h | [6] |
Table 4: Cytotoxicity of Isopimpinellin
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| HL-60/MX2 | Human Promyelocytic Leukemia (MDR) | 26 | Not Specified | [4] |
Table 5: Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Angelicin | Rat | Oral | 322 mg/kg | [7] |
| Angelicin | Rat | Intraperitoneal | 165 mg/kg | [8] |
Comparative Phototoxicity and Genotoxicity
The phototoxicity of furanocoumarins is a well-documented phenomenon, primarily mediated by their interaction with DNA upon UVA irradiation.
-
Linear Furanocoumarins (this compound, Xanthotoxin): These compounds are potent photosensitizers.[2] Upon UVA activation, they intercalate into DNA and can form both monoadducts and inter-strand cross-links. This cross-linking is a significant contributor to their strong phototoxic and genotoxic effects, which include mutagenicity and carcinogenicity.[7][9] Studies on rabbits have shown that this compound, Psoralen, and 8-Methoxypsoralen (Xanthotoxin) exhibit comparable phototoxic activity.[6]
-
Angular Furanocoumarins (Angelicin, Isothis compound): Angular isomers are generally considered to be less phototoxic than their linear counterparts.[2] Their stereochemistry hinders the formation of inter-strand cross-links, and they primarily form monoadducts with DNA.[2] These monoadducts are more readily repaired by cellular DNA repair mechanisms, resulting in lower phototoxicity and genotoxicity.
Signaling Pathways in Furanocoumarin-Induced Toxicity
The cytotoxic effects of this compound and its isomers are mediated through the modulation of various intracellular signaling pathways, often culminating in apoptosis and cell cycle arrest.
This compound
This compound has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines through multiple pathways:
-
PI3K/Akt Pathway: this compound can suppress the PI3K/Akt survival signaling pathway, which is often overactive in cancer cells.[10][11][12][13] Inhibition of this pathway leads to decreased cell proliferation and survival.
-
Apoptosis Induction: this compound triggers the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from mitochondria, and activation of caspases-9 and -3.[4][13]
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[4][10]
Angelicin
Angelicin also induces apoptosis, primarily through the intrinsic mitochondrial pathway, but its reported interactions with other signaling pathways differ from those of this compound.
-
Intrinsic Apoptosis Pathway: Angelicin downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins, leading to the activation of caspase-9 and caspase-3.[6][9]
-
NF-κB and MAPK Pathways: Angelicin has been reported to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[9]
-
DUSP6/cMYC Signaling Pathway: In oral squamous cell carcinoma, angelicin has been shown to promote apoptosis by negatively regulating the DUSP6/cMYC signaling pathway.[14]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the toxicological properties of this compound and its isomers.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the furanocoumarin compounds and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with the desired furanocoumarin concentrations.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[16]
Cell Cycle Analysis
Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity using flow cytometry.
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol (B145695) for fixation. Incubate on ice for at least 30 minutes.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
The toxicological profiles of this compound and its isomers are complex and multifaceted, with significant differences observed between linear and angular furanocoumarins. Linear isomers like this compound and Xanthotoxin are potent phototoxic and genotoxic agents, a property linked to their ability to form DNA inter-strand cross-links. Angular isomers such as Angelicin are generally less phototoxic. The cytotoxicity of these compounds is not solely dependent on photoactivation, as they can induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.
Further research is warranted to conduct direct comparative studies of a wider range of furanocoumarin isomers under standardized experimental conditions. Such studies will provide a more definitive understanding of their structure-activity relationships and enable a more precise assessment of their therapeutic potential and toxicological risks.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angelicin - Wikipedia [en.wikipedia.org]
- 8. Isopsoralen | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
A Comparative Guide to Validating the Role of Bergapten in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bergapten's effects on the PI3K/Akt and NF-κB signaling pathways, benchmarked against established inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols to assist in the validation and exploration of this compound's therapeutic potential.
Introduction to this compound
This compound, a natural furanocoumarin found in citrus fruits and other plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] A growing body of evidence suggests that this compound exerts its effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways, which are critical regulators of cell survival, proliferation, and inflammation. This guide will delve into the experimental validation of this compound's role in these pathways, offering a comparative analysis with well-characterized inhibitors.
I. The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway that promotes cell survival and growth. Its dysregulation is a hallmark of many cancers. This compound has been shown to attenuate this pathway, making it a promising candidate for anti-cancer drug development.[2][3]
Comparative Analysis of PI3K/Akt Pathway Inhibitors
This section compares the inhibitory activity of this compound with two well-known inhibitors of the PI3K/Akt pathway: LY294002, a potent PI3K inhibitor, and Perifosine, an Akt inhibitor.
| Compound | Target(s) | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | PI3K/Akt | ~40.05 µM (anti-proliferative) | Saos-2 (Osteosarcoma) | [4] |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | 0.5 µM, 0.57 µM, 0.97 µM respectively | Not specified | [5] |
| Perifosine | Akt | 0.6 - 8.9 µM (anti-proliferative) | Various tumor cell lines | [6][7] |
Experimental Protocol: Western Blotting for Phospho-Akt (p-Akt)
This protocol details the methodology to assess the inhibition of Akt phosphorylation, a key indicator of PI3K/Akt pathway activity.
1. Cell Culture and Treatment:
-
Seed cells (e.g., Saos-2, PC-3, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, LY294002, Perifosine, or vehicle control for a predetermined duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6][8]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound and comparator compounds.
II. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancers. This compound has been demonstrated to inhibit NF-κB activation, highlighting its anti-inflammatory potential.[11][12][13]
Comparative Analysis of NF-κB Pathway Inhibitors
This section compares the inhibitory activity of this compound with two well-established NF-κB inhibitors: BAY 11-7082, an IκBα phosphorylation inhibitor, and QNZ (EVP4593), a potent NF-κB activation inhibitor.
| Compound | Target(s) | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | NF-κB activation | Dose-dependent inhibition (e.g., at 5 & 10 µM) | HaCaT (Keratinocytes) | [11][14] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Tumor cells | [4][15] |
| QNZ (EVP4593) | NF-κB transcriptional activation | 11 nM | Jurkat T cells | [16][17] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a method to quantify the transcriptional activity of NF-κB, offering a functional measure of pathway inhibition.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.[18][19]
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound, BAY 11-7082, QNZ, or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA).[5][20]
-
Incubate for an additional 6-24 hours.
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[5][21]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control for each compound concentration.
Caption: The NF-κB signaling pathway and points of inhibition by this compound and comparator compounds.
III. Experimental Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflows for Western blotting and the NF-κB luciferase reporter assay.
Caption: A generalized workflow for Western blot analysis.
Caption: A generalized workflow for the NF-κB luciferase reporter assay.
Conclusion
This guide provides a comparative framework for validating the inhibitory effects of this compound on the PI3K/Akt and NF-κB signaling pathways. The provided quantitative data, detailed experimental protocols, and visual diagrams are intended to facilitate further research into the therapeutic applications of this promising natural compound. By understanding its mechanisms of action in comparison to established inhibitors, the scientific community can better position this compound in the landscape of potential treatments for cancer and inflammatory diseases.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perifosine | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects chondrocytes against sodium nitroprusside-induced dedifferentiation and apoptosis through NF-κB and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. bowdish.ca [bowdish.ca]
- 19. ijbs.com [ijbs.com]
- 20. library.opentrons.com [library.opentrons.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Bergapten's Synergistic Potential: A Comparative Guide for Therapeutic Combinations
Bergapten, a naturally occurring furanocoumarin, has demonstrated significant therapeutic potential, not only as a standalone agent but more notably in combination with other therapeutic agents. This guide provides a comparative analysis of this compound's efficacy in various combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound in Anticancer Combination Therapy
This compound exhibits synergistic effects with conventional chemotherapeutic drugs, primarily by enhancing their intracellular concentration and modulating key signaling pathways involved in cancer cell proliferation and survival.
Combination with Platinum-Based Drugs (Cisplatin) and Anthracyclines (Doxorubicin)
This compound has been shown to enhance the cytotoxicity of anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922), particularly in multidrug-resistant (MDR) cancer cells. This is largely attributed to its ability to inhibit the function of ATP-binding cassette (ABC) transporters, which are responsible for pumping drugs out of cancer cells.
Experimental Data Summary:
| Combination Therapy | Cancer Cell Line | Key Findings | Reference |
| This compound + Daunorubicin/Mitoxantrone/Cisplatin | Multidrug-Resistant Cancer Cells | Increased cytotoxicity by up to 104-fold; Increased intracellular drug accumulation by up to 2.7-fold. | [1] |
| This compound + Doxorubicin | Human Papillary Thyroid Cancer (BCPAP) | Inhibited cell proliferation and stimulated apoptosis. | [2] |
| This compound (alone) | Various Cancer Cell Lines (Saos-2, HT-29, SW680, HOS, RPMI8226, U266) | IC50 values ranged from 40.05 µM to 1272 µM, demonstrating varied sensitivity. | [3] |
Experimental Protocols:
Assessment of ABC Transporter Inhibition:
-
Cell Lines: Multidrug-resistant and their nonresistant parental cancer cell lines.
-
Methodology:
-
Cells were treated with this compound, xanthotoxin, or standard chemotherapeutics (daunorubicin, mitoxantrone, cisplatin) alone and in combination.
-
The expression of MDR1, BCRP, and MRP pump proteins was analyzed using quantitative real-time PCR and flow cytometry with fluorescent-labeled antibodies.
-
Pump function was assessed by measuring the accumulation of fluorescent drug substrates within the cells using flow cytometry.
-
MDR1 efflux kinetics were determined to understand the mechanism of inhibition.[1]
-
Western Blot Analysis of PI3K/Akt Signaling Pathway:
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Methodology:
-
Human papillary thyroid cancer cells (BCPAP) were treated with varying concentrations of this compound (e.g., 10 µM and 15 µM).
-
Total protein was extracted from the cells and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and GSK-3β.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) system.[2][4]
-
Signaling Pathway:
Mitigation of Doxorubicin-Induced Cardiotoxicity
While doxorubicin is an effective anticancer agent, its use is often limited by dose-dependent cardiotoxicity. This compound has shown promise in mitigating these toxic effects by targeting oxidative stress and apoptotic pathways in cardiomyocytes.
Experimental Data Summary:
| Combination Therapy | In Vitro/In Vivo Model | Key Findings | Reference |
| This compound + Doxorubicin | H9c2 cardiomyocytes; Animal models | Reduced ROS generation, maintained mitochondrial membrane potential, lowered cardiomyocyte apoptosis, and improved echocardiography parameters. | [1][5] |
Experimental Protocols:
In Vivo Doxorubicin-Induced Cardiotoxicity Model:
-
Animals: Wistar rats or other suitable rodent models.
-
Methodology:
-
Animals are administered doxorubicin (e.g., 2.5 mg/kg body weight, intraperitoneally) periodically for several weeks to induce cardiotoxicity.
-
A treatment group receives this compound concurrently with doxorubicin.
-
Cardiac function is monitored throughout the study using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).[6][7][8][9]
-
At the end of the study, heart tissues are collected for histological analysis and TUNEL assays to assess apoptosis.[10][11]
-
Biochemical markers of cardiac injury (e.g., troponin I, CK-MB) and oxidative stress are measured in serum and heart tissue homogenates.[12]
-
Signaling Pathway:
This compound in Antimicrobial Combination Therapy
This compound has demonstrated synergistic effects when combined with other natural compounds, such as quercetin (B1663063), against various pathogenic bacteria.
Experimental Data Summary:
Experimental Protocols:
Checkerboard Synergy Assay:
-
Objective: To determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.
-
Methodology:
-
A two-dimensional array of serial dilutions of this compound and quercetin is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
-
The plate is incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction (Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 4; Antagonism: FIC > 4).[5][20]
-
Experimental Workflow:
This compound in Photodynamic Therapy for Psoriasis
This compound is a well-established photosensitizing agent used in psoralen (B192213) plus ultraviolet A (PUVA) therapy for skin conditions like psoriasis.
Clinical Trial Data Summary:
| Therapy | Patient Population | Key Findings | Reference |
| This compound (oral) + UVA | Psoriasis Patients | 60-63% of patients achieved 75% or more improvement in PASI score after 12 weeks. | [21] |
| Bath-PUVA | Psoriasis Patients | Achieved PASI 75 in 80.4% of patients. | [22] |
| Cream PUVA + Narrowband UVB | Plaque-type Psoriasis | Combination therapy led to complete clearance in 3-4 weeks with significantly lower cumulative UV doses compared to monotherapies. | [23] |
Experimental Protocols:
Clinical Trial for PUVA Therapy in Psoriasis:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Methodology:
-
Patients with moderate to severe plaque-type psoriasis are enrolled.
-
One group receives oral this compound followed by a specific dose of UVA radiation, while a control group receives a placebo with UVA.
-
Treatments are administered multiple times per week.
-
The Psoriasis Area and Severity Index (PASI) score is used to assess the severity of psoriasis at baseline and at regular intervals throughout the 12-week study.
-
The primary endpoint is the percentage of patients achieving a 75% or greater improvement in their PASI score (PASI 75).[21]
-
References
- 1. This compound mitigates doxorubicin-induced cardiotoxicity via NOX4/Nrf2/HO-1 axis: Insights from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Naturally occurring this compound exhibits potent anticancer effects in cisplatin-resistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 7. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 8. Echocardiographic strategy for early detection of cardiotoxicity of doxorubicin: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Wnt10b protects cardiomyocytes against doxorubicin-induced cell death via MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 14. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Inhibition of Staphylococcus aureus biofilm by quercetin combined with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel application of this compound and quercetin with anti-bacterial, osteogenesis-potentiating, and anti-inflammation tri-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quercetin Reduces the Virulence of S. aureus by Targeting ClpP to Protect Mice from MRSA-Induced Lethal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijeab.com [ijeab.com]
- 20. researchgate.net [researchgate.net]
- 21. Randomized, double-blind, placebo-controlled evaluation of the efficacy of oral psoralen plus ultraviolet A for the treatment of plaque-type psoriasis using the Psoriasis Area Severity Index score (improvement of 75% or greater) at 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Large‐Scale, Retrospective Analysis of Bath‐Psoralen Plus Ultraviolet A Therapy for Psoriasis: A Single‐Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bergapten: A Procedural Guide
For Immediate Release – Proper management and disposal of chemical compounds are paramount in research and development to ensure personnel safety and environmental protection. This document provides a comprehensive operational and disposal plan for Bergapten (also known as 5-methoxypsoralen), a naturally occurring furanocoumarin used in various research applications. Adherence to these procedures is essential for minimizing risks associated with its handling and disposal.
This compound is classified as a hazardous substance, necessitating a cautious and standardized approach to its disposal.[1] It is recognized as a potent photosensitizer, a skin and respiratory irritant, and a substance with limited evidence of carcinogenic effects.[1][2] The International Agency for Research on Cancer (IARC) classifies this compound as "probably carcinogenic to humans" (Group 2A).[2] Therefore, all waste containing this compound must be treated as hazardous.[3]
This compound Hazard Profile
To ensure a clear understanding of the risks involved, the following table summarizes the key hazardous properties of this compound.
| Hazard Classification | Description | Source |
| Carcinogenicity | Limited evidence of a carcinogenic effect; Classified by IARC as Group 2A, "probably carcinogenic to humans". | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | [1][3][4][5] |
| Irritation | Causes skin irritation and serious eye irritation.[1][5] It is also irritating to the respiratory system.[1] | [1][5] |
| Photosensitivity | Acts as a strong photosensitizer when applied topically to the skin, which can lead to phytophotodermatitis upon exposure to ultraviolet light. | [2] |
| Acute Toxicity | While ingestion is not thought to produce immediately harmful effects, the material may be damaging to health, especially with pre-existing organ damage.[1] | [1] |
Operational Disposal Plan: Step-by-Step Procedures
This protocol provides detailed, step-by-step guidance for the proper management and disposal of this compound waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with local, state, and federal regulations.[1]
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, ensure appropriate PPE is worn.
-
Gloves: Wear suitable chemical-resistant gloves.[3]
-
Eye Protection: Use safety goggles with side protection.[3]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: For operations that may generate dust, a dust respirator is necessary.[1]
-
Handling: Avoid all personal contact, including inhalation.[1] Use in a well-ventilated area.[1][6] Avoid dust formation.[4][7]
Step 2: Waste Identification and Segregation
Proper segregation at the point of generation is critical.
-
Identify Waste Streams: This includes pure or surplus this compound, solutions containing the compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.[8]
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[8]
-
Solid Waste: Collect solid this compound, contaminated PPE, and other contaminated materials in a designated, clearly labeled, and sealed container.[7][8]
-
Liquid Waste: Use a separate, leak-proof, and chemically resistant container for liquid waste.[8] Aqueous and organic solvent solutions should be collected in separate containers.[8]
-
Step 3: Waste Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure correct disposal.
-
Container Selection: Containers must be chemically compatible with the waste. For organic solvent solutions, use a solvent-safe container.[8] Ensure containers are kept securely sealed and are free from leaks.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8]
Step 4: Temporary Storage
Store waste safely prior to collection.
-
Location: Store containers in a cool, dry, well-ventilated area.[1][6]
-
Segregation: Keep this compound waste away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][6][8]
-
Flammables: If the waste is in a flammable solvent, store it in a designated flammable safety cabinet.[8]
Step 5: Final Disposal
This compound waste must not be disposed of via standard drains or regular trash.[3][8]
-
Professional Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]
-
Disposal Methods: Approved disposal methods include incineration in a licensed facility (potentially after mixing with a suitable combustible material) or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1][9]
-
Empty Containers: Decontaminate empty containers. If they cannot be sufficiently cleaned for reuse with the same product, they should be punctured to prevent re-use and disposed of as hazardous waste.[1]
Step 6: Accidental Spill Management
In the event of a spill, act promptly and safely.
-
Alert Personnel: Notify others in the area.[1]
-
Evacuate: If the spill is large, evacuate personnel to a safe area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or water courses.[1][7][10]
-
Cleanup: Use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[7] Do not use water to clean up, as this can spread contamination.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bergapten
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bergapten, a light-sensitive furanocoumarin derivative that requires careful management in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel. This compound is classified as a hazardous substance, with the potential to cause skin and respiratory irritation, severe eye damage, and skin sensitization.[1] It is also a suspected carcinogen.[1][2]
Personal Protective Equipment (PPE) for this compound Handling
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Double-gloving with nitrile rubber gloves (thickness >0.11 mm) is recommended.[3] - Eye/Face Protection: Safety glasses with side shields or a full-face shield.[4] - Respiratory Protection: A NIOSH-approved dust respirator or an appropriate engineering control such as a chemical fume hood.[1] - Protective Clothing: A lab coat or overalls, and a PVC apron.[1] |
| Handling Solutions of this compound | - Gloves: Nitrile rubber gloves (thickness >0.11 mm).[3] - Eye/Face Protection: Safety glasses with side shields or goggles.[5] - Protective Clothing: A lab coat is mandatory. |
| Spill Cleanup | - Gloves: Double-gloving with nitrile rubber gloves. - Eye/Face Protection: A full-face shield.[4] - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. - Protective Clothing: A disposable gown, shoe covers, and a PVC apron.[1] |
| Waste Disposal | - Gloves: Nitrile rubber gloves. - Eye/Face Protection: Safety glasses with side shields. - Protective Clothing: A lab coat. |
Operational Plan: Step-by-Step Handling of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to use.
-
Preparation and Pre-Handling:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][4]
-
Since this compound is light-sensitive, minimize exposure to light by using amber vials or covering containers with foil.[1][4]
-
-
Handling the Compound:
-
Don all required PPE as specified in the table above.
-
When weighing the solid, use a spatula and handle it gently to prevent aerosolization.
-
For creating solutions, add the solvent to the solid slowly. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
-
Post-Handling and Cleanup:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2][7]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]
-
Contaminated reusable items, such as lab coats, should be professionally laundered. Leather items like shoes and belts that become contaminated should be discarded.[1]
-
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3]
-
Segregation and Collection:
-
Solid waste (e.g., contaminated gloves, wipes, and plasticware) should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[8]
-
Liquid waste (e.g., unused solutions) should be collected in a sealed, properly labeled, and leak-proof container. Do not pour this compound waste down the drain.[3][9]
-
Empty this compound containers are still considered hazardous.[1] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. If recycling is not possible through the supplier, the container should be punctured to prevent reuse.[1]
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[1]
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the contents.
-
-
Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office.
-
This compound Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. avenalab.com [avenalab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
